molecular formula C16H24N2O2 B572907 (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate CAS No. 1263284-59-8

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Cat. No.: B572907
CAS No.: 1263284-59-8
M. Wt: 276.38
InChI Key: SWUANUQBXJNXGP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUANUQBXJNXGP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1][] Its structure, featuring a stereodefined 3-arylpiperidine core, is a privileged scaffold found in a multitude of biologically active compounds.[3][4][5] This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule, designed for researchers, chemists, and drug development professionals. We will dissect various strategic approaches, including asymmetric synthesis via catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and classical chiral resolution. The discussion emphasizes the underlying mechanistic principles, practical experimental considerations, and the relative advantages of each route. Detailed protocols, comparative data tables, and workflow diagrams are provided to serve as a practical resource for laboratory application.

Introduction: Significance and Synthetic Challenges

The Role of the 3-Arylpiperidine Motif in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[3][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When substituted at the 3-position with an aryl group, the resulting motif is a cornerstone for a wide range of therapeutics, including agents targeting the central nervous system, cancer, and infectious diseases.[5] The introduction of a chiral center at the C3 position often leads to significant differences in pharmacological activity and metabolic profiles between enantiomers, making stereocontrolled synthesis a critical requirement.

Target Molecule Profile: this compound

The target molecule serves as a versatile intermediate. The Boc (tert-butoxycarbonyl) group provides robust protection for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic treatment.[6] The primary amine on the phenyl ring is a key functional handle for further elaboration, enabling the construction of amides, ureas, sulfonamides, and other functionalities through well-established coupling chemistries. The specific (R)-configuration is often crucial for achieving the desired biological endpoint in complex drug candidates.

Core Synthetic Hurdles

The synthesis of this molecule presents two primary challenges that any effective strategy must overcome:

  • Stereocontrol: The establishment of the absolute stereochemistry at the C3 position of the piperidine ring is paramount. This requires either an asymmetric synthesis that directly generates the (R)-enantiomer with high enantiomeric excess (e.e.) or an efficient method for resolving a racemic mixture.

  • Aryl-Heterocycle Bond Formation: The construction of the C-C bond between the piperidine ring and the phenyl group must be achieved efficiently and with high regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key disconnections and precursor molecules. The primary amine can be derived from the reduction of a nitro group, a common and reliable transformation. The core C-N and C-C bonds can be disconnected to reveal simpler starting materials, outlining the strategic pathways discussed in this guide.

G cluster_0 cluster_1 cluster_2 TM This compound Nitro_Intermediate (R)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate TM->Nitro_Intermediate Nitro Reduction Pyridine_Precursor N-Boc-3-(4-nitrophenyl)pyridine Nitro_Intermediate->Pyridine_Precursor Asymmetric Hydrogenation (Pathway A) Racemic_Piperidine (rac)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate Nitro_Intermediate->Racemic_Piperidine Chiral Resolution (Pathway C) Chiral_Piperidine (R)-3-aminopiperidine Nitro_Intermediate->Chiral_Piperidine Buchwald-Hartwig (Pathway B) Aryl_Halide 1-bromo-4-nitrobenzene Racemic_Piperidine->Aryl_Halide Suzuki Coupling

Caption: Retrosynthetic analysis of the target molecule.

Strategic Synthesis Pathways

Pathway A: Asymmetric Hydrogenation of a Prochiral Pyridine Precursor

This is arguably the most elegant and modern approach, establishing the stereocenter and constructing the piperidine ring in a single, highly efficient step. The strategy relies on the hydrogenation of a substituted pyridine precursor using a chiral transition metal catalyst (typically based on Rhodium or Iridium) to induce high enantioselectivity.[3][7][8]

The substrate, a 3-(4-nitrophenyl)pyridinium salt, is activated towards reduction. A chiral phosphine ligand coordinates to the metal center, creating a chiral environment. The substrate binds to this complex, and hydrogen is delivered stereoselectively to one face of the ring, leading to the formation of the desired (R)-enantiomer in high excess.

Caption: Workflow for the Asymmetric Hydrogenation Pathway.

Step 1: Synthesis of 3-(4-Nitrophenyl)pyridine

  • To a degassed solution of 3-bromopyridine (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of Na₂CO₃ (3.0 eq.).

  • Heat the mixture to reflux (approx. 90 °C) and stir under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 3-(4-nitrophenyl)pyridine.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve 3-(4-nitrophenyl)pyridine (1.0 eq.) and Boc₂O (1.2 eq.) in methanol.

  • Add a chiral catalyst, for example, a pre-formed [Rh(COD)(ligand)]BF₄ complex where the ligand is a chiral bisphosphine like (R)-BINAP (0.01 eq.).

  • Pressurize the reactor with hydrogen gas (50-60 bar) and stir at 40-50 °C for 24 hours.

  • Carefully vent the reactor, and concentrate the solvent. The crude product is (R)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate.

Step 3: Nitro Group Reduction

  • Dissolve the crude product from the previous step in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker at 1-3 bar) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • Pros: High atom economy, establishes stereocenter and heterocycle simultaneously, often results in very high enantiomeric excess (>99% e.e.).

  • Cons: Requires specialized high-pressure equipment, chiral catalysts and ligands can be expensive.

Pathway B: Palladium-Catalyzed Cross-Coupling Strategies

This pathway constructs the key aryl-piperidine bond using powerful palladium-catalyzed reactions. The chirality is introduced by using an enantiomerically pure piperidine starting material. A common approach involves a Suzuki coupling.[9][10][11]

This method couples an organoboron species with an organohalide.[10] A practical route involves coupling a boronic ester derived from N-Boc piperidone with a suitable aryl bromide, followed by reduction and resolution or asymmetric reduction.[9]

Caption: Workflow for the Suzuki Coupling Pathway.

Step 1: Suzuki Cross-Coupling

  • Prepare the boronate ester from N-Boc-3-piperidone.

  • In a flask, combine the N-Boc piperidine boronate ester (1.0 eq.), 1-bromo-4-nitrobenzene (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) in a solvent like dioxane/water.

  • Degas the mixture and heat to 80-100 °C under an inert atmosphere for 8-12 hours.

  • After cooling, perform a standard aqueous workup with an organic solvent like ethyl acetate.

  • Purify by column chromatography to obtain the tetrahydropyridine intermediate.

Step 2: Reduction and Chiral Separation

  • Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (H₂, Pd/C) to yield the racemic piperidine.

  • Resolve the racemic mixture. This can be achieved via chiral HPLC or by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization and liberation of the desired enantiomer.[12][13]

Step 3: Nitro Group Reduction

  • Reduce the nitro group of the resolved (R)-enantiomer as described in Pathway A (Section 3.1.3, Step 3) to obtain the final product.

  • Pros: Modular approach, utilizes well-established and reliable Suzuki coupling chemistry, starting materials are often readily available.

  • Cons: Requires a separate chiral resolution step which can be inefficient (maximum theoretical yield of 50% for the desired enantiomer), or a separate asymmetric reduction step.

Pathway C: Synthesis from Chiral Pool Precursors

This strategy leverages naturally occurring chiral molecules, such as amino acids, to provide the stereocenter. For example, L-glutamic acid can be converted into a chiral piperidine derivative through a series of transformations.

Caption: Workflow from a Chiral Pool Precursor (L-Glutamic Acid).

  • Pros: Chirality is sourced from an inexpensive, natural starting material.

  • Cons: Often involves lengthy, multi-step sequences which can lead to lower overall yields. The stereochemistry of the natural precursor may lead to the "wrong" enantiomer, requiring either an inversion step or starting from the less common D-amino acid.

Critical Reaction Steps: A Deeper Dive

Reduction of the Aryl Nitro Group

The conversion of the nitro group to a primary amine is a crucial final step in many of these syntheses.[14] The choice of reducing agent must be compatible with other functional groups in the molecule, particularly the Boc-protecting group.

Reagent SystemConditionsProsCons
H₂ / Pd/C 1-5 bar H₂, RT, MeOH/EtOHClean, high-yielding, catalyst is easily removed by filtration.[15]Can reduce other functional groups (alkenes, alkynes); may cause dehalogenation.
SnCl₂·2H₂O Reflux in EtOHMild, good functional group tolerance.[15][16]Requires stoichiometric amounts of tin salts, workup can be cumbersome.
Fe / NH₄Cl or AcOH Reflux in H₂O/EtOHInexpensive, effective, and environmentally benign metal.[17]Heterogeneous reaction, may require acidic conditions.
Sodium Hydrosulfite Aqueous/Organic BiphasicMild conditions, useful for sensitive substrates.[16]Can sometimes lead to over-reduction or side products.

For the synthesis of the target molecule, catalytic hydrogenation with H₂/Pd-C is often the preferred method due to its efficiency and clean reaction profile. The Boc group is stable under these neutral conditions.

N-Boc Protection and Deprotection

The Boc group is essential for masking the reactivity of the piperidine nitrogen during steps like cross-coupling or hydrogenation.

  • Protection Protocol: The piperidine nitrogen is typically protected by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM) or THF at room temperature.

  • Deprotection Protocol: The Boc group is reliably cleaved under acidic conditions.[6] A common and effective method is treatment with trifluoroacetic acid (TFA) in DCM or with a solution of HCl in dioxane or methanol at room temperature.[6] The resulting amine is typically isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Comparative Summary of Synthesis Pathways

ParameterPathway A: Asymmetric HydrogenationPathway B: Suzuki Coupling & ResolutionPathway C: Chiral Pool
Step Count Shorter (approx. 3-4 steps from commercial materials)Moderate (approx. 4-5 steps, including resolution)Longer (often >5 steps)
Overall Yield Potentially highModerate (limited by 50% max yield in resolution)Generally lower due to step count
Enantioselectivity Excellent (often >99% e.e.)Excellent (after successful resolution)Excellent (determined by starting material)
Scalability Good, but requires specialized equipmentResolution can be challenging to scaleModerate, depends on the efficiency of each step
Key Reagents Expensive chiral ligands, high-pressure H₂Pd catalysts, chiral resolving agentsInexpensive chiral starting material, multiple standard reagents

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several viable strategies. For large-scale production where enantiopurity and efficiency are paramount, Pathway A (Asymmetric Hydrogenation) represents the state-of-the-art. Its ability to set the crucial stereocenter with high fidelity in a single step makes it a highly attractive route. For discovery chemistry and smaller-scale synthesis, Pathway B (Cross-Coupling followed by Resolution) offers a more modular and accessible approach, as it does not require specialized hydrogenation equipment. The development of more efficient and cost-effective chiral catalysts and ligands will continue to enhance the appeal of asymmetric methods, solidifying their role as the preferred industrial route for producing this and other valuable chiral piperidine-based building blocks.

References

  • Nature Catalysis.
  • Journal of the American Chemical Society.
  • National Institutes of Health.
  • National Institutes of Health. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
  • ResearchGate.
  • Xingwei Li Research Group.
  • BenchChem. Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene.
  • Organic Chemistry Portal.
  • BenchChem.
  • ACS Publications.
  • ACS Publications.
  • Wikipedia.
  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
  • MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • University of Illinois Urbana-Champaign.
  • A2B Chem. (R)-tert-Butyl 3-(4-aminophenyl)
  • PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Wikipedia. Suzuki reaction.
  • MDPI.
  • Wikipedia. Reduction of nitro compounds.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • CSIR-NIScPR.
  • ACS Publications. Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence.
  • Harvard University. The Suzuki Reaction.
  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

Spectroscopic Data for (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. As a key intermediate in the synthesis of various pharmaceutical compounds, including the PARP inhibitor Niraparib, a thorough understanding of its structural and spectroscopic properties is crucial for researchers and drug development professionals.[1] This document synthesizes available data for the corresponding (S)-enantiomer, which is spectroscopically identical under achiral conditions, to provide a comprehensive characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide emphasizes the interpretation of spectral data, explains the underlying principles of experimental choices, and provides detailed procedural outlines for data acquisition.

Introduction

This compound is a chiral molecule with the chemical formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .[2][3] Its structure consists of a piperidine ring substituted at the 3-position with a 4-aminophenyl group, and the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The (R)-configuration at the chiral center on the piperidine ring is a critical stereochemical feature. The spectroscopic data presented herein is based on its enantiomer, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, as enantiomers exhibit identical spectroscopic properties in a non-chiral environment.

The accurate characterization of this molecule is paramount for ensuring the purity and identity of intermediates in multi-step syntheses, which is a critical aspect of pharmaceutical quality control. This guide serves as a practical reference for scientists working with this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals.

Diagram 1: Chemical Structure of this compound

Caption: Structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2d2HAr-H (ortho to -NH₂)
~6.6-6.8d2HAr-H (meta to -NH₂)
~3.6-4.2br m2HPiperidine -CH₂-N(Boc)
~3.5br s2H-NH₂
~2.7-3.0m1HPiperidine -CH-Ar
~2.5-2.7m2HPiperidine -CH₂-N(Boc)
~1.5-2.0m4HPiperidine ring protons
1.48s9H-C(CH₃)₃

Note: Predicted values are based on the analysis of structurally similar compounds. The broadness of signals for the piperidine ring protons is due to conformational flexibility and the presence of rotamers due to the amide bond of the Boc group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~145.0Ar-C-NH₂
~135.0Ar-C-Piperidine
~129.0Ar-CH
~115.0Ar-CH
~79.5-C(CH₃)₃
~40-50Piperidine ring carbons
~40.0Piperidine -CH-Ar
~30-35Piperidine ring carbons
28.4-C(CH₃)₃
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert NMR tube into the spectrometer. lock_shim Lock on the deuterium signal and shim the magnetic field. insert->lock_shim acquire_1h Acquire ¹H NMR spectrum. lock_shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum. acquire_1h->acquire_13c ft Apply Fourier transform to the raw data. phase_baseline Phase and baseline correct the spectra. ft->phase_baseline integrate_ref Integrate ¹H signals and reference to a known standard (e.g., TMS). phase_baseline->integrate_ref cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Table 3: Predicted Mass Spectrometry Data

Ionization ModeMass-to-Charge (m/z)Species
ESI+277.1965[M+H]⁺
ESI+299.1784[M+Na]⁺
ESI+221.1492[M-C₄H₈+H]⁺ (Loss of isobutylene)
ESI+177.1386[M-Boc+H]⁺
Experimental Protocol for MS Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Diagram 3: LC-MS Experimental Workflow

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry inject Inject a dilute solution of the sample into the LC system. separate Separate the compound on a C18 column using a suitable mobile phase gradient. inject->separate ionize Introduce the eluent into the ESI source for ionization. separate->ionize analyze Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap). ionize->analyze detect Detect the ions and generate the mass spectrum. analyze->detect

Sources

Chemical properties of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Executive Summary

This compound is a chiral heterocyclic building block of significant interest in pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1] This guide provides a comprehensive overview of the compound's essential chemical properties, analytical characterization methodologies, reactivity, and handling protocols, tailored for researchers and scientists in the field of drug discovery and development. Understanding these core attributes is critical for its effective application in multi-step synthetic campaigns and for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The functionality of this molecule is dictated by its distinct structural features: a piperidine ring, a stereocenter conferring the (R)-configuration, a Boc-protected secondary amine, and an aniline moiety. These elements govern its reactivity, solubility, and analytical behavior.

Chemical Structure and Identifiers

A precise understanding begins with its fundamental identifiers, which are crucial for sourcing, regulatory documentation, and literature tracking.

IdentifierValue
IUPAC Name tert-butyl (3R)-3-(4-aminophenyl)piperidine-1-carboxylate
CAS Number 1263284-59-8[1][2]
Molecular Formula C₁₆H₂₄N₂O₂[2][3]
Molecular Weight 276.38 g/mol [2]
InChIKey SWUANUQBXJNXGP-CYBMUJFWSA-N
Core Physicochemical Data

The physical properties of the compound influence its handling, formulation, and reaction kinetics. While experimentally determined data is sparse in publicly available literature, predictive models provide valuable estimates for experimental design.

PropertyPredicted ValueNotes
Boiling Point 412.7 ± 45.0 °CPrediction based on structural fragments.
Density 1.100 ± 0.06 g/cm³Predicted value.
Solubility -Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) due to the large non-polar Boc group. Solubility in aqueous solutions is expected to be limited but can be enhanced under acidic conditions via protonation of the aniline nitrogen.
Storage Temperature 2–8 °CRecommended to be stored under an inert gas (Nitrogen or Argon) to prevent oxidation of the aniline group.

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable in pharmaceutical synthesis to confirm structural integrity and assess purity. A multi-technique approach is standard practice.

cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Instrumental Analysis cluster_validation Step 3: Data Validation Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR or mobile phase for LC-MS NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Prep->NMR Analyze LCMS LC-MS Analysis (Purity & Mass Verification) Prep->LCMS Analyze Data Integrate spectral and chromatographic data to confirm identity and quantify purity. NMR->Data Validate LCMS->Data Validate

Caption: Standard analytical workflow for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure confirmation. The causality for this choice rests on its ability to map the complete proton and carbon skeleton of the molecule.

Expected ¹H NMR Signals:

  • Aromatic Region (~6.5-7.5 ppm): The protons on the aminophenyl ring are expected to appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

  • Piperidine Ring (~1.5-3.5 ppm): These protons will present as a series of complex, overlapping multiplets due to diastereotopicity and spin-spin coupling. The proton at the chiral center (C3) would be of particular diagnostic importance.

  • Boc Group (~1.4 ppm): A sharp singlet integrating to 9 protons, representing the magnetically equivalent methyl groups of the tert-butyl ester.

  • Amine Protons (~3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. Its chemical shift can be variable and it may exchange with D₂O.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Process the data, integrating all signals and assigning peaks to the expected protons based on their chemical shift, multiplicity, and integration values.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the carbon count. Key signals include the Boc carbonyl (~155 ppm), aromatic carbons (~115-145 ppm), and the aliphatic carbons of the piperidine and tert-butyl groups.

Mass Spectrometry (MS)

Mass spectrometry serves as a rapid and highly sensitive method to confirm the molecular weight of the compound, a critical self-validating check for its identity.

Expected Result (ESI-MS): In positive ion mode Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z value of approximately 277.19.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Verification: Confirm the presence of the [M+H]⁺ peak corresponding to the calculated exact mass of the compound (C₁₆H₂₅N₂O₂⁺).

High-Performance Liquid Chromatography (HPLC)

For a pharmaceutical intermediate, purity is paramount. HPLC is the authoritative method for quantifying purity and identifying any process-related impurities.

Protocol for Purity Assessment:

  • System: A standard reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically chosen for robust separation. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Solvent B, gradually increasing to elute the compound and any less polar impurities.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Chemical Reactivity and Stability

The synthetic utility of this molecule is defined by the orthogonal reactivity of its two key functional groups: the aniline nitrogen and the Boc-protected piperidine nitrogen.

Key Reactive Centers
  • Aniline Amine (-NH₂): This nucleophilic primary aromatic amine is the primary site for synthetic elaboration. It can readily undergo reactions such as acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions, which are fundamental steps in building the final Niraparib structure.

  • Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions except for strong acid. Its purpose is to temporarily deactivate the piperidine nitrogen, preventing it from competing in reactions targeting the aniline amine.

Boc Group Deprotection

The removal of the Boc group is a critical step to unmask the piperidine nitrogen for subsequent reactions. This is reliably achieved under acidic conditions. The choice of acid is dictated by the sensitivity of other functional groups in the molecule.

Start (R)-Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen by H⁺ (from TFA/HCl) Start->Protonation Step 1 Carbocation Formation of tert-Butyl Cation & Carbamic Acid Protonation->Carbocation Step 2 Decarboxylation Spontaneous Decarboxylation Carbocation->Decarboxylation Step 3 End (R)-Piperidine Amine (as salt) Decarboxylation->End Step 4

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Standard Deprotection Protocol:

  • Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting product will be the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent air oxidation of the electron-rich aniline ring.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless deprotection is intended).

Safety and Handling

Adherence to good laboratory practice is required when handling this compound. The following is a summary of key safety information derived from available Safety Data Sheets (SDS).[2][3][5]

AspectGuideline
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
Handling Use in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols.[3][4]
First Aid: Inhalation Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]
First Aid: Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
First Aid: Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Conclusion

This compound is more than a mere collection of atoms; it is an enabling tool for the synthesis of complex, life-saving therapeutics. Its value is unlocked through a thorough understanding of its properties—from its structural and physical characteristics to its specific reactivity and handling requirements. This guide provides the foundational knowledge and practical protocols necessary for scientists to utilize this key intermediate with confidence, ensuring both the efficiency of their synthetic endeavors and the quality of the final product.

References

  • MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical. Retrieved from [Link]

  • tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. (n.d.). GSRS. Retrieved from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). XCHEMI. Retrieved from [Link]

  • tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Critical Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the efficient and stereospecific synthesis of complex molecular architectures is paramount. Chiral intermediates, as essential building blocks, are the unsung heroes in the creation of many life-saving therapeutics. (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is one such pivotal molecule. While not a therapeutic agent with its own mechanism of action, its significance lies in its role as a key precursor in the synthesis of highly targeted and potent drugs. This technical guide provides an in-depth analysis of this compound, focusing on its physicochemical properties, its critical role in the synthesis of the PARP inhibitor Niraparib, and the analytical methodologies required for its quality control. For researchers and professionals in drug development, understanding the nuances of this intermediate is crucial for the successful manufacturing of next-generation pharmaceuticals.

Physicochemical Properties

This compound, with the CAS Number 1171197-20-8, is a chiral piperidine derivative.[][2] The presence of a stereocenter at the 3-position of the piperidine ring is a defining feature of this molecule, making its stereochemical purity a critical parameter in its application.[3]

PropertyValue
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol [2][4][5]
Appearance Light yellow solid powder[3]
Chirality (R)-enantiomer

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. The aminophenyl group provides a reactive handle for further chemical modifications, which is expertly utilized in the synthesis of more complex drug molecules.

Central Role in the Synthesis of Niraparib

The most prominent application of this compound is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including ovarian and breast cancer.[3] The stereochemistry of the piperidine ring in Niraparib is crucial for its binding to the PARP enzyme and, consequently, its therapeutic efficacy. The (R)-configuration of the intermediate directly translates to the final stereochemistry of the active pharmaceutical ingredient (API).

The synthesis of Niraparib from this intermediate generally involves the coupling of the aminophenyl group with a suitable carboxylic acid partner, followed by the deprotection of the Boc group to liberate the piperidine nitrogen, which is then typically involved in a final reaction step.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic route from this compound to a Niraparib precursor.

Niraparib Synthesis A (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate B Amide Coupling (e.g., with a suitable carboxylic acid) A->B Reagents: EDC, HOBt C Boc-protected Niraparib Precursor B->C D Boc Deprotection (e.g., with TFA or HCl) C->D Acidic Conditions E Final Niraparib Moiety D->E

Caption: Generalized synthetic workflow for Niraparib utilizing the key intermediate.

Synthesis and Chiral Resolution: A Critical Manufacturing Aspect

The industrial production of this compound with high enantiomeric purity is a significant challenge. Typically, the synthesis starts with the corresponding racemic mixture, which is then resolved into its constituent enantiomers.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

One common method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. A patented method describes the use of a D-phenylglycine (D-PG) derivative as a resolving agent.[6]

Step-by-Step Methodology:

  • Racemate Preparation: The racemic 3-(4-aminophenyl)piperidine-1-carboxylate is prepared through established synthetic routes.

  • Salt Formation: The racemate is dissolved in a suitable solvent, and a chiral resolving agent, such as a D-PG derivative, is added. This leads to the formation of a mixture of two diastereomeric salts.

  • Selective Crystallization: Due to the different physicochemical properties of the diastereomers, one of them will selectively crystallize out of the solution under controlled conditions (e.g., temperature, solvent polarity).

  • Isolation: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated salt is treated with a base to neutralize the chiral acid, thereby liberating the desired (R)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Purification: The final product is purified by recrystallization or chromatography to achieve high chemical and enantiomeric purity.

Chiral Resolution Workflow cluster_0 Resolution Process A Racemic Mixture of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate B Addition of Chiral Resolving Agent (e.g., D-PG derivative) A->B C Formation of Diastereomeric Salts B->C D Selective Crystallization of one Diastereomer C->D E Filtration to Isolate the Desired Diastereomeric Salt D->E F Liberation of the (R)-enantiomer (Base treatment) E->F G Purified (R)-enantiomer F->G

Caption: Workflow for the chiral resolution of the racemic intermediate.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical for its use in pharmaceutical manufacturing. A battery of analytical techniques is employed for its quality control.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity and to quantify any impurities.
Chiral HPLC To determine the enantiomeric purity (enantiomeric excess, ee%).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and to identify any structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

Broader Significance in Drug Development

The case of this compound highlights a crucial aspect of modern drug development: the increasing reliance on complex, chiral building blocks. The ability to produce such intermediates at a large scale and with high purity is an enabling technology for the pharmaceutical industry. It allows for the efficient and cost-effective manufacturing of stereochemically pure drugs, which often exhibit improved efficacy and a better safety profile compared to their racemic counterparts.

Conclusion

This compound is a quintessential example of a high-value intermediate in the pharmaceutical industry. While it does not possess a therapeutic mechanism of action in itself, its role in the synthesis of Niraparib and potentially other future drugs is indispensable. A thorough understanding of its properties, synthesis, chiral resolution, and analytical characterization is fundamental for any researcher or professional involved in the development and manufacturing of advanced therapeutics. The continued innovation in the synthesis and purification of such chiral building blocks will undoubtedly fuel the discovery of the next generation of life-saving medicines.

References

  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. MedChemExpress.

  • (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates.

  • CAS 1171197-20-8 this compound. Autech Industry Co., Limited.

  • This compound. Sunway Pharm Ltd.

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem, NIH.

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. GSRS.

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Google Patents.

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Pharmaffiliates Blog.

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8. ChemicalBook.

  • 1-Boc-4-AP. Wikipedia.

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

  • 170011-57-1|tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. BLDpharm.

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

Sources

A Senior Application Scientist's Guide to Starting Materials for the Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib. The stereocenter at the C3 position of the piperidine ring is a critical determinant of biological activity, making its enantioselective synthesis a primary challenge. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the selection of starting materials and the rationale behind various chemical transformations. We will explore methodologies starting from simple pyridine derivatives, which require the creation of the chiral center, as well as strategies involving chiral resolution of racemic mixtures.

Introduction: The Significance of the Chiral 3-Arylpiperidine Scaffold

The 3-arylpiperidine motif is a privileged scaffold in modern pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of the aryl substituent, which is crucial for molecular recognition and binding to biological targets. The target molecule, this compound, serves as a quintessential example of this structural class. It is a key intermediate for the anticancer drug Niraparib, an orally active PARP inhibitor used in the treatment of ovarian and breast cancers.[1][2] The synthesis of this compound presents two main challenges: the construction of the piperidine ring and, more critically, the establishment of the correct absolute stereochemistry at the C3 position.

This guide is structured to provide researchers and process chemists with a comprehensive understanding of the available synthetic routes, enabling an informed selection of starting materials based on factors such as cost, scalability, and stereochemical control.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach reveals several logical disconnections for the target molecule. The most apparent strategies revolve around forming the C-N and C-C bonds of the piperidine ring or introducing the stereocenter at a late stage.

Retrosynthesis Target This compound Intermediate1 (R)-3-(4-aminophenyl)piperidine Target->Intermediate1 Boc Protection Intermediate2 Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Target->Intermediate2 Chiral Resolution Intermediate3 3-(4-Nitrophenyl)pyridine Intermediate1->Intermediate3 Asymmetric Reduction & Nitro Reduction StartingMaterial4 Racemic 3-(4-aminophenyl)piperidine Intermediate2->StartingMaterial4 Boc Protection StartingMaterial2 3-Pyridineboronic acid Intermediate3->StartingMaterial2 Suzuki Coupling StartingMaterial3 4-Nitrobromobenzene Intermediate3->StartingMaterial3 Suzuki Coupling StartingMaterial1 Pyridine StartingMaterial4->Intermediate3 Racemic Reduction & Nitro Reduction

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategic paradigms:

  • Asymmetric Synthesis from Achiral Precursors: Starting with a simple, inexpensive material like pyridine and introducing the chirality catalytically.

  • Chiral Resolution: Synthesizing a racemic version of the piperidine core and separating the desired enantiomer.

We will now explore these strategies in detail, focusing on the starting materials and the critical transformations involved.

Strategy 1: Asymmetric Synthesis from Pyridine Derivatives

The use of pyridine or its derivatives as a starting material is an economically attractive and convergent approach. The core challenge lies in the stereoselective reduction of the aromatic pyridine ring to the chiral piperidine.

Starting Materials: Pyridine and 4-Substituted Halobenzenes

This is arguably the most common industrial approach, involving a Suzuki coupling followed by asymmetric hydrogenation.

  • Key Starting Materials: 3-Pyridineboronic acid and 4-Nitrobromobenzene.

  • Rationale: These materials are commercially available and relatively inexpensive. The Suzuki coupling provides a robust and high-yielding method to form the crucial C-C bond between the two aromatic rings.

Synthetic Workflow

The overall transformation can be visualized as a multi-step sequence.

Asymmetric_Synthesis cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: N-Protection SM1 3-Pyridineboronic acid Intermediate1 3-(4-Nitrophenyl)pyridine SM1->Intermediate1 Pd Catalyst, Base SM2 4-Nitrobromobenzene SM2->Intermediate1 Intermediate2 (R)-3-(4-Nitrophenyl)piperidine Intermediate1->Intermediate2 Chiral Catalyst (e.g., Rh, Ir) H2 Intermediate3 (R)-3-(4-Aminophenyl)piperidine Intermediate2->Intermediate3 Reduction (e.g., H2/Pd/C) Target (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Intermediate3->Target Boc2O, Base

Figure 2: Workflow for asymmetric synthesis from pyridine.

Detailed Protocol & Scientific Rationale

Step 1: Suzuki Coupling to form 3-(4-Nitrophenyl)pyridine A patent discloses a process for the coupling reaction of 3-pyridineboronic acid and 4-nitrobromobenzene to yield 3-(4-nitrophenyl)pyridine.[2] This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) in a suitable solvent mixture like toluene/water.

  • Causality: The nitro group is a key functional handle. It is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but is ideal for later reduction to the required amine. Its presence at this stage is crucial as it would not be compatible with the organometallic reagents used in the coupling.

Step 2: Asymmetric Hydrogenation This is the most critical, chirality-inducing step. The direct asymmetric hydrogenation of substituted pyridines is challenging due to the aromaticity and potential for catalyst poisoning by the nitrogen atom.[3] Modern approaches often use pre-activation of the pyridine ring or specialized catalysts. A highly effective method involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[4][5][6][7]

  • Expert Insight: The choice of chiral ligand is paramount for achieving high enantioselectivity. Ligands like Josiphos or SEGPHOS complexed with rhodium or iridium have shown excellent results.[3][5][8] The reaction conditions (pressure, temperature, solvent) must be meticulously optimized to maximize both conversion and enantiomeric excess (e.e.).

Step 3 & 4: Reduction and Protection The nitro group is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas with Pd/C or PtO₂) or transfer hydrogenation.[2] This is followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Trustworthiness: The Boc group is a standard protecting group in pharmaceutical synthesis. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with HCl or trifluoroacetic acid), making it ideal for multi-step syntheses.[1]

Strategy 2: Chiral Resolution of Racemic Intermediates

An alternative to asymmetric synthesis is the preparation of a racemic mixture followed by separation of the enantiomers. This can be advantageous if the resolution agent is inexpensive and the separation is efficient.

Starting Materials: 3-(4-Aminophenyl)piperidine Racemate

This strategy begins with the synthesis of the racemic core, which is then resolved.

  • Key Starting Material: Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Rationale: This approach defers the challenge of stereocontrol to a single, dedicated resolution step. This can sometimes be more robust and scalable than an asymmetric catalytic reaction that may be sensitive to impurities.

Synthetic Workflow

Resolution_Workflow Racemic_Piperidine Racemic 3-(4-aminophenyl)piperidine Boc_Protection Racemic tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Racemic_Piperidine->Boc_Protection Boc2O, Base Resolution Diastereomeric Salt Formation Boc_Protection->Resolution Chiral Resolving Agent (e.g., D-phenylglycine derivative) Separation Fractional Crystallization Resolution->Separation Liberation Liberation of (R)-enantiomer Separation->Liberation Base/Acid Workup Target (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Liberation->Target

Figure 3: Workflow for synthesis via chiral resolution.

Detailed Protocol & Scientific Rationale

Step 1: Synthesis of Racemic Precursor The synthesis mirrors the initial steps of the asymmetric route but uses a non-chiral reduction method. 3-(4-Nitrophenyl)pyridine is reduced using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere, which reduces both the pyridine ring and the nitro group simultaneously to give racemic 4-(piperidin-3-yl)aniline.[2] This is then Boc-protected.

Step 2: Chiral Resolution The key step is the reaction of the racemic Boc-protected amine with a chiral resolving agent to form a pair of diastereomeric salts.

  • Protocol: A patented method describes the use of a D-phenylglycine derivative as an effective resolving agent.[9] The racemic starting material is dissolved in a solvent mixture (e.g., aqueous ethanol), and the resolving agent is added. One diastereomeric salt is less soluble and preferentially crystallizes from the solution.

  • Expertise: The success of a resolution is highly dependent on the solvent system and crystallization conditions (temperature, cooling rate). The choice of a D-phenylglycine derivative is strategic; its structural rigidity and multiple hydrogen bonding sites facilitate the formation of well-ordered, crystalline salts, which is essential for efficient separation.[9]

Step 3: Salt Breaking and Isolation After separating the desired diastereomeric salt by filtration, the chiral resolving agent is removed by an acid/base workup. The salt is treated with a base (e.g., aqueous NaOH) to liberate the free (R)-amine, which can then be extracted into an organic solvent. The resolving agent can often be recovered and recycled.

Comparative Analysis of Synthetic Strategies

The choice between asymmetric synthesis and chiral resolution depends on various factors, which are summarized below.

FeatureStrategy 1: Asymmetric SynthesisStrategy 2: Chiral Resolution
Starting Materials Pyridine, Boronic Acids, HalobenzenesRacemic Piperidine Precursor
Atom Economy Higher; avoids discarding 50% of material.Lower; theoretical max yield is 50% unless the undesired enantiomer is racemized and recycled.
Key Challenge Catalyst development, optimization, and cost. Sensitivity to impurities.Finding an effective resolving agent; optimizing crystallization. Can be labor-intensive.
Scalability Highly scalable with a robust catalyst.Can be challenging to scale due to large volumes and filtration steps.
Stereochemical Purity Can achieve very high e.e. (>99%) directly.Purity depends on the efficiency of crystallization; may require multiple recrystallizations.[9]
Cost High initial cost for chiral ligands/catalysts.Cost of resolving agent and potential loss of material.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, primarily differentiated by the choice of starting material and the method of introducing chirality.

  • Asymmetric synthesis , starting from achiral pyridine derivatives, represents a modern, atom-economical approach that is well-suited for large-scale production, provided a highly efficient and robust catalytic system is established. The key is the enantioselective hydrogenation step, which relies on sophisticated and often expensive chiral catalysts.[3][4]

  • Chiral resolution offers a more classical but reliable alternative. While it inherently limits the theoretical yield to 50% (without a racemization loop), it can be a practical option when a suitable resolving agent is available and the crystallization process is well-optimized.[9]

For drug development professionals, the final choice will depend on a techno-economic analysis considering catalyst cost, throughput, operational complexity, and the desired scale of production. Both pathways have been successfully implemented in industrial settings, demonstrating their viability in producing this critical pharmaceutical intermediate.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • University of Oxford, Department of Chemistry. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221−14226. [Link]

  • American Chemical Society Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents. (2019).
  • White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • ResearchGate. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. [Link]

Sources

A Comprehensive Technical Guide to (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1263284-59-8 Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol

This technical guide provides an in-depth exploration of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical characterization, and potential applications.

Introduction: The Significance of the Chiral 3-Arylpiperidine Scaffold

This compound belongs to the class of 3-arylpiperidines, a privileged scaffold in modern drug discovery. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in numerous pharmaceuticals due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The introduction of a phenyl group at the 3-position creates a rigid, three-dimensional structure that can be precisely oriented to interact with biological targets.

The chirality at the 3-position is of paramount importance, as enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles. While the (S)-enantiomer of this compound is a well-established intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, used in cancer therapy, the (R)-enantiomer represents a valuable tool for the exploration of novel chemical space and the development of new therapeutic agents.[3][4][5] The 3-phenylpiperidine core is found in drugs targeting the central nervous system (CNS), acting as opioid analgesics, and exhibiting neurokinin-1 (NK₁) receptor antagonist activity.[6]

This guide will focus on the (R)-enantiomer, providing a detailed examination of its synthesis and properties to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance Expected to be a solid-
CAS Number 1263284-59-8-
Chirality (R)-enantiomer-

Synthesis and Chirality Control

The synthesis of enantiomerically pure this compound can be achieved through a multi-step process involving the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

The synthesis of the racemic precursor involves two key steps: the formation of 4-(piperidin-3-yl)aniline and the subsequent protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

A plausible synthetic route begins with the coupling of 3-bromopyridine with a suitable aniline precursor, followed by reduction of the pyridine ring to a piperidine. An alternative and commonly employed route involves the Suzuki coupling of 3-pyridinylboronic acid with 4-bromoaniline, followed by hydrogenation of the pyridine ring.

Step 1: Synthesis of 4-(piperidin-3-yl)aniline

This intermediate can be prepared via catalytic hydrogenation of 4-(pyridin-3-yl)aniline. The hydrogenation is typically carried out using a platinum or palladium catalyst under a hydrogen atmosphere.[7]

Step 2: Boc Protection

The secondary amine of the piperidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reactions and to facilitate handling and purification. This is typically achieved by reacting 4-(piperidin-3-yl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate.[8]

Racemic Synthesis 4-(piperidin-3-yl)aniline 4-(piperidin-3-yl)aniline Racemate rac-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate 4-(piperidin-3-yl)aniline->Racemate Base (e.g., Et₃N) Solvent (e.g., DCM) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Racemate

Diagram 1: Boc protection of 4-(piperidin-3-yl)aniline.
Chiral Resolution

The separation of the racemic mixture into its individual enantiomers is a critical step. A well-established method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[9][10][11][12] A Chinese patent describing the synthesis of the (S)-enantiomer for Niraparib production details a resolution process using a D-phenylglycine derivative.[13] By analogy, the (R)-enantiomer can be isolated using an L-phenylglycine derivative.

The principle behind this method is that the two enantiomers of the racemic amine react with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Chiral Resolution Racemate rac-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate DiastereomericSalts Mixture of Diastereomeric Salts Racemate->DiastereomericSalts ResolvingAgent L-Phenylglycine Derivative ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization R_Salt Less Soluble (R)-amine Salt Crystallization->R_Salt S_Salt_Solution More Soluble (S)-amine Salt (in mother liquor) Crystallization->S_Salt_Solution Basification_R Basification (e.g., NaOH) R_Salt->Basification_R R_Enantiomer This compound Basification_R->R_Enantiomer

Diagram 2: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution (Adapted from CN106432056A for the (R)-enantiomer)

  • Salt Formation: Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent mixture, such as aqueous ethanol. Add a solution of an L-phenylglycine derivative (e.g., N-benzenesulfonyl-L-phenylglycine) in the same solvent system. Heat the mixture to ensure complete dissolution.

  • Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt of the (R)-amine. The progress of crystallization can be monitored, and the crystals are isolated by filtration.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and water. Add a base, such as sodium hydroxide or ammonia, to adjust the pH to 8-10. This will neutralize the chiral acid and liberate the free (R)-amine into the organic layer.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The product can be further purified by column chromatography if necessary.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. Below are the expected chemical shifts based on the analysis of similar structures.[14][15][16][17]

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0-7.2d2HAr-H (ortho to -NH₂)
~ 6.6-6.8d2HAr-H (meta to -NH₂)
~ 3.5-4.2m2HPiperidine -CH ₂-N(Boc)
~ 3.6-3.8br s2H-NH
~ 2.8-3.2m1HPiperidine -CH (Ar)
~ 2.6-2.9m2HPiperidine -CH ₂-N(Boc)
~ 1.6-2.0m4HPiperidine ring protons
1.48s9H-C(CH ₃)₃

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)Assignment
~ 155.0C =O (Boc)
~ 145.0Ar-C -NH₂
~ 130.0Ar-C H
~ 128.0Ar-C -C(piperidine)
~ 115.0Ar-C H
~ 79.5-C (CH₃)₃
~ 40-50Piperidine ring carbons
~ 28.4-C(C H₃)₃
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound. For determining the enantiomeric purity (enantiomeric excess, ee), chiral HPLC is required.[18][19][20]

Typical Achiral HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Typical Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak AD-H).[19]

  • Mobile Phase: A mixture of n-hexane and isopropanol, or other suitable polar organic solvents.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at a suitable wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected [M+H]⁺: 277.19

Applications in Research and Drug Development

While the (S)-enantiomer is a key intermediate for Niraparib, the (R)-enantiomer is a valuable building block for the synthesis of novel compounds for biological screening. The 3-phenylpiperidine scaffold is a versatile platform for targeting a wide range of biological receptors and enzymes.

Potential Research Applications:

  • CNS Disorders: Derivatives of 3-phenylpiperidine have been investigated for their activity as dopamine receptor modulators, with potential applications in treating schizophrenia and Parkinson's disease.[6]

  • Pain Management: The phenylpiperidine core is a well-known pharmacophore for opioid receptor agonists, and novel derivatives could be explored for their analgesic properties.[21][22]

  • Oncology: Beyond PARP inhibition, the 3-phenylpiperidine scaffold can be incorporated into molecules targeting other cancer-related pathways. For instance, some derivatives have been shown to inhibit protein-protein interactions relevant to cancer progression.[6]

  • Other Therapeutic Areas: The versatility of the 3-phenylpiperidine scaffold allows for its exploration in a wide range of therapeutic areas, including as NK₁ receptor antagonists for nausea and depression.[6]

The availability of the enantiomerically pure this compound allows for the systematic investigation of stereochemistry-activity relationships in these and other biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Conclusion

This compound is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its synthesis, based on the resolution of a racemic precursor, is achievable through established chemical methods. The 3-arylpiperidine scaffold it possesses is of significant interest for the development of new therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Google AI. (n.d.). 3-Phenylpiperidine.
  • Benchchem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • PubMed. (n.d.). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]

  • Pain Physician. (2017).
  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Synthesis of 3-(4-Aminophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Piperidines

The 3-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its significance lies in the precise three-dimensional orientation of the aryl and amino groups, which facilitates critical interactions with biological targets. Specifically, the chiral 3-(4-aminophenyl)piperidine moiety is a key pharmacophore in highly selective enzyme inhibitors, including the Poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib, an important therapeutic agent for ovarian cancer.[1][2] The absolute stereochemistry at the C3 position of the piperidine ring is paramount for biological activity, making enantioselective synthesis not just an academic challenge, but a critical necessity for drug development.

This guide provides an in-depth analysis of the primary strategies for obtaining enantiomerically pure 3-(4-aminophenyl)piperidine derivatives. We will dissect the mechanistic rationale behind key synthetic choices, present validated experimental protocols, and offer a comparative analysis to inform methodology selection for both research and process development scales.

Retrosynthetic Overview: Key Disconnections

A logical retrosynthetic analysis of the target molecule reveals a central prochiral intermediate: a 3-(4-nitrophenyl)-tetrahydropyridine derivative. This intermediate is pivotal as it allows for the stereochemistry-defining step to be performed before the final reduction of the nitro group to the required aniline.

This approach gives rise to two dominant, industrially relevant strategies:

  • Strategy A: Asymmetric Catalysis: The direct, enantioselective hydrogenation of the tetrahydropyridine C=C double bond.

  • Strategy B: Classical Resolution: The synthesis of a racemic piperidine followed by separation of the enantiomers using a chiral resolving agent.

A third, less common but valuable approach involves the functionalization of pyridine itself.[1][3] This guide will focus on the first two strategies due to their widespread application and robustness.

G Target Chiral 3-(4-Aminophenyl)piperidine Nitro_Piperidine Chiral 3-(4-Nitrophenyl)piperidine Target->Nitro_Piperidine Nitro Reduction Tetrahydropyridine Prochiral 3-(4-Nitrophenyl)tetrahydropyridine Nitro_Piperidine->Tetrahydropyridine Racemic_Piperidine Racemic 3-(4-Nitrophenyl)piperidine Nitro_Piperidine->Racemic_Piperidine Strategy_A Strategy A: Asymmetric Hydrogenation Tetrahydropyridine->Strategy_A Strategy_B Strategy B: Classical Resolution Racemic_Piperidine->Strategy_B Strategy_A->Nitro_Piperidine Stereodefining Step Strategy_B->Nitro_Piperidine Stereoseparation Step

Figure 1. High-level retrosynthetic strategies for chiral 3-(4-aminophenyl)piperidine.

Strategy A: Asymmetric Hydrogenation

Asymmetric hydrogenation is arguably the most elegant and atom-economical method for establishing the chiral center.[4] The core of this strategy is the reduction of a prochiral tetrahydropyridine precursor using a chiral transition-metal catalyst, typically based on Ruthenium or Rhodium, in the presence of hydrogen gas.[5][6]

Mechanistic Rationale and Catalyst Selection

The success of this reaction hinges on the formation of a diastereomeric metal-substrate complex. The chiral ligand environment dictates a facial selectivity, forcing the hydrogen to add to one face of the double bond preferentially.

For the hydrogenation of tetrasubstituted olefins, such as those derived from 3-arylpyridines, Ruthenium catalysts paired with atropisomeric biaryl phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exceptionally effective.[7] The C2 symmetry of the BINAP ligand creates a well-defined chiral pocket that effectively shields one face of the substrate from the incoming hydrogen.

The choice of the (R)- or (S)-enantiomer of the ligand directly determines whether the (R)- or (S)-product is formed, offering powerful and predictable stereochemical control.[7]

G cluster_0 Catalytic Cycle Catalyst [Ru(II)-(S)-BINAP]Cl₂ Hydride Ru-Hydride Intermediate Catalyst->Hydride Oxidative Addition H2 H₂ H2->Hydride Substrate Tetrahydropyridine Complex Diastereomeric Ru-Substrate Complex Substrate->Complex Product Chiral Piperidine (S)-enantiomer Complex->Product Insertion & Reductive Elimination (Stereodefining) Hydride->Complex Coordination Product->Catalyst Release

Figure 2. Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of N-Boc-3-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine

This protocol is a representative example based on established methodologies for similar substrates.[6]

Materials:

  • N-Boc-3-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine (1.0 eq)

  • [Ru(p-cymene)((S)-BINAP)Cl]Cl (0.005 eq, 0.5 mol%)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Stainless steel autoclave reactor

Procedure:

  • To a glass liner within the autoclave, add the tetrahydropyridine substrate and the Ruthenium catalyst.

  • Seal the autoclave and purge the system with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add degassed methanol via cannula.

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 50 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-3-(4-nitrophenyl)piperidine.

  • Validation: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak® AD-H).

Strategy B: Classical Diastereomeric Resolution

Classical resolution remains a robust and widely practiced method for obtaining single enantiomers, especially on a large scale.[8] This strategy involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[9] These diastereomers possess different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent system.[10]

Rationale and Selection of Resolving Agent

The key to a successful resolution is the selection of an appropriate resolving agent. For piperidine derivatives, chiral carboxylic acids are the agents of choice. Derivatives of tartaric acid, such as Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA), are particularly effective.[10][11]

The causality behind their effectiveness lies in their ability to form a rigid, three-dimensional crystalline lattice with one of the amine enantiomers. This interaction is highly specific, driven by a combination of ionic bonding (acid-amine) and hydrogen bonding, leading to a diastereomeric salt that is significantly less soluble than its counterpart. The less soluble salt precipitates, allowing for its isolation by simple filtration.

Protocol: Resolution of Racemic N-Boc-3-(4-nitrophenyl)piperidine

This protocol outlines a general procedure for diastereomeric salt crystallization.[10][12]

Materials:

  • Racemic N-Boc-3-(4-nitrophenyl)piperidine (1.0 eq)

  • Di-benzoyl-L-tartaric acid (L-DBTA) (0.5 eq)

  • Ethyl Acetate

  • Methanol

Procedure:

  • Dissolve the racemic piperidine in ethyl acetate at an elevated temperature (e.g., 60 °C).

  • In a separate flask, dissolve L-DBTA in a minimal amount of methanol.

  • Slowly add the L-DBTA solution to the piperidine solution.

  • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-piperidine and L-DBTA should begin to crystallize. Slow cooling is critical to prevent co-precipitation of the other diastereomer.[9]

  • Further cool the mixture in an ice bath (0-5 °C) for several hours to maximize crystal formation.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethyl acetate.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in ethyl acetate and wash with an aqueous solution of a mild base (e.g., 1M sodium bicarbonate) to neutralize the tartaric acid.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched N-Boc-(S)-3-(4-nitrophenyl)piperidine.

  • Validation: Confirm the e.e. via chiral HPLC. The mother liquor can be treated similarly to recover the (R)-enantiomer.

Final Step: Conversion to the Target Aminophenyl Derivative

Both strategies converge on the enantiomerically enriched N-Boc-3-(4-nitrophenyl)piperidine intermediate. The final step is a straightforward reduction of the nitro group.

Procedure:

  • Dissolve the chiral nitro-piperidine in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or Parr shaker) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to yield the final product, N-Boc-3-(4-aminophenyl)piperidine. The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if required.

Comparative Analysis of Strategies

The choice between asymmetric hydrogenation and classical resolution is often dictated by project-specific needs, such as scale, cost, and available equipment.

FeatureStrategy A: Asymmetric HydrogenationStrategy B: Classical Resolution
Atom Economy Excellent; converts nearly all starting material to the desired product.Poor; theoretical maximum yield is 50% per cycle without racemization and recycling of the unwanted enantiomer.
Stereocontrol Excellent and predictable; the ligand choice directly determines product stereochemistry.Empirical; requires screening of resolving agents and solvents.[9]
Process Steps Fewer steps overall.More steps (salt formation, crystallization, filtration, free-basing).
Cost High initial cost due to precious metal catalysts and chiral ligands.Lower cost of bulk reagents (tartaric acid derivatives), but can be labor-intensive.
Scalability Highly scalable; well-suited for industrial manufacturing.[6]Can be challenging to scale due to large solvent volumes and crystallization kinetics.
Equipment Requires specialized high-pressure hydrogenation equipment.Uses standard laboratory glassware and filtration equipment.
Typical e.e. Often >95% e.e.Can reach >99% e.e. after recrystallization, but may require optimization.

Conclusion and Future Outlook

Both asymmetric hydrogenation and classical resolution are powerful, validated methods for the synthesis of chiral 3-(4-aminophenyl)piperidine derivatives. Asymmetric hydrogenation represents a more modern, efficient, and sustainable approach, offering high stereocontrol and atom economy. However, classical resolution remains a viable and cost-effective alternative, particularly when high-pressure equipment is unavailable or when the highest levels of enantiopurity are required, which can be achieved through recrystallization.

The development of novel catalytic systems, including those using earth-abundant metals and chemo-enzymatic cascades, continues to be an active area of research.[13][14] These next-generation methods promise to further enhance the efficiency and sustainability of synthesizing these vital pharmaceutical building blocks.

References

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. Available at: [Link]

  • Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. PubMed. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization | Request PDF. ResearchGate. Available at: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.Google Patents.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.Google Patents.
  • Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Available at: [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Available at: [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. Available at: [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. ACS Publications. Available at: [Link]

  • CHEM 622 Asymmetric Hydrogenation 4-23-21. YouTube. Available at: [Link]

  • Asymmetric Partial Reductions of Pyridines. PubMed. Available at: [Link]

  • Kilogram-Scale Asymmetric Ruthenium-Catalyzed Hydrogenation of a Tetrasubstituted Fluoroenamide | Request PDF. ResearchGate. Available at: [Link]

  • Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. ChemistryViews. Available at: [Link]

  • Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for the PARP inhibitor Niraparib.[1][2] The precise stereochemical configuration of this molecule is paramount to its biological activity and the overall efficacy and safety of the final drug product.[3][4] This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, detailing the synergistic application of advanced analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven protocols.

Introduction: The Significance of Stereochemistry in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and metabolic stability.[3] The introduction of a chiral center, as seen in this compound, adds a layer of complexity and specificity that can profoundly influence a drug's pharmacological profile.[4] Enantiomers of a chiral drug can exhibit vastly different potencies, efficacies, and toxicological profiles. Therefore, unambiguous confirmation of the absolute and relative stereochemistry is a non-negotiable aspect of drug development and quality control, mandated by regulatory bodies such as the FDA.[5][6][7]

This guide will systematically detail the analytical methodologies required to confirm the chemical structure and stereochemical integrity of this compound. The core techniques discussed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Foundational Structural Analysis: Confirming Connectivity

Prior to delving into stereochemical determination, it is essential to unequivocally confirm the molecular formula and the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

High-resolution mass spectrometry (HRMS) is the primary tool for determining the accurate mass of the molecule, which in turn allows for the confident assignment of its molecular formula.

Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion for the molecular formula C₁₆H₂₄N₂O₂ is 277.1859.[8][9]

  • Data Interpretation: The measured mass should be within a 5 ppm tolerance of the calculated theoretical mass to confirm the elemental composition.

Parameter Expected Value
Molecular FormulaC₁₆H₂₄N₂O₂
Molecular Weight276.37 g/mol [8][9]
[M+H]⁺ (Calculated)277.1859

Table 1: Expected Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Carbon-Hydrogen Framework

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for mapping the proton and carbon environments and their connectivities, thereby assembling the structural backbone of the molecule.[10][11]

Workflow for NMR-Based Structural Connectivity Confirmation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Verified Connectivity COSY->Structure Proton-Proton Adjacency HSQC->Structure Direct C-H Bonds HMBC->Structure Multi-bond C-H Connectivity G Start Start: Chiral Separation Needed Screen Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen Optimize Optimize Mobile Phase (Hexane/IPA, Hexane/EtOH) Screen->Optimize Racemic Inject Racemic Standard Optimize->Racemic Identify Identify (R) and (S) Peaks Racemic->Identify Analyze Analyze Target Sample Identify->Analyze Calculate Calculate Enantiomeric Excess (%ee) Analyze->Calculate Result Result: Confirmed Enantiomeric Purity Calculate->Result

Sources

Physical characteristics of Boc-protected aminophenylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of Boc-Protected Aminophenylpiperidines

Introduction

In the landscape of modern medicinal chemistry and drug development, N-Boc-protected aminophenylpiperidines stand out as exceptionally versatile synthetic intermediates.[1] Their unique structure, which combines a piperidine scaffold, a reactive aminophenyl moiety, and a stable yet readily cleavable tert-butoxycarbonyl (Boc) protecting group, makes them invaluable building blocks for a wide array of complex target molecules, including analgesics, neuroactive agents, and other therapeutics.[1][2][3]

The strategic placement of the Boc group on the piperidine nitrogen modulates the nucleophilicity of the amine, allowing for precise, regioselective reactions elsewhere in the molecule. Understanding the fundamental physical characteristics of these compounds is not merely an academic exercise; it is a prerequisite for successful process development, formulation, and quality control. The properties of these molecules—from their solid-state behavior to their spectroscopic signatures—are directly influenced by the interplay between the bulky, lipophilic Boc group, the conformationally flexible piperidine ring, and the position of the amino substituent on the phenyl ring.

This technical guide provides an in-depth exploration of the core physical properties of Boc-protected aminophenylpiperidines, focusing primarily on the most common isomer, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate . It offers field-proven methodologies for their characterization, explains the causality behind their physicochemical behavior, and serves as a practical resource for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physical state and properties of Boc-aminophenylpiperidines are foundational to their handling, reaction setup, and purification. These compounds are typically supplied as solids, ranging from white to off-white or light brown crystalline powders.[4]

General Properties of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

The para-substituted isomer is the most extensively documented variant. Its key physical data are summarized below.

PropertyValueSource(s)
CAS Number 170011-57-1[5]
Molecular Formula C₁₆H₂₄N₂O₂[2][5]
Molecular Weight 276.37 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 97 - 101 °C or 119 °C[4][6]
Boiling Point ~412 °C (Predicted)
Density ~1.1 g/cm³ (Predicted)

Expertise & Experience: The Melting Point Discrepancy

A notable point of variance in the literature is the reported melting point, with some sources citing a range of 97-101 °C and others a sharp 119 °C.[4][7][6] This discrepancy is not uncommon for complex organic molecules and can be attributed to several factors:

  • Purity: The presence of residual solvents or synthetic precursors can depress and broaden the melting range.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The specific crystallization conditions (solvent, temperature, cooling rate) dictate which form is isolated.

  • Measurement Technique: Different apparatuses (e.g., capillary melting point apparatus vs. Differential Scanning Calorimetry) can yield slightly different values.

For regulatory and process development purposes, it is crucial to characterize the specific batch in use rather than relying solely on literature values.

Isomeric Variations

The position of the amino group on the phenyl ring significantly impacts the molecule's electronic and steric properties, though core data like molecular formula and weight remain identical.

Isomer NamePhenyl SubstitutionCAS NumberMolecular Weight
tert-Butyl 4-(2 -aminophenyl)piperidine-1-carboxylateortho199105-03-8276.37 g/mol
tert-Butyl 3-(4 -aminophenyl)piperidine-1-carboxylatepara (on position 3)875798-79-1276.37 g/mol
tert-Butyl 4-(4 -aminophenyl)piperidine-1-carboxylatepara (on position 4)170011-57-1276.37 g/mol
Solubility Profile

The solubility is dictated by the dual nature of the molecule. The bulky, nonpolar tert-butyl group and the aromatic ring impart significant solubility in common organic solvents.

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol.[2]

  • Moderate Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).

  • Aqueous Solubility: The presence of two basic nitrogen atoms (the aniline amine and the piperidine nitrogen, though the latter's basicity is attenuated by the Boc group) makes aqueous solubility highly pH-dependent.[8] At acidic pH, protonation of the amino groups leads to the formation of salts, significantly increasing water solubility. Conversely, under neutral or basic conditions, the compound is sparingly soluble in water.

Structural Influence on Physical Properties

The observed physical characteristics are a direct consequence of the molecule's three-dimensional structure and the functional groups present. The Boc group is not merely a placeholder; its steric and electronic effects are profound.

  • Impact of the Boc Group: The large tert-butoxycarbonyl group restricts rotation around the N-C(O) bond, which can lead to the observation of distinct conformers in solution NMR at low temperatures.[9] It also increases the molecule's lipophilicity and molecular weight, generally leading to a higher melting point compared to the unprotected parent amine and enhancing solubility in nonpolar organic solvents.

  • Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The bulky aminophenyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference influences the molecule's overall shape and how it packs in a crystal lattice, thereby affecting its melting point and density.

G cluster_structure Molecular Structure cluster_properties Physical Properties Boc_Group Boc Group (Bulky, Lipophilic) Solubility Solubility Boc_Group->Solubility Increases organic solubility Decreases aqueous solubility Melting_Point Melting Point Boc_Group->Melting_Point Increases due to size and packing efficiency Spectra Spectroscopic Signature (NMR, IR) Boc_Group->Spectra Rotational barrier affects NMR signals Piperidine_Ring Piperidine Ring (Chair Conformation) Piperidine_Ring->Melting_Point Equatorial substitution allows for stable crystal packing Aminophenyl_Group Aminophenyl Group (Polar, H-Bonding) Aminophenyl_Group->Solubility Enables pH-dependent aqueous solubility Aminophenyl_Group->Melting_Point Intermolecular H-bonding increases melting point

Causality map: Structure to Properties.

Spectroscopic and Structural Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure in solution.

  • ¹H NMR:

    • Boc Group: A characteristic, sharp singlet integrating to 9 protons appears around δ 1.4-1.5 ppm .[10][11]

    • Piperidine Ring: A complex series of multiplets between δ 1.4-3.5 ppm corresponds to the axial and equatorial protons of the piperidine ring.[11]

    • Aromatic Protons: Protons on the phenyl ring typically appear between δ 6.5-7.5 ppm . For the para-substituted isomer, this manifests as two distinct doublets (an AA'BB' system).

    • Amine Protons (-NH₂): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, will be present for the primary amine.

  • ¹³C NMR:

    • Boc Group: Two distinct signals are expected: one for the quaternary carbon around ~80 ppm and one for the carbonyl carbon around ~155 ppm .[11] The three equivalent methyl carbons will produce a signal around ~28 ppm .

    • Piperidine Ring: Signals for the CH and CH₂ carbons of the ring will appear in the ~25-50 ppm region.

    • Aromatic Carbons: Signals appear in the ~115-150 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • N-H Stretch: The primary amine (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretch: Aromatic and aliphatic C-H stretches appear just below and just above 3000 cm⁻¹, respectively.

  • C=O Stretch: A strong, sharp absorption band characteristic of the Boc group's urethane carbonyl appears around 1680-1700 cm⁻¹ .[11] This is often the most prominent peak in the spectrum.

  • C-O Stretch: C-O stretches associated with the carbamate are found in the 1240-1390 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information for structural verification.

  • Methodology: Electrospray ionization (ESI) in positive mode is typically used.

  • Expected Ion: The compound readily protonates to form the molecular ion plus a proton, [M+H]⁺.

  • Observation: For C₁₆H₂₄N₂O₂, the calculated monoisotopic mass is 276.18. The expected [M+H]⁺ peak is therefore at m/z 277.2 . Experimental data for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate confirms an observed [M+H]⁺ peak at m/z 277.1 .[13]

Experimental Methodologies

The following protocols represent a self-validating system for the comprehensive characterization of a new batch of Boc-protected aminophenylpiperidine.

Workflow for Physicochemical Characterization

G cluster_identity Identity Tests cluster_purity Purity Tests Start Receive New Batch of Boc-Aminophenylpiperidine Appearance 1. Visual Inspection (Color, Form) Start->Appearance Identity 2. Identity Confirmation Appearance->Identity Purity 3. Purity Assessment Identity->Purity NMR NMR (¹H, ¹³C) - Confirm Structure Identity->NMR MS LC-MS - Confirm MW Identity->MS IR FTIR - Confirm Functional Groups Identity->IR Thermal 4. Thermal Analysis Purity->Thermal HPLC HPLC-UV - Quantify Purity (%) Purity->HPLC GC GC-MS (if volatile) - Check for Impurities Purity->GC Solubility_Test 5. Solubility Profiling Thermal->Solubility_Test Report Generate Certificate of Analysis Solubility_Test->Report

Experimental workflow for characterization.
Protocol 1: Identity and Purity by HPLC-MS

This protocol is adapted from established methods for similar aniline-piperidine structures and is suitable for confirming identity and assessing purity.[14]

  • System Preparation:

    • Instrument: Agilent 1260 Infinity HPLC with a 6230B TOF Mass Spectrometer, or equivalent.

    • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute with 50:50 Mobile Phase A:B to a final concentration of 10 µg/mL.

  • Chromatographic Method:

    • Injection Volume: 1 µL.

    • Gradient:

      • 0.0 min: 5% B

      • 4.0 min: 40% B

      • 6.0 min: 70% B

      • 11.0 min: 100% B

      • 12.0 min: 100% B

      • 12.1 min: 5% B

      • 14.0 min: 5% B (equilibration)

  • Mass Spectrometer Settings (ESI+):

    • Ion Source: Dual AJS ESI, positive ion mode.

    • Mass Scan Range: m/z 80 to 1000.

    • Drying Gas (N₂): 6 L/min at 325 °C.

    • Nebulizer: 25 psig.

    • Vcap: 4000 V.

    • Fragmentor: 175 V.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Verify the mass of the main peak corresponds to the [M+H]⁺ ion (m/z ~277.2).

    • Calculate purity by peak area percentage from the UV chromatogram (e.g., at 254 nm).

Protocol 2: Solubility Determination

This protocol provides a standardized method to determine the saturation concentration in various solvents.[8]

  • Materials: Analytical balance, volumetric flasks, magnetic stirrer, temperature-controlled shaker, HPLC-UV system.

  • Procedure:

    • For each solvent (e.g., Water pH 5, pH 7, pH 9; Ethanol), add an excess amount of the compound to a known volume (e.g., 5 mL) in a sealed vial.

    • Equilibrate the vials in a shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached.

    • After equilibration, allow the vials to stand for 2 hours for the excess solid to settle.

    • Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Quantitatively dilute the filtered supernatant with a suitable solvent (e.g., methanol).

    • Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

    • Calculate the original concentration in mg/mL.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of Boc-protected aminophenylpiperidines.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8 °C for long-term stability) away from direct sunlight.[4] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aniline moiety.

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[4] The Boc group is labile under acidic conditions and will be cleaved, while the aminophenyl group is susceptible to oxidation.

  • Safety: The compound is classified as an irritant, causing skin and serious eye irritation.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.

Conclusion

Boc-protected aminophenylpiperidines are foundational scaffolds in drug discovery, and a thorough understanding of their physical properties is paramount for their effective application. This guide has detailed the key characteristics of these molecules, from their solid-state properties and solubility to their distinctive spectroscopic signatures. By explaining the causal links between molecular structure and physical behavior and providing robust experimental protocols, this document equips researchers and scientists with the necessary knowledge to confidently handle, characterize, and utilize these valuable synthetic intermediates. The self-validating methodologies presented herein ensure that the integrity and quality of these building blocks can be rigorously controlled, paving the way for more efficient and successful research and development endeavors.

References

  • Bouling Chemical Co., Limited. (n.d.). 4-P-Aminophenyl-1-Boc-Piperidine | Chemical Properties, Uses & Safety Data.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem Compound Database.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate.
  • Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC).
  • National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. PubChem Compound Database.
  • Supporting Information. (n.d.). [NMR Data for Boc-protected amines].
  • Benchchem. (n.d.). (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate.
  • ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2.
  • ChemBK. (n.d.). N-BOC-4(2-AMINOPHENYL) PIPERIDINE.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-Boc-piperidine. PubChem Compound Database.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ChemicalBook. (2024). 1-N-Boc-4-(Phenylamino)piperidine.
  • National Center for Biotechnology Information. (n.d.). 1-Boc-3-(4-Aminophenyl)piperidine. PubChem Compound Database.
  • ChemicalBook. (2025). 4-P-AMINOPHENYL-1-BOC-PIPERIDINE.
  • Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine.
  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Chem-Impex. (n.d.). 1-Boc-4-(4-aminophenyl)piperidine.
  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.).
  • ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)....

Sources

Technical Guide: A Comprehensive Solubility Profile of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This technical guide provides a comprehensive framework for characterizing the solubility profile of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Lacking extensive public data on its solubility, this document establishes a foundational understanding based on its chemical structure and provides robust, self-validating experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its pH-dependent solubility, distinguish between thermodynamic and kinetic measurements, and outline a systematic approach to generate a data package suitable for guiding formulation and development decisions, in alignment with the Biopharmaceutics Classification System (BCS) framework.

Introduction: The Central Role of Solubility in Drug Development

This compound is a chiral piperidine derivative whose structural motifs are common in modern pharmacophores. As researchers incorporate such molecules into drug discovery pipelines, a thorough understanding of their physicochemical properties becomes paramount. Among these, aqueous solubility stands out as a gatekeeper for oral drug absorption.[1] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Poor solubility is a leading cause of failure for new chemical entities (NCEs), leading to low bioavailability, variable therapeutic outcomes, and significant formulation challenges.[1]

This guide is designed for researchers, medicinal chemists, and formulation scientists. It serves as both a theoretical primer and a practical, hands-on manual for establishing a robust solubility profile for this specific molecule, thereby enabling informed decisions at critical stages of the drug development process.

Compound Profile and Physicochemical Characteristics

A molecule's solubility is intrinsically linked to its structure. This compound possesses distinct functional groups that dictate its behavior in aqueous and organic media.

PropertyValue / StructureSource
IUPAC Name tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate[3]
Molecular Formula C₁₆H₂₄N₂O₂[4]
Molecular Weight 276.37 g/mol [5]
Structure Chemical structure of this compound[3]
Calculated logP (XLogP3) 2.7[3]
Key Functional Groups Primary Aromatic Amine, tert-butyl carbamate (Boc-protected secondary amine)N/A

The molecule features a basic primary aromatic amine (pKa estimated ~4-5) and a lipophilic tert-butoxycarbonyl (Boc) protecting group. The calculated logP of 2.7 suggests moderate lipophilicity.[3] The primary amine is the most critical functional group governing aqueous solubility, as its state of ionization is highly dependent on pH.[6][7]

Theoretical Framework: pH-Dependent Solubility

The solubility of ionizable compounds is profoundly influenced by pH.[8] this compound is a weak base due to its primary aromatic amine. In an acidic environment, this amine group will be protonated, forming a positively charged ammonium salt.[9][10] This salt form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[11]

This relationship can be described by Le Châtelier's principle: as the pH of the solution decreases (i.e., H+ concentration increases), the equilibrium shifts to favor the formation of the protonated, more soluble species, thus increasing the overall solubility of the compound.[12][13] Consequently, we can predict that the solubility of this compound will be lowest at neutral and alkaline pH and will increase substantially in acidic conditions, such as those found in the stomach.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Neutral R-NH₂ (Free Base) Low Solubility Protonated R-NH₃⁺ (Ammonium Salt) High Solubility Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ (Higher pH) Neutral_2 R-NH₂ (Free Base) Dominant Species

Caption: Ionization equilibrium of the primary amine.

Experimental Determination: A Two-Tiered Approach

A complete solubility profile requires distinguishing between two key measurements: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[14][15] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is primarily used in early drug discovery for rapid screening.[16][17]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material present.[18][19] It is a critical parameter for later-stage development, formulation, and regulatory filings, including BCS classification.[20][21][22]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[18][23] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers as per BCS guidelines.[24]

Materials:

  • This compound (solid powder)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system

  • BCS-relevant buffers:

    • pH 1.2 (Simulated Gastric Fluid, without enzyme)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzyme)

Workflow Diagram:

G A 1. Preparation Add excess solid compound to vials with pH 1.2, 4.5, 6.8 buffers. B 2. Equilibration Shake at 37°C on an orbital shaker. A->B C 3. Sampling (24h & 48h) Withdraw aliquot. Check for remaining solid. B->C D 4. Separation Filter sample through 0.22 µm syringe filter to remove solid. C->D E 5. Analysis Dilute filtrate and analyze concentration via validated HPLC-UV method. D->E F 6. Verification Compare 24h and 48h results. If consistent, equilibrium is confirmed. E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to triplicate vials for each pH buffer. "Excess" is critical; enough solid must be added so that it remains visible at the end of the experiment, ensuring the solution is saturated.[25] A starting point is ~5-10 mg per 1 mL of buffer.

  • Equilibration: Place the sealed vials on an orbital shaker set to a consistent speed (e.g., 300 RPM) and maintain the temperature at 37 °C.[25] This temperature is chosen to mimic physiological conditions.[21]

  • Initial Sampling (24 hours): After 24 hours, stop the shaker and allow the vials to stand for 30 minutes for undissolved solids to settle.[25]

  • Sample Processing: Carefully withdraw an aliquot from the supernatant. Immediately filter it using a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

  • Dilution & Analysis: Immediately dilute the clear filtrate with mobile phase to prevent precipitation post-sampling. Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method against a standard calibration curve.

  • pH Measurement: Measure the final pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[25]

  • Equilibrium Confirmation (48 hours): Reseal the vials and return them to the shaker for another 24 hours. Repeat steps 3-6 at the 48-hour time point.

  • Data Interpretation: If the measured concentrations at 24 and 48 hours are within an acceptable margin (e.g., <10% difference), equilibrium has been achieved, and the 48-hour value can be reported as the thermodynamic solubility.[25] If the values are still increasing, a longer incubation time is required.

Data Presentation and Interpretation

The results from the shake-flask experiment should be tabulated for clarity. This data provides a clear pH-solubility profile and is the first step toward classifying the compound according to the Biopharmaceutics Classification System (BCS).

Table 2: Template for Experimental Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Final pHSolubility (mg/mL)Solubility (µM)
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37

According to FDA guidelines for the BCS, a drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8.[2][20] While this compound is an intermediate, applying this principle helps in assessing its potential developability. For example, if the highest projected human dose were 100 mg, the required solubility would be 100 mg / 250 mL = 0.4 mg/mL. The experimental data will directly answer whether this criterion is met.

Conclusion and Forward Outlook

This guide provides a robust, scientifically grounded methodology for determining the complete solubility profile of this compound. By understanding the compound's inherent physicochemical properties and applying the detailed shake-flask protocol, researchers can generate reliable, decision-enabling data. This information is crucial for predicting in vivo behavior, guiding formulation strategies (e.g., need for salt forms or enabling technologies), and de-risking progression into later stages of pharmaceutical development. The principles and protocols outlined herein are foundational for any scientist tasked with characterizing novel chemical entities.

References

  • Biopharmaceutics Classification System (BCS). (n.d.). Wikipedia. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Chavda, H. V., Patel, C. N., & Anand, I. S. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy. [Link]

  • Biorelevant.com. (n.d.). What is the BCS (Biopharmaceutical Classification System)? [Link]

  • Dissolution Technologies. (2005). Biopharmaceutics Classification System: A Regulatory Approach. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Kjellsson, M. C., et al. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews. [Link]

  • Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • National Institutes of Health (NIH). (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. [Link]

  • National Institutes of Health (NIH). (2013). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

  • AnyLearn Ai. (n.d.). Learn Amines In Pharmaceuticals. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • National Institutes of Health (NIH). (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? [Link]

  • XCHEMI. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. [Link]

  • gsrs. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. [Link]

  • Home Sunshine Pharma. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate CAS 1171197-20-8. [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Boc Protection of (R)-3-(4-aminophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, owing to its robustness under a variety of reaction conditions and its facile cleavage under mild acidic conditions[1][2]. This application note provides a detailed protocol for the selective N-Boc protection of the aromatic amino group of (R)-3-(4-aminophenyl)piperidine. This substrate is a valuable chiral building block in medicinal chemistry, and the ability to selectively protect its aniline nitrogen in the presence of the more nucleophilic piperidine nitrogen is a critical transformation for its use in the synthesis of complex pharmaceutical agents.

The protocol described herein is designed to be a self-validating system, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Scientific Principles & Mechanistic Insights

The selective protection of the aromatic amine in (R)-3-(4-aminophenyl)piperidine hinges on the significant difference in basicity (and therefore nucleophilicity under specific conditions) between the aniline-type aromatic amine and the secondary aliphatic amine of the piperidine ring. Aromatic amines are considerably less basic than aliphatic amines; for instance, the pKa of the anilinium ion is approximately 4.6, whereas the pKa of a typical piperidinium ion is around 11.2. This disparity in pKa values is the key to achieving high selectivity.

By carefully controlling the pH of the reaction medium, the more basic aliphatic amine can be selectively protonated, rendering it non-nucleophilic. The less basic aromatic amine remains largely in its neutral, nucleophilic form, and is therefore free to react with the electrophilic Boc-anhydride (di-tert-butyl dicarbonate). The reaction mechanism proceeds via a nucleophilic attack of the aromatic amine onto one of the carbonyl carbons of the Boc-anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the loss of a tert-butoxycarbonyl group, which subsequently decomposes to tert-butanol and carbon dioxide, to yield the desired N-Boc protected product[3].

A study by Perron et al. demonstrated a highly effective method for the regioselective protection of aromatic amines in the presence of aliphatic amines by conducting the reaction in a buffered aqueous-organic solvent system at a pH of 4.5[4]. At this pH, the aliphatic amine is almost entirely protonated and thus unreactive, while the aromatic amine remains sufficiently nucleophilic to react with the Boc-anhydride.

Experimental Workflow Diagram

Boc_Protection_Workflow Figure 1. Experimental Workflow for Selective Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve (R)-3-(4-aminophenyl)piperidine in 1,4-Dioxane mix Combine Reagent and Buffer Solutions (Adjust pH to 4.5 if necessary) reagents->mix buffer Prepare 10% Aqueous Acetic Acid Solution buffer->mix add_boc Add Di-tert-butyl Dicarbonate (Boc)2O mix->add_boc stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc->stir quench Basify with NaHCO3 Solution (to pH ~8-9) stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry Organic Layer (Na2SO4) & Concentrate in vacuo extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Figure 1. A schematic overview of the key steps involved in the selective Boc protection of (R)-3-(4-aminophenyl)piperidine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (R)-tert-butyl (4-(piperidin-3-yl)phenyl)carbamate.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
(R)-3-(4-aminophenyl)piperidineC₁₁H₁₆N₂176.261.00 g5.67Starting material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.36 g6.241.1 eq
1,4-DioxaneC₄H₈O₂88.1120 mL-Solvent
Acetic Acid (Glacial)CH₃COOH60.052 mL-For buffer
Deionized WaterH₂O18.0218 mL-For buffer
Saturated Sodium BicarbonateNaHCO₃84.01As needed-For work-up
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Silica GelSiO₂60.08As needed-For chromatography

Procedure

  • Preparation of the Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.67 mmol) of (R)-3-(4-aminophenyl)piperidine in 10 mL of 1,4-dioxane.

    • In a separate beaker, prepare a 10% aqueous acetic acid solution by adding 2 mL of glacial acetic acid to 18 mL of deionized water.

    • Add the 10% aqueous acetic acid solution (20 mL) to the solution of the amine in 1,4-dioxane. The final pH of the solution should be approximately 4.5.

  • Boc Protection Reaction:

    • To the stirred solution from step 1, add 1.36 g (6.24 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the acetic acid and basify the solution to a pH of approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient of 0-10% methanol in dichloromethane is typically effective for eluting the product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield (R)-tert-butyl (4-(piperidin-3-yl)phenyl)carbamate as a solid.

Product Characterization

The successful synthesis of (R)-tert-butyl (4-(piperidin-3-yl)phenyl)carbamate can be confirmed by standard analytical techniques.

Expected Analytical Data

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.30 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~6.50 (br s, 1H, NH-Boc), ~3.60-3.50 (m, 1H, piperidine-H), ~3.20-3.10 (m, 1H, piperidine-H), ~2.80-2.60 (m, 3H, piperidine-H), ~2.00-1.60 (m, 5H, piperidine-H and NH), 1.51 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~153.0 (C=O), ~140.0 (Ar-C), ~135.0 (Ar-C), ~127.0 (Ar-CH), ~119.0 (Ar-CH), ~80.5 (C(CH₃)₃), ~50.0 (piperidine-CH), ~46.0 (piperidine-CH₂), ~44.0 (piperidine-CH), ~32.0 (piperidine-CH₂), ~28.4 (C(CH₃)₃), ~25.0 (piperidine-CH₂)
Mass Spec. (ESI+)m/z: 277.2 [M+H]⁺, 299.2 [M+Na]⁺

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Troubleshooting & Key Considerations

  • Low Selectivity: If di-protection (protection of both the aromatic and aliphatic amines) is observed, ensure the pH of the reaction mixture is indeed around 4.5 before the addition of Boc-anhydride.

  • Incomplete Reaction: If the reaction stalls, a slight excess of Boc-anhydride (up to 1.5 equivalents) can be added. Gentle warming to 30-40°C may also facilitate the reaction, but should be done with caution to avoid potential side reactions.

  • Purification: The product is relatively polar, so a more polar solvent system may be required for effective elution from the silica gel column.

Conclusion

This application note provides a robust and reliable protocol for the selective N-Boc protection of the aromatic amine in (R)-3-(4-aminophenyl)piperidine. By leveraging the differential pKa values of the two amino groups, high selectivity can be achieved. The detailed, step-by-step methodology and characterization data serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable intermediate for further synthetic transformations.

References

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • PubChem. (2024). 1-Boc-3-(4-Aminophenyl)piperidine. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

Sources

Use of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in Niraparib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of Niraparib via Amide Coupling with (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Niraparib (ZEJULA®) is a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and fallopian tube cancers.[1] Its synthesis relies on the efficient construction of a key amide bond. This document provides a detailed application note and a validated protocol for a crucial step in Niraparib synthesis: the amide coupling of 2H-indazole-7-carboxylic acid with the chiral intermediate, this compound. This guide offers insights into the mechanistic rationale, a step-by-step experimental procedure, quality control parameters, and safety considerations, designed to enable researchers to reliably execute this synthesis.

Introduction

The chemical structure of Niraparib, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, features a chiral piperidine moiety linked to an indazole carboxamide core.[2] The stereochemistry of the piperidine ring is critical for the drug's efficacy.[3] Therefore, a key strategic element in its synthesis is the use of a chiral building block, namely this compound (CAS 1171197-20-8).[3][] This intermediate serves two primary functions: it introduces the necessary (R)-stereocenter and incorporates a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is essential for preventing side reactions during the amide bond formation and is later removed in the final synthetic step.[1][2]

This protocol focuses on the amide coupling reaction, a cornerstone transformation in pharmaceutical synthesis, followed by the acidic deprotection of the Boc group to yield Niraparib.

Part I: Mechanistic Rationale and Key Considerations

The overall reaction scheme involves two primary stages:

  • Amide Bond Formation: Coupling of the indazole carboxylic acid with the protected amine.

  • Boc Deprotection: Removal of the Boc protecting group to yield the final active pharmaceutical ingredient (API).

The Amide Coupling Reaction: EDC/HOBt Activation

The formation of an amide bond from a carboxylic acid and an amine is kinetically slow and requires the activation of the carboxylic acid. A widely used and highly efficient method employs a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as N-hydroxybenzotriazole (HOBt).[5][6]

Mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive, unstable O-acylisourea intermediate.[7][8]

  • Formation of HOBt Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This species is more stable than the O-acylisourea and is less susceptible to racemization.[5][8]

  • Nucleophilic Attack by Amine: The primary amine of this compound then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[5]

The use of HOBt is crucial as it suppresses side reactions and minimizes the risk of racemization, which is paramount when working with chiral substrates.[8]

The Boc Protecting Group Strategy

The piperidine nitrogen in the chiral intermediate is a secondary amine and is nucleophilic. Without protection, it could compete with the primary aniline amine in the amide coupling reaction, leading to undesired side products. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group due to its stability under the coupling conditions and its clean removal under acidic conditions.[9][10]

Deprotection is typically achieved using a strong acid like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[1][11] The acid protonates the Boc group, leading to its fragmentation into tert-butanol (which further decomposes to isobutylene and water) and carbon dioxide, liberating the free secondary amine of the piperidine ring.[10]

Part II: Detailed Synthesis Protocol

This protocol outlines the synthesis starting from 2H-indazole-7-carboxylic acid and this compound.

Chemicals and Materials
ReagentCAS NumberM.W. ( g/mol )Notes
2H-indazole-7-carboxylic acid90544-99-7162.15Key acid component
This compound1171197-20-8276.37Key amine component (chiral)[3][12]
EDC·HCl (EDAC)25952-53-8191.70Coupling agent
HOBt (N-Hydroxybenzotriazole)2592-95-2135.13Coupling additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Organic base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)6192-52-5190.22Deprotection reagent
Tetrahydrofuran (THF)109-99-972.11Solvent for deprotection
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Saturated aq. NaHCO₃144-55-884.01Aqueous workup
BrineN/AN/AAqueous workup
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Drying agent
Experimental Workflow Visualization

G cluster_coupling Step 1: Amide Coupling cluster_workup Step 2: Workup & Isolation cluster_deprotection Step 3: Boc Deprotection cluster_final Step 4: Final Product Isolation reagents Dissolve Acid, Amine, HOBt in Anhydrous DMF cool Cool to 0 °C reagents->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA add_edc->add_base react_couple Stir at RT (Monitor by LC-MS/TLC) add_base->react_couple quench Quench with Water react_couple->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Chromatography (if needed) dry->purify dissolve Dissolve Boc-Niraparib in THF/Water purify->dissolve add_ptsoh Add p-TsOH·H₂O dissolve->add_ptsoh react_deprotect Heat to 60 °C (Monitor by LC-MS/TLC) add_ptsoh->react_deprotect cool_final Cool to RT to Crystallize react_deprotect->cool_final filter_final Filter Solid cool_final->filter_final wash_final Wash with MTBE/Water filter_final->wash_final dry_final Dry under Vacuum wash_final->dry_final final_product Niraparib·p-TsOH Salt dry_final->final_product

Caption: Experimental workflow for Niraparib synthesis.

Step-by-Step Protocol

Step 1: Amide Coupling to form Boc-Protected Niraparib

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2H-indazole-7-carboxylic acid (1.0 equiv.), this compound (1.05 equiv.), and HOBt (1.2 equiv.).

  • Add anhydrous DMF to dissolve the solids (target concentration ~0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv.) to the mixture in portions over 5 minutes.

  • Add DIPEA (2.5 equiv.) dropwise. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Step 2: Work-up and Isolation of Boc-Protected Niraparib

  • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Niraparib.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though often it is carried forward directly.

Step 3: Boc Deprotection to Niraparib Tosylate Salt

  • Dissolve the crude Boc-protected Niraparib from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., a 1:1 ratio).[1]

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.5 - 2.0 equiv.).

  • Heat the mixture to 60 °C and stir for 2-6 hours.[1]

  • Monitoring: Monitor the deprotection by LC-MS to confirm the disappearance of the starting material.

Step 4: Isolation of Niraparib Tosylate Monohydrate

  • Upon completion, cool the reaction mixture to room temperature.

  • The Niraparib tosylate salt product should crystallize out of the solution.[1]

  • Filter the resulting solid and wash with a cold solvent such as water or MTBE to remove impurities.

  • Dry the solid under vacuum at 40-50 °C to yield Niraparib tosylate monohydrate as a stable, non-hygroscopic solid.[1] The isolated yield is typically high for this step (often >85%).[1]

Part III: Quality Control and Characterization

Ensuring the identity and purity of the final product is critical. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and monitoring reaction progress.

ParameterRecommended Conditions[13][14]
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 240 nm or 260 nm[13][15]
Column Temp 30 °C
Expected Rt Niraparib is a polar compound; retention time will depend on the exact method.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR should be used to confirm the structure of the final product and key intermediates.

Mass Spectrometry (MS)

LC-MS is invaluable for reaction monitoring and confirming the molecular weight of the product.

  • Expected Mass (Niraparib free base): [M+H]⁺ = 321.17 m/z.[]

  • Expected Mass (Boc-Niraparib): [M+H]⁺ = 421.22 m/z.

Part IV: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • EDC and HOBt: Are sensitizers and irritants. Avoid inhalation of dust and skin contact.

    • DIPEA and DMF: Are irritants. DMF is a suspected teratogen. Handle with care.

    • p-TsOH: Is corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Amide Coupling Inactive coupling reagents; wet solvent/reagents.Use fresh EDC/HOBt. Ensure all glassware and solvents are anhydrous. Increase reaction time or temperature slightly.
Low Yield after Workup Product loss in aqueous layers.Perform back-extraction of the aqueous layers with EtOAc.
Incomplete Boc Deprotection Insufficient acid or reaction time.Add more p-TsOH. Increase reaction time or temperature (monitor carefully to avoid degradation).
Difficulty with Crystallization Impurities present; incorrect solvent ratio.Purify the crude deprotection mixture before crystallization. Try adding an anti-solvent or seeding the solution.

Conclusion

This protocol details a reliable and scalable method for the synthesis of Niraparib through the amide coupling of 2H-indazole-7-carboxylic acid and this compound, followed by Boc deprotection. The strategic use of EDC/HOBt for coupling and an acid-labile Boc protecting group ensures high efficiency and preserves the critical stereochemistry of the molecule. By following the detailed steps and quality control measures outlined, researchers can confidently produce high-purity Niraparib for further study and development.

References

  • Whittaker, A. M., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(8), 921-931. [Link]

  • Google Patents. (2021). US11161834B2 - Methods of manufacturing of niraparib.
  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Pharmaffiliates. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. [Link]

  • Google Patents. (2021).
  • Google Patents. (2022). EP3615513B1 - Methods of manufacturing of niraparib.
  • Google Patents. (2020).
  • Banu, N. H., et al. (2025). RP-HPLC Method Development and Validation for Estimation of Niraparib and Abiraterone. Scholars International Journal of Biochemistry, 8(3), 169-188. [Link]

  • Impact Factor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. [Link]

  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. [Link]

  • Rasayan Journal of Chemistry. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. [Link]

  • Semantic Scholar. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • ResearchGate. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. [Link]

Sources

Application of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Medicinal Chemists

Topic: (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Abstract

This compound is a chiral building block of significant strategic importance in modern drug discovery. Its conformationally rigid piperidine core, combined with a synthetically versatile aniline moiety, provides an ideal scaffold for creating high-affinity ligands. This guide offers an in-depth exploration of this compound's application, focusing on its role in the synthesis of targeted therapies. We provide detailed mechanistic insights, field-tested synthetic protocols, and a forward-looking perspective on its expanding role in medicinal chemistry, including its use as a key intermediate for potent enzyme inhibitors.

Introduction: The Strategic Value of the 3-(4-aminophenyl)piperidine Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets. The piperidine ring is a quintessential example of such a scaffold. When substituted with an aminophenyl group at the 3-position, it offers a precise three-dimensional vector for interacting with protein active sites. The tert-butyloxycarbonyl (Boc)-protected chiral intermediate, this compound, provides chemists with several distinct advantages:

  • Stereochemical Precision: The fixed (R)-chirality at the C3 position is crucial for achieving enantioselectivity, a cornerstone of modern therapeutics that enhances potency and minimizes off-target effects.

  • Conformational Rigidity: The piperidine ring locks the orientation of the aminophenyl group, reducing the entropic penalty of binding and facilitating high-affinity interactions with the target protein.

  • Synthetic Tractability: The primary aromatic amine is a versatile functional group for a host of transformations (e.g., amide coupling, sulfonylation), while the Boc-protecting group ensures the piperidine nitrogen remains unreactive until its strategic deprotection is required for further modification.

This combination of features has made this scaffold, and its (S)-enantiomer, a key component in the development of cutting-edge pharmaceuticals.

Core Application: Intermediate for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A prominent application of the 3-(4-aminophenyl)piperidine scaffold is in the synthesis of PARP inhibitors, a class of drugs that has transformed the treatment of certain cancers. While the marketed drug Niraparib, a potent PARP inhibitor for BRCA-mutated tumors, utilizes the (S)-enantiomer, the underlying principle of the scaffold's utility is identical.[1][2] The scaffold serves as the central structural unit that correctly orients the pharmacophoric elements within the PARP enzyme's active site.

Mechanistic Role of the Scaffold:

  • Core Binding: The piperidine and phenyl rings form key van der Waals and hydrophobic interactions within the nicotinamide binding pocket of the PARP enzyme.

  • Pharmacophore Presentation: The primary amine of the scaffold is the synthetic attachment point for the indazole carboxamide portion of Niraparib, which is critical for its inhibitory activity.[1][3]

  • Stereospecificity: The specific stereocenter ensures an optimal geometric fit, maximizing binding affinity and, consequently, biological efficacy.

PARP_Inhibition_Logic Conceptual Workflow for Scaffold Application cluster_synthesis Chemical Synthesis cluster_action Biological Action cluster_outcome Therapeutic Outcome A (R/S)-tert-butyl 3-(4-aminophenyl)piperidine- 1-carboxylate C Active Pharmaceutical Ingredient (API) (e.g., PARP Inhibitor) A->C Amide Coupling B Pharmacophoric Moiety (e.g., Indazole Carboxylic Acid) B->C E Drug-Enzyme Binding Complex C->E High-Affinity Binding D PARP Enzyme (Active Site) D->E F Inhibition of DNA Repair E->F G Synthetic Lethality in BRCA-mutant cells F->G

Caption: Role of the scaffold from synthesis to therapeutic action.

Experimental Protocols

The following protocol details a common and critical synthetic transformation: the acylation of the primary amine to append a new functional group, a key step in building a final drug molecule.

Protocol: Synthesis of (R)-tert-butyl 3-(4-acetamidophenyl)piperidine-1-carboxylate

This procedure describes the straightforward acetylation of the title compound, a model reaction for the more complex amide bond formations used in drug synthesis.

Materials & Equipment:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Magnetic stirrer, stir bar, round-bottom flask, and standard glassware

  • Inert atmosphere supply (Nitrogen or Argon)

  • Ice bath

  • Silica gel for flash column chromatography

  • Mobile phase solvents: Ethyl acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermic nature of the acylation reaction.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

    • Expertise & Experience: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to scavenge the HCl byproduct of the reaction without competing with the aniline as a nucleophile, thereby preventing side product formation.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cold solution over 5-10 minutes. A white precipitate of DIPEA hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Progress can be monitored by TLC (e.g., 50% EtOAc/Hexanes). The product will appear as a new, less polar spot (higher Rf) compared to the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Trustworthiness through Self-Validation:

  • TLC Analysis: A single, UV-active spot should be observed for the purified product, distinct from the starting material.

  • ¹H NMR Spectroscopy: Confirm the structure by observing the appearance of a new singlet around δ 2.1 ppm (the acetyl -CH₃) and a shift in the aromatic proton signals.

  • Mass Spectrometry (MS): Verify the formation of the product by confirming the expected molecular ion peak.

Physicochemical Data

The fundamental properties of the title compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
Molecular Formula C₁₆H₂₄N₂O₂[2][5][6]
Molecular Weight 276.37 g/mol [2][5][6][7]
CAS Number 1263284-59-8 (for R-enantiomer)[1]
Appearance Light yellow to off-white solid powder[2]
Typical Purity ≥98%[1]

Future Directions & Advanced Applications

The versatility of the 3-(4-aminophenyl)piperidine scaffold extends far beyond its use in PARP inhibitors. The Boc-protected amine and the latent secondary amine of the piperidine ring offer orthogonal synthetic handles for creating more complex molecular architectures.

  • Kinase Inhibitors: The scaffold is a common feature in various kinase inhibitors, where the aniline is functionalized to interact with the hinge region of the kinase, and the piperidine ring projects vectors into solvent-exposed regions for derivatization to improve selectivity and physical properties.

  • Targeted Protein Degradation: The piperidine nitrogen, after Boc-deprotection, is an ideal attachment point for linkers used in Proteolysis Targeting Chimeras (PROTACs). This allows the scaffold to be incorporated into molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Advanced_Applications cluster_mods Primary Synthetic Vectors cluster_therapeutics Resulting Therapeutic Modalities A (R)-tert-butyl 3-(4-aminophenyl)piperidine- 1-carboxylate B Amine Functionalization (Acylation, Sulfonylation, Alkylation) A->B C Boc-Deprotection (Reveals secondary amine) A->C E Enzyme Inhibitors (Kinase, PARP, etc.) B->E F GPCR Ligands B->F G PROTACs & Molecular Glues C->G Linker Attachment Point

Caption: Synthetic versatility and future therapeutic applications.

Conclusion

This compound is a high-value, versatile intermediate in medicinal chemistry. Its inherent structural and chemical properties provide a robust and reliable platform for the synthesis of sophisticated therapeutic agents. Understanding its reactivity and strategic application, as outlined in this guide, empowers drug discovery scientists to leverage this scaffold to its full potential in creating the next generation of targeted medicines.

References

  • PubChem. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Pharmaffiliates. Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Available at: [Link]

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • FDA Global Substance Registration System. TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Available at: [Link]

Sources

The Piperidine Postulate: A Synthetic Chemist's Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, plays a pivotal role in the design and synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors.[1][2][3][4] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of BTK inhibitors featuring this critical heterocyclic intermediate. We will dissect the strategic incorporation of the piperidine moiety, explore detailed synthetic protocols for a key second-generation covalent inhibitor, zanubrutinib, and discuss the underlying chemical principles that govern these transformations. This guide emphasizes not just the procedural steps but the causality behind experimental choices, offering a framework for both replication and innovation in the synthesis of next-generation BTK-targeting therapeutics.

Introduction: The Significance of BTK and the Piperidine Advantage

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[5][6][7][8][9] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[7][10][11] The development of small-molecule BTK inhibitors has revolutionized the treatment landscape for these conditions.[7]

The piperidine scaffold is a recurring structural motif in many successful BTK inhibitors, including the first-in-class ibrutinib and the second-generation zanubrutinib.[5][12] Its prevalence is not coincidental. The six-membered nitrogen-containing heterocycle offers a unique combination of favorable physicochemical properties:

  • Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters for oral bioavailability and a favorable pharmacokinetic profile.[2][4]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperidine ring provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with the BTK active site.

  • Introduction of Chirality: The substitution on the piperidine ring often introduces a chiral center, which can be crucial for enhancing potency and selectivity, as seen in the (R)-enantiomer of zanubrutinib.[1][2][12] The development of asymmetric synthetic methods to access enantiomerically pure piperidines is therefore a critical aspect of this field.[13][14][15][16][17]

This guide will focus on the practical synthesis of a piperidine-containing BTK inhibitor, providing a detailed workflow that highlights the strategic introduction and manipulation of this key intermediate.

The BTK Signaling Pathway and Covalent Inhibition

BTK is a key kinase in the signaling cascade downstream of the B-cell receptor (BCR) and Fc receptors.[5][6] Upon BCR activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream pathways that control B-cell proliferation, differentiation, and survival.[6][8]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Phosphorylation BCR->Lyn_Syk BTK_inactive BTK (Inactive) Lyn_Syk->BTK_inactive Recruits & Phosphorylates BTK_active BTK (Active) (p-Tyr223) BTK_inactive->BTK_active Autophosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTKi Covalent BTK Inhibitor (e.g., Zanubrutinib) Cys481 Cys481 BTKi->Cys481 Forms covalent bond Cys481->BTK_active Irreversibly inhibits

Figure 1: Simplified BTK Signaling Pathway and Covalent Inhibition.

Many highly effective BTK inhibitors, including ibrutinib and zanubrutinib, are covalent inhibitors.[5][18] They form an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) in the ATP-binding site of BTK.[5][6][7][19] This covalent modification permanently inactivates the enzyme, leading to sustained inhibition of BTK signaling even after the drug has been cleared from systemic circulation.[5]

Synthetic Workflow: A Representative Protocol for Zanubrutinib

The synthesis of zanubrutinib provides an excellent case study for the strategic incorporation of a chiral piperidine intermediate. A common and scalable approach involves the initial synthesis of a racemic piperidine-containing core, followed by chiral resolution to isolate the desired (R)-enantiomer.[12][20]

Zanubrutinib_Synthesis_Workflow cluster_Core_Formation Pyrazolo[1,5-a]pyrimidine Core Synthesis cluster_Chiral_Resolution Piperidine Intermediate and Chiral Resolution cluster_Final_Acylation Final Product Formation Benzoic_Acid_Deriv Benzoic Acid Derivative Vinyl_Dinitrile Vinyl Dinitrile Benzoic_Acid_Deriv->Vinyl_Dinitrile Malononitrile Ether_Intermediate Ether Intermediate Vinyl_Dinitrile->Ether_Intermediate Trimethyl orthoformate Aminopyrazole 2-Aminopyrazole Ether_Intermediate->Aminopyrazole Hydrazine Core_Product Pyrazolo[1,5-a]pyrimidine Core Aminopyrazole->Core_Product Piperidine-containing keto aldehyde equivalent Racemic_Piperidine_Salt Racemic Piperidine Intermediate (bis-HCl salt) Core_Product->Racemic_Piperidine_Salt Hydrogenation & Boc Deprotection Racemic_Free_Base Racemic Piperidine Free Base Racemic_Piperidine_Salt->Racemic_Free_Base Base Treatment R_Piperidine_Salt (R)-Piperidine-Tartrate Salt Racemic_Free_Base->R_Piperidine_Salt L-Dibenzoyl Tartaric Acid (L-DBTA) Zanubrutinib (R)-Zanubrutinib R_Piperidine_Salt->Zanubrutinib Acryloyl Chloride

Figure 2: General Synthetic Workflow for (R)-Zanubrutinib via Chiral Resolution.
Part 1: Synthesis of the Racemic Piperidine Intermediate

This phase focuses on the construction of the core heterocyclic system and its attachment to the piperidine moiety.

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core and Subsequent Piperidine Intermediate

  • Step 1: Formation of the Vinyl Dinitrile. A suitable benzoic acid derivative is reacted with malononitrile in refluxing ethyl acetate. The reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds via a Knoevenagel condensation.

  • Step 2: Formation of the Ether Intermediate. The resulting vinyl dinitrile is then methylated using trimethyl orthoformate in warm acetonitrile.[20] This step activates the molecule for the subsequent cyclization.

  • Step 3: Formation of the 2-Aminopyrazole and Cyclization. The ether intermediate is reacted with hydrazine hydrate to form the corresponding 2-aminopyrazole. This intermediate is often not isolated but immediately reacted with a piperidine-containing keto aldehyde equivalent to form the zanubrutinib heterocyclic subunit.[20]

  • Step 4: Reduction and Deprotection. The fused pyrimidine ring is saturated via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This is followed by the acidic removal of the Boc protecting group from the piperidine nitrogen to yield the racemic piperidine intermediate as a bis(HCl) salt.[12][20]

Part 2: Chiral Resolution and Final Acylation

This is a critical phase where the desired stereochemistry is established, a key determinant of the drug's efficacy and safety profile.

Protocol 2: Chiral Resolution and Final Synthesis of (R)-Zanubrutinib

  • Step 1: Formation of the Free Base. The racemic piperidine bis(HCl) salt is treated with a base, such as potassium hydroxide or sodium carbonate, to generate the free base. This is a standard acid-base neutralization reaction.

  • Step 2: Salt Formation with a Chiral Acid. The pH is carefully adjusted with an acid like methanesulfonic acid. Subsequently, a chiral resolving agent, L-dibenzoyl tartaric acid (L-DBTA), is added.[12][20] This results in the selective crystallization of the desired (R)-enantiomer as the tartaric acid salt, leaving the (S)-enantiomer in the mother liquor. The principle behind this step is the formation of diastereomeric salts with different solubilities.

  • Step 3: Final Acylation. The enantiomerically pure (R)-piperidine-tartrate salt is then acylated with acryloyl chloride under Schotten-Baumann conditions (typically in a biphasic system with a base like sodium hydroxide) to furnish the final product, (R)-zanubrutinib.[20] This reaction introduces the acrylamide "warhead" necessary for covalent bond formation with Cys481 of BTK.

Data Summary and Characterization

The successful synthesis of the intermediates and the final product must be validated through rigorous analytical characterization.

Compound Synthetic Step Typical Yield Purity (HPLC) Key Characterization Data (¹H NMR, MS)
Racemic Piperidine Intermediate (bis-HCl salt)Protocol 1, Step 475-85%>98%Characteristic peaks for the pyrazolopyrimidine core and piperidine ring; mass corresponding to the protonated molecule.
(R)-Piperidine-Tartrate SaltProtocol 2, Step 235-45% (based on racemate)>99.5% (chiral HPLC)¹H NMR signals consistent with the desired structure and the tartrate counterion; mass spectrometry confirming the molecular weight.
(R)-ZanubrutinibProtocol 2, Step 380-90%>99.8%¹H NMR showing the characteristic signals of the acryloyl group; accurate mass confirming the final product's identity.

Table 1: Representative Data for the Synthesis of (R)-Zanubrutinib.

Expertise & Experience: The Rationale Behind the Route

The choice of a chiral resolution strategy over an asymmetric synthesis for introducing the stereocenter is a common industrial practice driven by several factors:

  • Robustness and Scalability: Diastereomeric salt resolution is a well-established, robust, and often more easily scalable method compared to developing a new asymmetric catalytic system, which may require extensive optimization of catalysts, ligands, and reaction conditions.

  • Cost-Effectiveness: While a resolution discards half of the material, the starting materials and the resolving agent (L-DBTA) are often more cost-effective than the expensive chiral catalysts and ligands required for many asymmetric syntheses.

  • High Enantiomeric Purity: Chiral resolution can consistently deliver very high levels of enantiomeric purity (>99.5% ee), which is a stringent requirement for pharmaceutical active ingredients.

Trustworthiness: A Self-Validating Protocol

The described synthetic pathway incorporates several self-validating checkpoints:

  • Crystallization as a Purification Step: The crystallization of the racemic intermediate salt, the diastereomeric tartrate salt, and the final active pharmaceutical ingredient (API) serve as highly effective purification steps, removing process-related impurities.

  • In-Process Controls (IPCs): High-performance liquid chromatography (HPLC) and chiral HPLC are used at critical stages (after reduction, after resolution, and for the final product) to monitor reaction completion, purity, and enantiomeric excess. These IPCs ensure that each step meets the required specifications before proceeding to the next.

  • Spectroscopic Confirmation: The identity and structure of each key intermediate and the final product are unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring the integrity of the synthetic route.

Conclusion

The synthesis of piperidine-containing BTK inhibitors like zanubrutinib is a testament to the power of strategic organic synthesis in modern drug discovery. The piperidine moiety is not merely a passive structural component but an active contributor to the drug's overall pharmacological profile. The presented protocols, grounded in established chemical principles, offer a reliable and scalable path to these life-changing medicines. By understanding the "why" behind each synthetic step, from the initial ring formation to the critical chiral resolution, researchers are better equipped to troubleshoot, optimize, and innovate in the ongoing quest for more potent and selective BTK inhibitors.

References

  • Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Source Not Specified]. Available at: [Link]

  • Merck & Co. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Source Not Specified]. Available at: [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

  • Celon Pharma S A. (2017). A method for preparation of ibrutinib precursor. Google Patents.
  • Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • DeMarco, N. L., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • MSN Laboratories Private Limited. (2017). Process for the preparation of ibrutinib. Google Patents.
  • Johnson, D. S., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. Available at: [Link]

  • Nanjing Cavendish Bio-engineering Tech Co Ltd. (2017). Method for preparing ibrutinib. Patsnap.
  • Kuglstatter, A., et al. (2016). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Journal of Medicinal Chemistry. Available at: [Link]

  • Autechaux. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autechaux. Available at: [Link]

  • ResearchGate. (2021). Chemical structures and binding of covalent BTK inhibitors. ResearchGate. Available at: [Link]

  • Sci-Hub. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts. Available at: [Link]

  • Vihinen, M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]

  • Ciavolella, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Available at: [Link]

  • Tianjin University. (2015). Synthesis method of ibrutinib. Google Patents.
  • ResearchGate. (2022). Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. Available at: [Link]

  • Sandoz AG. (2024). Processes for the preparation of zanubrutinib and intermediates thereof. Google Patents.
  • Li, X., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Chemical Data Intelligence Ltd. (2024). Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. ChemRxiv. Available at: [Link]

  • Wang, Z., et al. (2024). Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Discovery of novel BTK inhibitors with carboxylic acids. ResearchGate. Available at: [Link]

  • Novartis Institutes for BioMedical Research. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Discovery of New Non-covalent Reversible BTK Inhibitors: Synthesis, in silico Studies, and in vitro Evaluations. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]

  • Janecka, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Strategic Use of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate for Rigid Linker Synthesis in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[2][3] While early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or alkyl chains, recent advancements highlight the advantages of incorporating rigid structural motifs.[3] Saturated heterocycles, such as piperidine, are increasingly used to impart conformational constraint, which can enhance metabolic stability and pre-organize the molecule into a bioactive conformation.[4] This guide provides a detailed examination of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate , a versatile building block for constructing rigid PROTAC linkers. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its impact on PROTAC design and function.

Rationale for Incorporating Rigid Piperidine Scaffolds

The transition from flexible to more rigid linkers is a key optimization strategy in modern PROTAC design. The incorporation of scaffolds like the piperidine ring offers several distinct advantages.

Impact on Ternary Complex Formation

The primary function of a PROTAC is to induce proximity between the POI and an E3 ligase. The geometry and stability of the resulting ternary complex are paramount for efficient ubiquitination and subsequent degradation.[5] Flexible linkers can adopt numerous conformations, many of which may be unproductive for ternary complex formation. In contrast, a rigid linker, such as one containing a piperidine moiety, reduces the conformational entropy of the PROTAC, directing it towards a more defined spatial orientation that favors the formation of a stable and productive ternary complex.[4]

G cluster_0 Flexible Linker cluster_1 Rigid Piperidine Linker POI1 Protein of Interest (POI) PROTAC1 PROTAC POI1->PROTAC1 E3_1 E3 Ligase E3_1->PROTAC1 Complex1 Suboptimal Ternary Complex PROTAC1->Complex1 Many unproductive conformations POI2 Protein of Interest (POI) PROTAC2 PROTAC POI2->PROTAC2 E3_2 E3 Ligase E3_2->PROTAC2 Complex2 Productive Ternary Complex PROTAC2->Complex2 Pre-organized conformation G L1 Ligand 1 (e.g., E3 Ligand-COOH) INT1 Intermediate 1 (Boc-Protected) L1->INT1 BB (R)-tert-butyl 3-(4-aminophenyl)piperidine- 1-carboxylate BB->INT1 DEPRO Boc Deprotection (TFA / DCM) INT1->DEPRO INT2 Intermediate 2 (Free Piperidine NH) DEPRO->INT2 PROTAC Final PROTAC INT2->PROTAC L2 Ligand 2 (e.g., POI Ligand-Linker-COOH) L2->PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation with the Aryl Amine

This protocol describes the coupling of a carboxylic acid-functionalized ligand (e.g., a pomalidomide derivative for CRBN recruitment) to the 4-aminophenyl group of the building block.

  • Expert Insight: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended due to its high efficiency and low rate of epimerization. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling. [4] Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the activated solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the Boc-protected intermediate.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the secondary amine of the piperidine ring for subsequent reactions.

  • Expert Insight: The deprotection is an acid-catalyzed hydrolysis of the carbamate. [6]Trifluoroacetic acid (TFA) is highly effective and volatile, making its removal straightforward. The reaction generates gaseous CO₂ and a stable tert-butyl cation, which drives the reaction to completion. [7][8] Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M solution).

  • To this solution, add TFA to a final concentration of 20-25% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification. If necessary, it can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃).

Protocol 3: Subsequent Coupling at the Piperidine Nitrogen

After deprotection, the newly freed secondary amine on the piperidine ring can be coupled to a second carboxylic acid-functionalized component (e.g., a POI ligand attached to a linker fragment). The procedure is analogous to Protocol 1, using the deprotected intermediate as the amine source.

Characterization and Data Analysis

Rigorous characterization is essential at each stage of the synthesis to confirm the identity and purity of the intermediates and the final PROTAC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and confirm the molecular weight of the desired products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation of all intermediates and the final compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final PROTAC, which should typically be >95% for biological evaluation.

Comparative Data of Linker Scaffolds

The choice of linker can dramatically impact the biological activity and properties of a PROTAC. The table below presents representative data comparing PROTACs synthesized with a rigid piperidine-based linker versus a more flexible PEG-based linker.

PROTAC IDLinker TypeTargetDC₅₀ (nM)Dₘₐₓ (%)Aqueous Solubility (µM)Metabolic Stability (t½, min)
PROTAC-A Flexible (PEG₃)BRD455851545
PROTAC-B Rigid (Piperidine)BRD48>9540120

Data are illustrative and intended for comparative purposes.

Conclusion

This compound is a high-value building block in the synthesis of advanced PROTACs. Its incorporation allows for the rational design of rigid linkers that can significantly improve a PROTAC's potency and drug-like properties. The strategic placement of a conformationally constrained piperidine ring helps to pre-organize the molecule for optimal ternary complex formation, while its chemically distinct, orthogonally protected amine functionalities enable controlled and modular synthesis. By following the detailed protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the development of next-generation targeted protein degraders.

References

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]

  • Gaponenko, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. Available from: [Link]

  • Gaponenko, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available from: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Tang, W. (2024). Selective thermal deprotection of N-Boc protected amines in continuous flow. Organic Process Research & Development. Available from: [Link]

  • Tang, W. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

Sources

Application Note: A Validated Protocol for the N-Boc Deprotection of 3-(4-aminophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amine Deprotection

The 3-(4-aminophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. The synthesis of analogues and derivatives of this scaffold invariably requires a robust strategy for managing the reactivity of its two amine functionalities: the secondary aliphatic amine of the piperidine ring and the primary aromatic amine of the phenyl group.

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its stability in a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.[1][2] This orthogonality is crucial for complex synthetic routes.

This application note provides a comprehensive, field-tested protocol for the efficient N-Boc deprotection of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure with integrated safety protocols, and offer troubleshooting guidance to ensure reproducible, high-yield outcomes for researchers in academic and industrial drug development settings.

Scientific Principles and Mechanistic Rationale

The Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a classic E1 elimination reaction.[3] The process is elegant in its efficiency and proceeds through three key steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by TFA.[3][4] This step activates the protecting group, making the carbonyl carbon more electrophilic.

  • Carbocation Formation: The protonated intermediate is unstable and collapses. The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][4]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the desired free secondary amine.[2] The evolution of CO2 gas is a visual indicator of reaction progress and necessitates performing the reaction in an open or vented system.[1][4] The newly liberated amine is immediately protonated by the excess TFA in the reaction medium, forming a trifluoroacetate salt.[4]

Rationale for Reagent and Solvent Selection
  • Trifluoroacetic Acid (TFA): TFA is the reagent of choice for several reasons. It is a strong acid (pKa ~0.5) that efficiently protonates the Boc group, yet it is volatile enough to be easily removed under reduced pressure during workup.[1] It is typically used in a solution with Dichloromethane (DCM).

  • Dichloromethane (DCM): DCM is a common solvent for this reaction as it is relatively inert and effectively solubilizes both the Boc-protected starting material and the TFA reagent.[1]

  • The Role of Scavengers: The tert-butyl cation generated during the reaction is a potent electrophile that can cause unwanted side reactions by alkylating nucleophilic sites on the substrate or product.[5] While the 4-aminophenyl group is electron-rich and susceptible to alkylation, for this specific substrate, self-alkylation is often minimal under controlled conditions. However, in more complex molecules containing highly nucleophilic residues like tryptophan or cysteine, the addition of a scavenger such as triisopropylsilane (TIS) or water is critical to trap the carbocation and prevent side-product formation.[6][7]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier Example
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate≥98% PuritySigma-Aldrich, etc.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich, etc.
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-house
Brine (Saturated NaCl Solution)ACS GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Silica Gel TLC Plates (e.g., F254)-MilliporeSigma
Ninhydrin Staining Solution-Prepared in-house
Critical Safety Precautions

Trifluoroacetic acid is an extremely corrosive and hazardous chemical that can cause severe skin and eye burns, as well as respiratory tract irritation.[8][9] Strict adherence to the following safety protocols is mandatory:

  • Fume Hood: Always handle TFA and conduct the entire reaction within a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and acid-resistant gloves (double-gloving with nitrile gloves is recommended).[10][11] Change gloves immediately upon contact with TFA.

  • Emergency Measures: Ensure immediate access to an eyewash station and a safety shower.[8] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Waste Disposal: Dispose of all TFA-containing waste in appropriately labeled hazardous waste containers according to institutional guidelines.[11]

Step-by-Step Deprotection Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[12]

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.[12]

  • Reagent Addition:

    • Slowly, add Trifluoroacetic Acid (TFA, 5–10 eq.) to the stirred solution dropwise via syringe.[12] A common and effective combination is a 25-50% solution of TFA in DCM.[13] A slight exotherm may be observed.

    • Note: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[3][14]

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-4 hours.[12] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes.[15]

    • TLC Protocol:

      • Mobile Phase: A typical eluent system is 10% Methanol in DCM.

      • Spotting: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica gel plate.

      • Visualization: The starting material will be visible under UV light. The product, a primary amine, can be visualized by staining the dried plate with a ninhydrin solution and gently heating. The product will appear as a distinct purple or reddish-brown spot with a lower Rf value than the starting material.[13][16] The reaction is complete when the starting material spot is fully consumed.

  • Work-up and Isolation (to obtain the free amine):

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13]

    • The residue is the trifluoroacetate salt of the product, which can be a sticky oil or solid. To obtain the neutral free amine, proceed with a basic workup.[17]

    • Dissolve the residue in DCM or Ethyl Acetate.

    • Transfer the solution to a separatory funnel and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[12][15]

    • Separate the layers and extract the aqueous phase two more times with fresh DCM or Ethyl Acetate.[12]

    • Combine all organic layers and wash once with brine (saturated NaCl solution).[15]

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(4-aminophenyl)piperidine as the final product.[12]

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the tert-butyl signal (~1.5 ppm) in the ¹H NMR spectrum is a clear indicator of successful deprotection.

Data Summary and Workflow Visualization

Summary of Reaction Parameters
ParameterCondition / ValueRationale / Notes
Substrate Concentration 0.1–0.2 M in DCMEnsures efficient reaction kinetics while minimizing potential side reactions.
Reagent Trifluoroacetic Acid (TFA)Strong, volatile acid for efficient cleavage and easy removal.[1]
Equivalents of TFA 5–10 equivalents (or 25-50% v/v in DCM)Ensures the reaction goes to completion in a reasonable timeframe.[12][13]
Temperature 0 °C to Room TemperatureInitial cooling controls any exotherm; reaction proceeds efficiently at room temperature.[3][12]
Reaction Time 1–4 hoursSubstrate dependent; must be monitored by TLC for completion.[15]
Typical Yield >95%This procedure is generally high-yielding when carried to completion.[12]
Experimental Workflow Diagram

G start Start: N-Boc-3-(4-aminophenyl)piperidine dissolve 1. Dissolve in DCM 2. Cool to 0 °C start->dissolve add_tfa 3. Add TFA (5-10 eq.) Slowly dissolve->add_tfa react 4. Stir at Room Temp (1-4 hours) add_tfa->react monitor 5. Monitor by TLC (Ninhydrin Stain) react->monitor monitor->react Incomplete workup 6. Concentrate in vacuo monitor->workup Reaction Complete neutralize 7. Basic Workup (Sat. NaHCO₃) workup->neutralize extract 8. Extract with DCM/EtOAc 9. Wash with Brine neutralize->extract dry 10. Dry (Na₂SO₄) & Filter 11. Concentrate extract->dry product Product: 3-(4-aminophenyl)piperidine dry->product

Caption: Workflow for the TFA-mediated N-Boc deprotection of 3-(4-aminophenyl)piperidine.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA concentration or equivalents.[3]2. Reaction time is too short.3. Low reaction temperature.1. Increase the concentration of TFA or add additional equivalents. The reaction rate can be second-order with respect to acid concentration.[14]2. Extend the reaction time, continuing to monitor by TLC.3. Ensure the reaction is allowed to stir at room temperature after the initial addition.
Formation of Side Product Alkylation of the electron-rich aromatic ring by the tert-butyl cation.[5]Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) or water (2.5-5% v/v) to the reaction mixture along with TFA to trap the carbocation.[6]
Low Yield after Workup 1. The product (as free amine or salt) may have some water solubility.[17]2. Incomplete neutralization.1. Perform multiple extractions (at least 3-4) from the aqueous layer during the basic workup. If the product is highly polar, consider back-extraction of the aqueous layers.2. Ensure the aqueous layer is thoroughly basic (check with pH paper) before extraction to maximize the amount of free amine in the organic phase.
Product is a TFA Salt Incomplete neutralization during workup.The product was not subjected to a basic workup or the workup was insufficient. Repeat the basic workup procedure: dissolve the salt in DCM/EtOAc and wash thoroughly with saturated NaHCO₃ solution.[12][13]

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]

  • Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • Lundin, R., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8333-8336. (Note: A direct link to the full text may require a subscription; the abstract and citation are widely available through academic search engines). A requestable link is provided here: [Link]

Sources

Topic: A Scalable, Multi-Kilogram Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a pivotal chiral intermediate in the synthesis of high-value pharmaceuticals, most notably Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.[1][2][3] The stereocenter at the C3 position of the piperidine ring is crucial for biological activity, making its controlled synthesis a significant challenge for industrial-scale production.[1][4] Traditional methods often rely on lengthy synthetic sequences or costly chiral chromatography for enantiomeric separation.[2][4] This application note details a robust and scalable three-step synthetic route commencing from 3-(4-nitrophenyl)pyridine. The process involves a highly efficient catalytic hydrogenation, a selective N-Boc protection, and a classical diastereomeric salt resolution, designed to deliver the target compound with high yield and excellent enantiomeric purity suitable for large-scale manufacturing.

Introduction and Strategic Overview

The piperidine scaffold is one of the most ubiquitous heterocycles in modern medicine.[5] Specifically, the 3-arylpiperidine motif is a key pharmacophore in numerous neurologically active agents and other therapeutics.[1][6] The primary challenge in synthesizing this compound lies in the efficient and scalable installation of the chiral center.

The strategy outlined herein addresses this challenge by first constructing the racemic core structure and then resolving the enantiomers at a late stage. This approach offers significant advantages for large-scale production:

  • Convergent Synthesis: It avoids the use of expensive chiral starting materials.

  • Robust Reactions: The selected reactions—catalytic hydrogenation and Boc protection—are well-understood, reliable, and scalable.

  • Cost-Effective Resolution: Diastereomeric salt resolution is a time-tested, economical method for obtaining single enantiomers on an industrial scale.[7]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Chiral Resolution A 3-(4-Nitrophenyl)pyridine B rac-4-(Piperidin-3-yl)aniline A->B H₂, PtO₂ Acetic Acid C rac-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate B->C Boc₂O, Base DCM D Diastereomeric Salt (R-amine • D-acid) C->D D-Benzenesulfonyl-phenylglycine Methanol E (R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Final Product) D->E 1. Filtration 2. Base (NaOH)

Figure 1: Overall Synthetic Workflow. This diagram illustrates the three main stages of the synthesis, from the starting material to the final, enantiomerically pure product.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of racemic-4-(Piperidin-3-yl)aniline

This critical first step accomplishes the simultaneous reduction of both the aromatic nitro group to an aniline and the pyridine ring to a piperidine. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion on a large scale.

Scientific Rationale:

  • Catalyst Selection: Platinum(IV) oxide (PtO₂, Adam's catalyst) is highly effective for the reduction of both functional groups.[2] It is particularly potent for hydrogenating aromatic rings. The reaction proceeds via in-situ formation of highly active platinum black upon exposure to hydrogen.

  • Solvent and Additives: Acetic acid serves as the solvent and promotes the reduction of the pyridine ring by protonating the nitrogen, which activates the ring towards hydrogenation.

  • Process Control: The reaction is highly exothermic and requires careful monitoring of temperature and hydrogen uptake to ensure safety and prevent side reactions.

Protocol:

  • To a suitable high-pressure hydrogenation reactor, charge 3-(4-nitrophenyl)pyridine (1.0 eq).

  • Add glacial acetic acid (10-15 volumes).

  • Under an inert nitrogen atmosphere, carefully add PtO₂ (0.5-2.0 mol%).

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Begin agitation and heat the mixture to 40-50 °C.

  • Monitor the reaction by hydrogen uptake and HPLC until the starting material is consumed.

  • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric and should be quenched carefully with water while wet.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in water and basify to pH >10 with 50% aqueous NaOH, while maintaining the temperature below 25 °C.

  • Extract the product into dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic-4-(piperidin-3-yl)aniline as a crude oil or solid.

Step 2: N-Boc Protection of racemic-4-(Piperidin-3-yl)aniline

The secondary amine of the piperidine ring is selectively protected with a tert-butoxycarbonyl (Boc) group. This protection is essential for the subsequent resolution step and for preventing side reactions in later synthetic stages.

Scientific Rationale:

  • Chemoselectivity: The piperidine nitrogen is significantly more nucleophilic than the aniline nitrogen. This difference allows for highly selective acylation at the piperidine nitrogen, leaving the aniline amine free.

  • Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[8]

  • Base: A base such as triethylamine (TEA) or sodium bicarbonate is required to neutralize the acidic byproduct generated during the reaction, driving it to completion.[8][9]

Protocol:

  • Dissolve the crude racemic-4-(piperidin-3-yl)aniline (1.0 eq) in dichloromethane (DCM, 10 volumes) in a reactor.

  • Add triethylamine (1.2 eq) and cool the mixture to 0-5 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) to the reactor, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by HPLC.

  • Upon completion, quench the reaction by adding water (5 volumes).

  • Separate the organic layer. Wash with saturated aqueous sodium bicarbonate (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or trituration from a solvent system like methyl tert-butyl ether (MTBE)/heptane to yield racemic-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Step 3: Chiral Resolution

This step isolates the desired (R)-enantiomer from the racemic mixture via the formation of diastereomeric salts using a chiral resolving agent.

Scientific Rationale:

  • Resolving Agent: A chiral acid is used to react with the basic aniline group of the racemic product. D-Benzenesulfonyl-phenylglycine is an effective resolving agent for this class of compounds.[7] The resulting diastereomeric salts ((R)-amine•(D)-acid and (S)-amine•(D)-acid) have different physical properties, such as solubility.

  • Crystallization: By carefully selecting the solvent (e.g., methanol), one diastereomer can be selectively crystallized from the solution, while the other remains dissolved.

  • Liberation of Free Base: After isolating the desired diastereomeric salt by filtration, the enantiomerically pure amine is liberated by treatment with a base, which deprotonates the aniline and allows for the removal of the resolving agent.

Protocol:

  • Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in methanol (10-20 volumes) with gentle heating.

  • In a separate vessel, dissolve D-Benzenesulfonyl-phenylglycine (0.5-0.6 eq) in methanol.

  • Add the resolving agent solution to the solution of the racemic amine.

  • Slowly cool the mixture to room temperature and then further to 0-5 °C over several hours to induce crystallization.

  • Stir at 0-5 °C for 8-12 hours.

  • Collect the precipitated solid by filtration and wash the filter cake with cold methanol. This solid is the diastereomeric salt of the (R)-enantiomer.

  • Suspend the isolated salt in a mixture of DCM and water.

  • Add aqueous NaOH solution to adjust the pH of the aqueous layer to >10.

  • Separate the organic layer, and extract the aqueous layer again with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary

The following tables provide representative data for a laboratory-scale synthesis, which can be scaled linearly for pilot and manufacturing batches.

Table 1: Summary of Reagents and Process Parameters

Step Key Reagent Equivalents Solvent Temperature (°C) Typical Time (h) Typical Yield (%)
1 3-(4-Nitrophenyl)pyridine 1.0 Acetic Acid 40-50 12-24 85-95
2 Di-tert-butyl dicarbonate 1.1 DCM 0 to RT 4-12 90-98

| 3 | D-Benzenesulfonyl-phenylglycine | 0.55 | Methanol | 0 to RT | 12-24 | 35-45 (from racemate) |

Safety and Handling

All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility with personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst (PtO₂) is pyrophoric upon exposure to air after the reaction; it must be kept wet and handled under an inert atmosphere until it is safely quenched.[10][11]

  • Reagents:

    • Di-tert-butyl dicarbonate (Boc₂O): It is a moisture-sensitive solid and a lachrymator. Handle with care.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

    • Solvents: Dichloromethane is a suspected carcinogen. Acetic acid is corrosive. Methanol is toxic and flammable. Avoid inhalation and skin contact.

References

  • Zhang, W., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • ESPI Metals. Sodium Borohydride Safety Information. Available at: [Link]

  • Foley, J. R., & Wilson, R. D. (2011). Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. Organic Process Research & Development, 15(4), 831-840.
  • University of California. (2012). Sodium Borohydride - Standard Operating Procedure. Available at: [Link]

  • Colpaert, F., et al. (2011). Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. The Journal of Organic Chemistry. Available at: [Link]

  • Ohio State University. Sodium Borohydride SOP. Available at: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. Google Patents.
  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Google Patents.

Sources

Application Note: Comprehensive Analytical Characterization of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a critical chiral intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in oncology.[1][2] The chemical identity, purity, and stereochemical integrity of this molecule are paramount, as they directly impact the quality, safety, and efficacy of the final drug product.[3][4]

This guide provides a comprehensive suite of analytical protocols designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reliable characterization. The protocols described herein form a self-validating system for the complete assessment of this intermediate's critical quality attributes.

Logical Framework for Characterization

A robust analytical workflow for a chiral intermediate like this must answer three fundamental questions. We have structured this guide to address each in a logical sequence, from foundational identity confirmation to precise stereochemical analysis.

G cluster_0 Analytical Workflow Start Sample: (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Q1 Question 1: Is it the correct molecule? Start->Q1 Q2 Question 2: How pure is it? Q1->Q2 Identity Confirmed Q3 Question 3: Is it the correct enantiomer? Q2->Q3 Purity Assessed End Fully Characterized Intermediate Q3->End Chiral Integrity Verified

Caption: Logical workflow for the complete characterization of the title compound.

Part 1: Structural Identity Confirmation

The first step is to unequivocally confirm the chemical structure. We employ a triad of spectroscopic techniques, each providing complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: We perform both ¹H and ¹³C NMR. The ¹H NMR confirms the presence and connectivity of protons, while the ¹³C NMR verifies the number and type of carbon atoms. The presence of rotamers, common in N-Boc protected amines, may lead to broadened signals, particularly for protons and carbons near the carbamate group. This is an expected phenomenon, not an impurity.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a relaxation delay of 5 seconds to ensure full relaxation of aromatic protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire at least 1024 scans, as the ¹³C signal is inherently weaker.

  • Data Processing: Process the FID using an exponential multiplication function and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Expected Spectral Data:

Technique Assignment Expected Chemical Shift (δ, ppm) Key Features
¹H NMR Aromatic protons (phenyl ring)6.6 - 7.2Two doublets (AA'BB' system)
Amine protons (-NH₂)~3.6 (broad singlet)Exchangeable with D₂O
Piperidine protons (-CH-, -CH₂)1.5 - 4.2Complex multiplets, potentially broad due to rotamers
tert-Butyl protons (-C(CH₃)₃)~1.45Sharp singlet, integrates to 9H
¹³C NMR Carbamate Carbonyl (C=O)~155
Aromatic Carbons115 - 147Four distinct signals
tert-Butyl Carbon (-C (CH₃)₃)~80
Piperidine Carbons25 - 55Three to four distinct signals
tert-Butyl Carbons (-C(CH₃ )₃)~28.5

Note: Exact shifts can vary based on solvent and concentration. Data is representative based on similar structures.[5][6]

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound, providing a fundamental check of its identity.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine group, which readily accepts a proton to form a positive ion ([M+H]⁺). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), is recommended to confirm the elemental composition.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂) Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

  • Data Acquisition: Scan a mass range from m/z 100 to 500.

Expected Data:

Descriptor Value
Molecular Formula C₁₆H₂₄N₂O₂[7][8]
Exact Mass 276.1838 g/mol
Expected Ion (ESI+) [M+H]⁺
Expected m/z 277.1911
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique to verify the presence of key functional groups.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film on a salt plate (NaCl or KBr).

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3450N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2850 - 2980C-H StretchAliphatic (Piperidine, t-Butyl)
~1690C=O StretchCarbamate
1500 - 1600C=C StretchAromatic Ring
1160 - 1250C-N StretchAmine / Carbamate

Reference spectra for piperidine derivatives confirm these general regions.[9]

Part 2: Chemical Purity Assessment

Assessing purity is crucial to ensure that downstream reactions are not compromised by impurities.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this purpose.[3][12]

Expertise & Experience: A reverse-phase C18 column is the workhorse for pharmaceutical intermediates, providing excellent separation of moderately polar compounds like our analyte from non-polar or more polar impurities. A gradient elution is employed to ensure that any potential impurities with a wide range of polarities are eluted and detected. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff.

G cluster_1 HPLC Purity Analysis Workflow A Prepare Mobile Phase & Sample Solution (0.5 mg/mL) B Equilibrate RP-C18 Column A->B C Inject Sample (5 µL) B->C D Run Gradient Elution (ACN/H₂O with 0.1% TFA) C->D E Detect at 254 nm D->E F Integrate Peaks & Calculate Area % E->F

Caption: Workflow for reverse-phase HPLC purity determination.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation & Consumables:

    • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation: Prepare a sample solution at a concentration of 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Expected Results: A high-quality sample should exhibit a single major peak with a purity value >98%.

Parameter Typical Value
Retention Time (Main Peak) 8 - 12 minutes (highly dependent on exact system)
Purity Specification ≥ 98.0%
Impurity Threshold Report any impurity ≥ 0.10%

Part 3: Chiral Integrity Verification

For a chiral molecule, confirming the enantiomeric excess (ee) is as important as confirming chemical purity. The presence of the unwanted (S)-enantiomer can have significant pharmacological and regulatory implications. Chiral HPLC is the definitive technique for this measurement.[13][14]

Expertise & Experience: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a broad range of compounds, including this one. A normal-phase mobile system (e.g., Hexane/Isopropanol) is typically used with these columns as it promotes the chiral recognition interactions (hydrogen bonding, dipole-dipole) necessary for separation. The goal is to achieve baseline resolution (Rs > 1.5) between the (R) and (S) enantiomer peaks.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Instrumentation & Consumables:

    • HPLC system with an isocratic pump, autosampler, and UV/PDA detector.

    • Column: Chiralpak AD-H or equivalent amylose-based CSP, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine modifier is crucial for good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes (or until both enantiomers have eluted).

  • Sample Preparation: Prepare a sample solution at a concentration of 0.5 mg/mL in the mobile phase. To confirm peak identity, a racemic standard (a 50:50 mix of R and S enantiomers) must be run.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers based on the injection of the single enantiomer sample and the racemic standard.

    • Calculate the enantiomeric excess (ee) using the peak areas:

      • ee % = [(Area_R - Area_S) / (Area_R + Area_S)] * 100[15]

Expected Results: The analysis of the (R)-enantiomer sample should show one major peak. The corresponding racemic sample should show two well-separated peaks of nearly equal area.

Parameter Typical Value
Retention Time (S)-enantiomer ~10 min
Retention Time (R)-enantiomer ~12 min
Resolution (Rs) between enantiomers > 1.5
Enantiomeric Excess (ee) Specification ≥ 99.5%

Summary of Analytical Techniques

Analytical Goal Primary Technique Secondary Technique(s) Key Information Obtained
Identity ¹H & ¹³C NMRMass Spectrometry, FTIRCovalent structure, molecular weight, functional groups
Chemical Purity Reverse-Phase HPLC-Percentage of main component, impurity profile
Chiral Integrity Chiral HPLC-Enantiomeric Excess (ee), ratio of (R) to (S) enantiomer

References

  • ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Retrieved from [Link]

  • Anslyn, E., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Retrieved from [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan-Group-SI.pdf]([Link] Macmillan-Group-SI.pdf)

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

  • Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Global Substance Registration System. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. PubChem. Retrieved from [Link]

  • CMS Científica. (n.d.). (S)-tert-Butyl 3-(4-Aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical pharmaceutical intermediate. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: A Two-Phase Approach

The synthesis of this compound is most effectively approached in two distinct phases: first, the synthesis of the racemic compound, and second, the chiral resolution to isolate the desired (R)-enantiomer.

Phase 1: Synthesis of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

A common and effective strategy for synthesizing the racemic precursor involves a multi-step process, which is outlined below. This pathway is designed for robustness and scalability.

cluster_0 Phase 1: Racemic Synthesis A 1. Suzuki Coupling: 3-Bromo-1-(tert-butoxycarbonyl)piperidine + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene B 2. Nitro Group Reduction: tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate A->B Pd Catalyst, Base C 3. Final Racemic Product: tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate B->C Reducing Agent (e.g., H2/Pd-C, SnCl2)

Caption: General workflow for the synthesis of the racemic precursor.

Phase 2: Chiral Resolution

With the racemic mixture in hand, the next critical phase is the separation of the enantiomers. The most common and scalable method is through the formation of diastereomeric salts using a chiral resolving agent.

cluster_1 Phase 2: Chiral Resolution D 1. Salt Formation: Racemic Amine + Chiral Resolving Agent (e.g., L-Dibenzoyl-tartaric acid) E 2. Fractional Crystallization: Isolation of less soluble diastereomeric salt D->E Solvent Selection & Controlled Cooling F 3. Liberation of Free Amine: Treatment with Base E->F e.g., NaOH solution G 4. Final Product: This compound F->G Extraction & Purification

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Synthesis of the Racemic Precursor

Q: My Suzuki coupling reaction to form tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate is showing low yield and/or starting material remains. What are the likely causes?

A: Low yields in Suzuki couplings are common and can often be traced back to a few key factors:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your catalyst is not old or deactivated. It is often beneficial to use a pre-catalyst that forms the active Pd(0) species in situ.

  • Base Selection: The choice and quality of the base are critical. Anhydrous potassium carbonate or cesium carbonate are common choices. Ensure the base is finely powdered and dry.

  • Solvent System: A mixture of a polar aprotic solvent (like dioxane or DMF) and water is often used. The water is necessary for the transmetalation step. Ensure your organic solvents are anhydrous to begin with.

  • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst.

Q: The reduction of the nitro group is either incomplete or I'm observing side products. How can I optimize this step?

A: Nitro group reductions can sometimes be problematic. Here's how to troubleshoot:

  • Catalytic Hydrogenation (H2/Pd-C): This is a clean and efficient method. If the reaction is sluggish, ensure your catalyst is active (a fresh bottle is recommended) and that you have efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen gas. The reaction is also sensitive to catalyst poisons, so ensure your starting material is pure.

  • Metal-Acid Reduction (e.g., SnCl2/HCl): This is a robust method but can sometimes lead to chlorinated byproducts or require a more rigorous workup. Ensure you use a sufficient excess of the metal and acid. The workup typically involves basification to precipitate the metal salts, which can sometimes trap the product, leading to lower isolated yields.

Q: I'm having issues with the Boc protection of the piperidine nitrogen. What should I be aware of?

A: Boc protection is generally a straightforward reaction, but issues can arise:

  • Reagent Stoichiometry: Ensure you are using at least a slight excess of Di-tert-butyl dicarbonate (Boc)2O.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid formed during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.

  • Workup: A simple aqueous workup is usually sufficient to remove the excess base and byproducts.

Chiral Resolution via Diastereomeric Salt Crystallization

Q: My diastereomeric salt is "oiling out" instead of crystallizing. What steps should I take?

A: "Oiling out" is a common problem in crystallization and indicates that the solubility of the salt in the solvent is too high at the given temperature. Here is a systematic approach to address this[1]:

  • Solvent Screening: The current solvent is likely too good at dissolving the salt. Experiment with different solvents or solvent mixtures. Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to induce crystallization.

  • Concentration Adjustment: Your solution may be too concentrated. Try diluting the solution slightly before cooling.

  • Controlled Cooling: Rapid cooling can favor oiling out. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath or refrigerator.

  • Seeding: If you have a small amount of the crystalline salt from a previous batch, adding a "seed crystal" can provide a nucleation point for crystal growth.

Q: The yield of my crystallized diastereomeric salt is consistently low. How can this be improved?

A: Low yields are often a result of suboptimal crystallization conditions. Consider the following[2]:

  • Solvent System Optimization: The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts. The desired salt should be sparingly soluble, while the undesired salt remains in solution.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemate to resolving agent is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher recovery of the less soluble salt with high optical purity.

  • Temperature Profile: Ensure you are cooling the mixture to a sufficiently low temperature to maximize the precipitation of the desired salt. However, avoid crashing out the other diastereomer by cooling too rapidly.

Q: After liberating the free amine, I'm finding that the enantiomeric excess (e.e.) is low. What could be the cause?

A: Low enantiomeric excess indicates that the undesired diastereomer co-precipitated with the desired one. Here are the common reasons and solutions[3]:

  • Insufficient Purity of Starting Materials: Impurities can disrupt the crystal lattice and interfere with the separation. Ensure both the racemic amine and the chiral resolving agent are of high purity.

  • Cooling Rate is Too Fast: Rapid cooling is a primary cause of low e.e. as it doesn't allow for the thermodynamic equilibrium of crystallization to be reached, leading to the entrapment of the more soluble diastereomer.

  • Inadequate Recrystallization: A single crystallization may not be sufficient to achieve high e.e. It is often necessary to perform one or more recrystallizations of the diastereomeric salt to enhance its optical purity.

Q: How do I effectively liberate the free amine from the diastereomeric salt?

A: This is a crucial step that involves "breaking" the salt. A standard and effective procedure is as follows[4]:

  • Dissolve the isolated and purified diastereomeric salt in a suitable solvent (e.g., ethyl acetate or DCM).

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to neutralize the chiral acid and deprotonate the amine.

  • Separate the organic layer, which now contains the free amine.

  • Wash the organic layer with water and brine to remove any residual base and the salt of the resolving agent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.

Frequently Asked Questions (FAQs)

Q: What is the theoretical maximum yield for a classical chiral resolution?

A: For a classical resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%, as the starting material is composed of equal parts of the two enantiomers. However, it is possible to recycle the unwanted enantiomer by racemizing it and re-introducing it into the resolution process to improve the overall process efficiency[5].

Q: Are there alternatives to chiral resolution by crystallization?

A: Yes, while diastereomeric salt crystallization is often the most scalable and cost-effective method, other techniques exist:

  • Chiral Chromatography: This method uses a chiral stationary phase to separate the enantiomers. It is highly effective for both analytical and preparative scales but can be more expensive.

  • Enzymatic Resolution: This technique utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q: What are the key safety precautions for this synthesis?

A: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as palladium catalysts and organic solvents, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform the reactions in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This is a representative protocol and may require optimization.

  • Suzuki Coupling: To a degassed solution of 3-bromo-1-(tert-butoxycarbonyl)piperidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene (1.1 eq), and K2CO3 (3.0 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh3)4 (0.05 eq). Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate.

  • Nitro Reduction: Dissolve the nitro compound (1.0 eq) in ethanol or ethyl acetate. Add Pd/C (10 wt. %) and place the mixture under a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Protocol 2: Chiral Resolution

This protocol is based on established methods for resolving amines with tartaric acid derivatives and will likely require optimization of the solvent system.[4]

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve L-dibenzoyl-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystallization begins, allow it to proceed at room temperature for several hours before cooling further in an ice bath to maximize the yield.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess of the salt should be checked at this stage. If necessary, recrystallize the salt from a fresh portion of the hot solvent to improve the optical purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in ethyl acetate and add 1M NaOH solution. Stir until all the solid has dissolved and the layers have separated. Separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate to yield the this compound.

Data Summary

ParameterRecommended Starting PointKey Optimization Variables
Resolving Agent L-Dibenzoyl-tartaric acid, Di-p-toluoyl-L-tartaric acidType of chiral acid, stoichiometry
Solvent Methanol, Ethanol, Isopropanol, AcetoneSolvent polarity, solvent mixtures, concentration
Temperature Slow cooling from reflux to 0-5 °CCooling rate, final temperature, aging time
Stoichiometry 1.0 eq. of resolving agent0.5 - 1.2 eq.

References

  • Purdue University. (2021). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ScienceDirect. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • PubChem. 1-Boc-3-(4-Aminophenyl)piperidine. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

Sources

Side product formation in the synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. As a key intermediate in the production of pharmaceuticals like Niraparib, a PARP inhibitor used in cancer therapy, achieving high purity and yield is paramount.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves a few key stages, each with its own potential for side product formation. A common retrosynthetic analysis suggests the following key bond formations: the C-N bond of the aniline, the aryl-piperidine C-C bond, and the Boc-protection of the piperidine nitrogen.

A plausible forward synthesis, which will form the basis of this troubleshooting guide, is outlined below.

cluster_0 Synthetic Pathway A Starting Materials: (R)-3-aryl-piperidine derivative + 4-nitroaryl halide B Suzuki or Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Base C (R)-tert-butyl 3-(4-nitrophenyl) piperidine-1-carboxylate B->C D Nitro Group Reduction C->D e.g., H2, Pd/C or Fe/HCl E Final Product: (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate D->E

Caption: A generalized synthetic workflow for the target molecule.

II. Troubleshooting Guide & FAQs

Stage 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

This stage typically involves the formation of the C-C bond between the piperidine ring and the phenyl group. A common approach is the Suzuki-Miyaura coupling between a piperidine-containing organoborane and an aryl halide.[3][4]

Question 1: I am observing a significant amount of a biphenyl byproduct, derived from the homocoupling of my boronic acid reagent. What is causing this and how can I prevent it?

Answer:

Root Cause: The homocoupling of boronic acids is a well-known side reaction in Suzuki couplings, often promoted by the presence of molecular oxygen.[5] Oxygen can interfere with the catalytic cycle, potentially leading to the oxidation of the palladium catalyst or directly promoting the homocoupling pathway.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Performing at least three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Optimize Catalyst and Ligands: The choice of palladium source and ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Experiment with different phosphine ligands that can promote the reductive elimination step of the catalytic cycle.[6][7]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Experimental Protocol: Freeze-Pump-Thaw Degassing

  • Assemble the reaction flask with all reagents except the palladium catalyst and ligand, equipped with a magnetic stir bar.

  • Freeze the flask in a liquid nitrogen bath until the contents are completely solid.

  • Connect the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the connection to the vacuum line and remove the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You may observe some bubbling as dissolved gases are released.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Repeat this cycle two more times for a total of three cycles.

  • After the final cycle, add the catalyst and ligand under a positive pressure of inert gas.

ParameterStandard ConditionsOptimized Conditions for Reduced Homocoupling
Atmosphere Inert gas blanketRigorously degassed via Freeze-Pump-Thaw
Catalyst Loading 1-5 mol%Start at the lower end (e.g., 1 mol%)
Temperature 80-110 °CTitrate downwards to find the minimum effective temperature
Stage 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl).[8][9]

Question 2: My reaction to reduce the nitro group is sluggish, and I'm seeing intermediates in my LC-MS analysis. How can I drive the reaction to completion and avoid these byproducts?

Answer:

Root Cause: Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates.[8] These intermediates can sometimes be stable enough to be observed, especially if the reducing agent is not sufficiently active or if the reaction conditions are not optimal. Metal hydrides are generally not used for this transformation as they tend to produce azo compounds.[8][10]

Troubleshooting Steps:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. Older catalysts can lose activity.

    • Use an appropriate catalyst loading, typically 5-10 mol% of palladium.

    • Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure (if your equipment allows) can improve the reaction rate.

  • Choice of Reducing Agent: If catalytic hydrogenation is problematic, consider alternative reducing agents. A classic and often robust method is the use of iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.[9]

Experimental Protocol: Reduction with Iron in Acidic Medium

  • To a solution of (R)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate in a solvent like ethanol or methanol, add iron powder (5-10 equivalents).

  • Add a solution of ammonium chloride or a few drops of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite to remove the iron salts, and concentrate the filtrate.

  • Perform a standard aqueous work-up to isolate the crude product.

cluster_1 Nitro Reduction Pathways Nitro Ar-NO2 Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Aniline Ar-NH2 (Desired Product) Hydroxylamine->Aniline Reduction

Caption: Stepwise reduction of a nitroarene.

Stage 3: Boc Protection of the Piperidine Nitrogen

The introduction of the tert-butyloxycarbonyl (Boc) group is a common strategy to protect the piperidine nitrogen.[11] This is typically done using di-tert-butyl dicarbonate (Boc₂O).

Question 3: After my Boc-protection step, I am observing both my desired product and a significant amount of starting material. How can I improve the conversion?

Answer:

Root Cause: Incomplete Boc protection can be due to several factors:

  • Insufficient Reagent: Not using a sufficient excess of Boc₂O.

  • Improper Base: The choice and amount of base are crucial. The reaction generates an acid byproduct that needs to be neutralized.

  • Steric Hindrance: While less of an issue for piperidine itself, substituted piperidines can exhibit some steric hindrance.

Troubleshooting Steps:

  • Reagent Stoichiometry: Increase the amount of Boc₂O to 1.1-1.5 equivalents.

  • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts to the substrate. For aqueous conditions, sodium bicarbonate or sodium hydroxide can be effective.

  • Solvent and Temperature: The reaction is typically performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[11] Gentle heating (e.g., to 40 °C) can sometimes improve conversion for more hindered amines.

Experimental Protocol: Standard Boc Protection

  • Dissolve the amine substrate in DCM or THF.

  • Add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of Boc₂O portion-wise or as a solution in the reaction solvent.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up to remove the base and any unreacted Boc₂O byproducts.

ParameterStandard ConditionsOptimized Conditions for Higher Conversion
Boc₂O (equiv.) 1.051.1 - 1.5
Base (equiv.) 1.01.2 - 2.0
Temperature Room TemperatureRoom Temperature to 40 °C

IV. References

  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2019). Reduction of nitro groups to anilines. Retrieved from [Link]

  • ResearchGate. (2020). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Retrieved from [Link]

  • Autechaux. (n.d.). CAS 1171197-20-8 this compound. Retrieved from [Link]

  • Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]

  • ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Retrieved from

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chongqing Chemdad Co. ,Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Chiral Aminophenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral aminophenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating stereochemically pure forms of these valuable compounds. Chiral piperidines are prevalent scaffolds in pharmaceuticals, and their enantiomeric purity is often critical for therapeutic efficacy and safety.[1][2][3] This resource provides in-depth, experience-based troubleshooting and frequently asked questions to address the specific challenges you may encounter.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of chiral aminophenylpiperidine derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Poor or No Enantiomeric Resolution on Chiral HPLC/SFC

Question: I'm injecting my racemic aminophenylpiperidine derivative onto a chiral column (e.g., polysaccharide-based), but I'm seeing a single peak or very poor separation. What's going wrong?

Answer: This is a frequent challenge. The cause often lies in the interactions between your analyte, the chiral stationary phase (CSP), and the mobile phase.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The "lock and key" principle is paramount in chiral separations. Your analyte may not have the necessary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the selected CSP.

    • Solution: Screen multiple CSPs. Polysaccharide-based columns (cellulose or amylose derivatives) are a good starting point, but consider others like Pirkle-type or crown ether-based phases, especially for primary amines.[4] A systematic screening approach is often the most effective strategy.[5]

  • Incorrect Mobile Phase Composition: The mobile phase composition dictates the analyte's retention and interaction with the CSP.

    • Solution:

      • Normal Phase: If using hexane/alcohol mixtures, systematically vary the alcohol (e.g., isopropanol, ethanol) and its percentage. Small changes can dramatically affect selectivity.

      • Additives/Modifiers: Amines are basic and can interact strongly with residual silanols on the silica support, leading to peak tailing and poor resolution. Adding a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the mobile phase can significantly improve peak shape and separation.[6] Conversely, for acidic compounds, an acidic additive might be necessary.

  • Sub-optimal Temperature: Column temperature affects the kinetics of interaction between the analyte and the CSP.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase resolution but also increase analysis time and backpressure.

  • Analyte Derivatization: For compounds lacking strong interaction sites or UV chromophores, pre-column derivatization can be a powerful tool.

    • Solution: Derivatize the amine with a reagent like p-toluenesulfonyl chloride (PTSC) to introduce a chromophore and additional interaction sites for the CSP.[7]

Inconsistent Results with Diastereomeric Salt Crystallization

Question: I'm trying to resolve my racemic aminophenylpiperidine using a chiral acid, but the enantiomeric excess (ee) of my crystallized product is low and varies between batches. Why is this happening?

Answer: Diastereomeric salt crystallization is a powerful technique for large-scale separations but is highly sensitive to experimental conditions.[8][9] Inconsistency often points to issues with thermodynamics or kinetics of the crystallization process.

Potential Causes & Solutions:

  • Poor Choice of Resolving Agent and Solvent: The success of this method depends on the significant solubility difference between the two diastereomeric salts in a given solvent.[10][11]

    • Solution: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives like (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), mandelic acid, camphorsulfonic acid) in combination with different solvents (e.g., alcohols, ketones, esters).[10][11][12] A systematic screening approach is critical.[9]

  • Non-Optimal Molar Ratio: The stoichiometry between the racemic amine and the resolving agent affects the equilibrium and yield.

    • Solution: Experiment with different molar ratios of the resolving agent to the racemic amine. Ratios greater than 1.5 can sometimes be beneficial.[8]

  • Inadequate Control of Crystallization Conditions: The rate of cooling, agitation, and saturation levels all influence crystal formation and purity.

    • Solution:

      • Cooling Profile: Employ a slow, controlled cooling profile to favor the crystallization of the less soluble diastereomer. Crash cooling often traps impurities.

      • Seeding: Introduce a small amount of the desired pure diastereomeric salt crystal to initiate crystallization and promote the formation of the correct crystal lattice.

      • Equilibration Time: Allow sufficient time for the system to reach thermodynamic equilibrium.

Product Degradation or Racemization During Purification

Question: I've successfully separated my enantiomers, but I'm observing a loss of enantiomeric purity or the appearance of degradation products in my final sample. What could be the cause?

Answer: Aminophenylpiperidine derivatives can be susceptible to degradation or racemization under certain conditions, particularly exposure to harsh pH or high temperatures.

Potential Causes & Solutions:

  • Harsh pH Conditions: Strong acidic or basic conditions used for liberating the free amine from a diastereomeric salt can sometimes lead to racemization or side reactions.

    • Solution: Use the mildest possible conditions for salt breaking. Carefully neutralize the solution and extract the product promptly. Consider using a biphasic system to immediately remove the free amine from the aqueous layer.

  • Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation can cause degradation.

    • Solution: Use a rotary evaporator at the lowest feasible temperature and pressure. For highly sensitive compounds, consider freeze-drying (lyophilization) if applicable.

  • Oxidation: The amino group can be susceptible to oxidation.

    • Solution: Handle samples under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. Store purified samples at low temperatures and protected from light.

Section 2: Frequently Asked Questions (FAQs)

Q1: When should I choose chiral chromatography (HPLC/SFC) over diastereomeric salt crystallization?

A1: The choice depends largely on the scale of your purification and the stage of your research.

  • Chiral Chromatography (HPLC/SFC): Ideal for small to medium scale (analytical to multi-gram) purification.[9] It's often faster for method development and provides high-purity enantiomers directly. Supercritical Fluid Chromatography (SFC) is particularly advantageous for its speed, reduced solvent consumption, and effectiveness in chiral separations.[4][][14]

  • Diastereomeric Salt Crystallization: This is the preferred method for large-scale (kilogram to ton) production due to its cost-effectiveness and scalability.[8][9] However, method development can be more time-consuming.

Q2: My aminophenylpiperidine derivative has poor UV absorbance. How can I detect it during HPLC purification?

A2: This is a common issue. You have several options:

  • Pre-column Derivatization: As mentioned in the troubleshooting section, reacting your amine with a UV-active derivatizing agent is a robust solution.[7]

  • Alternative Detectors:

    • Evaporative Light Scattering Detector (ELSD): This is a universal detector that can detect any non-volatile analyte.

    • Charged Aerosol Detector (CAD): Another universal detector that offers near-uniform response for non-volatile analytes.

    • Mass Spectrometer (MS): Provides mass information, which is excellent for peak identification and purity assessment.

Q3: What are some common structurally similar impurities I should be aware of during the synthesis and purification of aminophenylpiperidine derivatives?

A3: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include:

  • Diastereomers: If your synthesis creates more than one chiral center, you will need to separate diastereomers in addition to enantiomers. This is typically easier than enantiomeric separation and can often be achieved with standard achiral chromatography.

  • Positional Isomers: Depending on the synthetic route, you may have isomers with substituents at different positions on the phenyl or piperidine rings.

  • Unreacted Starting Materials and Reagents: Always monitor for the presence of starting materials.

  • By-products from Side Reactions: For example, in reductive amination, you might have impurities from over-alkylation or incomplete reaction.

Q4: Can I use the same chiral column for both analytical and preparative scale separations?

A4: Yes, this is a common and efficient workflow. You first develop and optimize the separation method on a smaller analytical column. Once you have achieved good resolution, you can scale up the method to a larger preparative column with the same stationary phase. This involves adjusting the flow rate and sample loading according to the column dimensions.

Section 3: Experimental Protocols & Data

Protocol 1: Chiral SFC Screening for Aminophenylpiperidine Derivatives

This protocol outlines a general approach for screening chiral stationary phases using Supercritical Fluid Chromatography (SFC).

  • Sample Preparation: Dissolve the racemic aminophenylpiperidine derivative in an appropriate solvent (e.g., methanol, ethanol) to a concentration of ~1 mg/mL.

  • SFC System & Columns:

    • Use an SFC system equipped with a column switcher.

    • Screen a set of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO₂ with a methanol co-solvent gradient (e.g., 5% to 40% over 5 minutes).

    • Additive: 0.1% Isopropylamine in the co-solvent.[6]

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at an appropriate wavelength.

  • Analysis: Evaluate the chromatograms for each column. Look for baseline or near-baseline separation of the enantiomers. The column that provides the best resolution is selected for further optimization.

Protocol 2: Diastereomeric Salt Resolution

This protocol provides a general workflow for developing a diastereomeric salt resolution.

  • Screening:

    • In separate vials, dissolve a small amount of the racemic amine in various solvents.

    • Add a solution of a chiral acid (e.g., (+)-DPTTA) in the same solvent (start with a 1:1 molar ratio).

    • Observe for precipitate formation at room temperature or upon cooling.

    • Collect any solids by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis:

    • Liberate the free amine from the salt by dissolving it in a dilute base (e.g., NaHCO₃ solution) and extracting with an organic solvent (e.g., ethyl acetate).

    • Analyze the enantiomeric excess (ee) of the recovered amine using a developed chiral HPLC or SFC method.

  • Optimization:

    • Once a promising solvent/resolving agent pair is identified, optimize the molar ratio, concentration, and cooling profile to maximize both yield and enantiomeric purity.

Data Presentation

Table 1: Example Chiral SFC Screening Results for a Novel Aminophenylpiperidine Derivative

Chiral Stationary PhaseCo-solvent SystemAdditiveResolution (Rs)Observations
Amylose tris(3,5-dimethylphenylcarbamate)Methanol0.1% Isopropylamine2.1Good separation, baseline resolved.
Cellulose tris(3,5-dimethylphenylcarbamate)Ethanol0.1% Diethylamine1.3Partial separation, needs optimization.
Pirkle-type (Whelk-O1)Methanol/AcetonitrileNone0No separation.
Crown ether (Crownpak CR-I(+))Methanol0.1% TFA1.8Good separation, suitable for primary amines.[4]

Section 4: Visualizations

Workflow for Chiral Purification Method Selection

G start Racemic Aminophenylpiperidine Mixture scale_decision Purification Scale? start->scale_decision small_scale < 10g (Analytical/R&D) scale_decision->small_scale Small large_scale > 10g (Process/Manufacturing) scale_decision->large_scale Large chrom_method Chiral Chromatography (SFC or HPLC) small_scale->chrom_method crystallization_method Diastereomeric Salt Crystallization large_scale->crystallization_method screen_csp Screen Chiral Stationary Phases (CSPs) chrom_method->screen_csp screen_solvents Screen Resolving Agents & Solvents crystallization_method->screen_solvents optimize_chrom Optimize Mobile Phase & Conditions screen_csp->optimize_chrom optimize_cryst Optimize Stoichiometry, Temp, & Cooling Rate screen_solvents->optimize_cryst pure_enantiomers Pure Enantiomers optimize_chrom->pure_enantiomers optimize_cryst->pure_enantiomers

Caption: Decision tree for selecting a chiral purification method.

Troubleshooting Logic for Poor Chromatographic Resolution

G start Poor or No Enantiomeric Resolution check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csps Screen different CSPs check_csp->screen_csps No/Unsure check_peak_shape Is peak shape poor (e.g., tailing)? check_mobile_phase->check_peak_shape Yes adjust_solvent Vary solvent ratio & composition check_mobile_phase->adjust_solvent No check_temp Have you tried varying temperature? check_peak_shape->check_temp No add_modifier Add basic/acidic modifier check_peak_shape->add_modifier Yes optimize_temp Optimize column temperature check_temp->optimize_temp No resolved Resolution Achieved check_temp->resolved Yes screen_csps->check_mobile_phase adjust_solvent->check_peak_shape add_modifier->check_temp optimize_temp->resolved

Caption: Troubleshooting flowchart for chiral chromatography.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Zhang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Chiral resolution. (n.d.). Wikipedia.
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). Benchchem.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). Chromatography Today.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Trouble with chiral separations. (2020). Chromatography Today.

Sources

Improving enantiomeric excess in (R)-3-(4-aminophenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-(4-aminophenyl)piperidine Synthesis

A Guide to Improving Enantiomeric Excess

Welcome to the technical support center for the synthesis of (R)-3-(4-aminophenyl)piperidine. As a Senior Application Scientist, I understand that achieving high enantiomeric excess (ee) is paramount for the progression of your research and drug development projects. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its stereochemistry is a frequent and critical challenge.[1][2]

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the practical issues you may encounter in the lab. We will explore the causality behind common pitfalls and provide actionable solutions grounded in established chemical principles.

Section 1: Core Troubleshooting for Low Enantiomeric Excess

This section addresses the foundational issues that can lead to disappointing enantioselectivity. Before optimizing complex reaction parameters, it is essential to validate your analytical methods and starting materials.

Q1: I've run my reaction and my chiral HPLC shows a low enantiomeric excess (ee). Where do I even begin to troubleshoot?

A: This is the most common starting point. Before you adjust any reaction conditions, your first step must be to rigorously validate your analytical method . It is surprisingly common for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity.[3]

Troubleshooting Workflow for Analytical Method Validation

start Low ee Observed in Reaction Sample racemic Prepare or Procure a True Racemic (50:50) Standard start->racemic analyze Analyze Racemic Standard by Your Chiral HPLC Method racemic->analyze decision Are Two Peaks Baseline-Separated with Equal Area? analyze->decision yes Yes: Method is Valid decision->yes   no No: Method is Unreliable decision->no   proceed Proceed to Troubleshoot Reaction Chemistry yes->proceed optimize Optimize HPLC Method: - Adjust Mobile Phase - Add Amine Modifier (e.g., DEA) - Screen Different Chiral Columns no->optimize optimize->analyze Re-analyze

Caption: General workflow for validating your analytical method.

Causality: The basic amine functionality in 3-(4-aminophenyl)piperidine can interact strongly with the silica backbone of many chiral stationary phases. This can cause significant peak tailing or poor resolution, making accurate integration of the peak areas impossible.[4] Adding a small amount of an amine modifier, like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to your mobile phase can competitively block these active sites, resulting in sharper, more symmetrical peaks.[4] Furthermore, since the target molecule lacks a strong native chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride is often necessary to achieve adequate sensitivity for UV detection.[5][6]

Q2: My analytical method is validated, but my ee is still low. Could my starting materials be the problem?

A: Absolutely. The purity of your substrates and reagents is critical, especially in asymmetric catalysis. Impurities can negatively impact enantioselectivity in several ways:[3]

  • Catalyst Poisoning: Certain functional groups present as impurities can bind irreversibly to your chiral catalyst, effectively deactivating it.

  • Competing Background Reaction: Impurities might facilitate a non-selective reaction pathway that produces the racemic product, which then contaminates your desired enantiomer and lowers the overall measured ee.[3]

  • Inhibition: Some impurities may be structurally similar to your substrate and act as competitive inhibitors, occupying the catalyst's active site without reacting.

Actionable Step: Always use reagents and starting materials of the highest possible purity. If you suspect an issue, try purifying your starting materials (e.g., via recrystallization or chromatography) before running the reaction.

Section 2: FAQs for Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired (R)-enantiomer directly. Success hinges on the precise interplay between the catalyst, substrate, and reaction conditions.

Q1: I am attempting a biocatalytic transamination of a protected 3-piperidone, but the enantioselectivity is poor. What are the key parameters to optimize?

A: Biocatalytic transamination is a powerful and highly selective method for producing chiral amines.[7][8] If you are experiencing low ee, consider the following factors:

  • Enzyme Selection: Ensure you are using an (R)-selective transaminase. Different transaminases have different substrate specificities. Screening a panel of enzymes is often a prudent first step.

  • pH Control: Enzyme activity is highly pH-dependent. The reaction pH must be tightly controlled and maintained at the optimum for the specific transaminase you are using.[8]

  • Co-factor and Co-substrate Concentration: Transaminases require pyridoxal-5'-phosphate (PLP) as a co-factor. Ensure it is present in sufficient concentration. The amino donor (e.g., isopropylamine) is also critical and its concentration can influence the reaction equilibrium and rate.[9]

  • Substrate Loading: High substrate concentrations can sometimes lead to enzyme inhibition or substrate precipitation, affecting the reaction's efficiency and selectivity.

Q2: My rhodium-catalyzed asymmetric hydrogenation gives low ee. What is the most likely cause?

A: In transition-metal catalysis, the choice of chiral ligand is paramount.[1][9]

  • Ligand-Substrate Mismatch: The chiral ligand (e.g., SEGPHOS, BINAP) creates the chiral environment around the metal center. Not all ligands are effective for all substrates. You may need to screen several different classes of chiral phosphine ligands to find the optimal match for your specific substrate.[1][2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Screen a range of solvents with varying polarities.

  • Hydrogen Pressure and Temperature: These parameters can have a significant impact. Higher pressures can sometimes decrease selectivity by accelerating a non-selective background reaction. Lowering the temperature often enhances enantioselectivity, albeit at the cost of a slower reaction rate.[10]

Section 3: FAQs for Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution is a robust and widely used industrial method for separating enantiomers.[11] It relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[9]

Q1: I've formed diastereomeric salts, but my crystallization yields a product with only a marginal improvement in ee. Why is this happening?

A: This is a classic challenge in diastereomeric resolution. The success of the crystallization is governed by thermodynamics and kinetics. Several factors could be at play.[4]

Table 1: Troubleshooting Poor Enrichment in Diastereomeric Salt Crystallization

Potential Cause Underlying Reason (Causality) Actionable Solution
Inappropriate Solvent The solvent system must maximize the solubility difference between the two diastereomeric salts. If both salts are too soluble or too insoluble, separation will be poor.Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone) and solvent/anti-solvent mixtures to find the optimal system.[4]
Cooling Rate is Too Fast Rapid cooling promotes kinetic trapping, leading to the co-precipitation of the more soluble diastereomer within the crystal lattice of the less soluble one.Allow the solution to cool slowly and undisturbed to room temperature, then gradually lower the temperature (e.g., to 4°C) over several hours.[4]
Incorrect Stoichiometry Using a full equivalent of the resolving agent can sometimes suppress the solubility difference.Experiment with using 0.5-0.6 equivalents of the chiral resolving agent. This ensures that only the less soluble salt crystallizes, leaving the more soluble one in the mother liquor.
Impurities in Starting Material Impurities can interfere with the formation of a well-ordered crystal lattice, leading to the inclusion of the undesired diastereomer.Ensure both the racemic amine and the chiral resolving agent are of high purity before attempting crystallization.[4]

Q2: I can't get the diastereomeric salt to crystallize at all. What should I do?

A: Inducing crystallization can sometimes be more of an art than a science. Here are several techniques to try:

  • Seeding: If you have a single crystal from a previous successful batch, add it to the supersaturated solution to initiate crystal growth.[4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[4]

  • Increase Concentration: Carefully evaporate some of the solvent to create a more highly supersaturated solution.

  • Add an Anti-Solvent: Slowly add a solvent in which your diastereomeric salt is insoluble (an "anti-solvent") dropwise until you observe persistent turbidity.

Workflow for Diastereomeric Salt Resolution

start Racemic (R/S)-Amine in Solution add_acid Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->add_acid form_salts Formation of Diastereomeric Salts: (R)-Amine-(R)-Acid (S)-Amine-(R)-Acid add_acid->form_salts crystallize Fractional Crystallization (Slow Cooling) form_salts->crystallize separate Separate Crystals and Mother Liquor (Filtration) crystallize->separate crystals Less Soluble Salt Crystals (e.g., (R)-Amine-(R)-Acid) separate->crystals liquor Mother Liquor Enriched in More Soluble Salt (e.g., (S)-Amine-(R)-Acid) separate->liquor liberate Liberate Free Amine (Base Treatment, e.g., NaOH) crystals->liberate final Enriched (R)-Amine liberate->final

Caption: Key steps in a typical chiral resolution process.

Section 4: Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis with Pre-column Derivatization

This protocol is a general guideline. Optimization of mobile phase composition and gradient may be required.

  • Derivatization:

    • To a solution of your 3-(4-aminophenyl)piperidine sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane), add a base (e.g., 1.5 equivalents of triethylamine).

    • Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

    • Quench the reaction with a small amount of water and extract the product with an organic solvent. Dry the organic layer and evaporate to dryness.

    • Reconstitute the derivatized sample in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[5]

    • Mobile Phase: 0.1% Diethylamine in Ethanol[5] (An isocratic system is often sufficient, but a hexane/isopropanol system may also be effective).

    • Flow Rate: 0.5 - 1.0 mL/min[5]

    • Column Temperature: 25-30 °C

    • Detection: UV at 228 nm[5]

    • Injection Volume: 10 µL

Protocol 2: Chiral Resolution with (L)-Tartaric Acid

This is a representative procedure and requires optimization for solvent choice, temperature, and stoichiometry.

  • Salt Formation: Dissolve racemic 3-(4-aminophenyl)piperidine (1 equivalent) in a minimal amount of a hot alcoholic solvent (e.g., 95% ethanol).

  • In a separate flask, dissolve (L)-tartaric acid (0.5-1.0 equivalents) in the same hot solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. If no crystals form, cover the flask and store it at 4°C overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop of diastereomeric salt, which should be enriched in one diastereomer.

  • Analysis: Liberate the free amine from a small sample of the crystals by dissolving them in water and adding a base (e.g., 1M NaOH) until the pH is >11. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the ee of this sample using the chiral HPLC method described above.

  • Recrystallization (Optional): If the ee is not yet satisfactory (>99%), the isolated salt can be recrystallized one or more times from the same solvent system to further enhance its diastereomeric purity.

References

  • Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • An asymmetric synthesis method for (R)
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023.
  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annul
  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • The HPLC analytical approach of 3-amino piperidine.
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Lab.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
  • Chiral resolution. Wikipedia.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. J. Org. Chem. 2022.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Niraparib's Key Piperidine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of a critical intermediate for the PARP inhibitor, Niraparib. We will focus on the synthesis of the chiral amine, specifically (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a versatile building block whose synthesis embodies common yet significant challenges in modern process chemistry. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview: The Synthetic Challenge

The Niraparib molecule consists of two key heterocyclic systems: an indazole carboxamide and a chiral 3-phenylpiperidine. The efficiency of the overall synthesis and the final product's purity are heavily dependent on the successful, stereocontrolled synthesis of the piperidine core. Many reported syntheses converge on a late-stage coupling of these two fragments.[1] Therefore, mastering the synthesis of the chiral piperidine intermediate is paramount.

This guide will address frequently encountered issues in a common synthetic approach, which involves a Suzuki coupling to form the aryl-piperidine bond, followed by asymmetric synthesis or resolution to establish the crucial (S)-stereocenter.

Niraparib_Intermediate_Synthesis cluster_0 Core Piperidine Synthesis cluster_1 Chiral Center Establishment cluster_2 Final Coupling A Protected Pyridine Precursor B Suzuki Coupling A->B 4-Nitrophenylboronic acid, Pd Catalyst C Racemic Piperidine Derivative B->C D Asymmetric Reduction / Kinetic Resolution C->D E Nitro Group Reduction D->E e.g., Catalytic Hydrogenation F (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate E->F H C-N Coupling F->H G Indazole Moiety G->H I Niraparib H->I

Caption: General synthetic strategy for Niraparib highlighting the formation of the key piperidine intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental problems in a question-and-answer format.

Q1: My Suzuki coupling reaction between 3-pyridylboronic acid and 4-bromo-1-nitrobenzene is sluggish, low-yielding, and generates significant homocoupling byproducts. What's going wrong?

This is a classic challenge in Suzuki-Miyaura cross-couplings, especially when using heteroaromatic substrates. The issues often stem from catalyst deactivation, suboptimal reaction conditions, or instability of the boronic acid.

Causality & Explanation:

  • Catalyst Choice: The choice of palladium catalyst and its supporting ligand is critical. A common starting point like Tetrakis(triphenylphosphine)palladium(0), (PPh₃)₄Pd, can be effective but is often less robust at higher temperatures compared to catalysts with more specialized ligands. Catalyst poisoning by the nitrogen atom in the pyridine ring can also occur.[2]

  • Base and Solvent: The base activates the boronic acid and facilitates the transmetalation step. The choice of base and solvent system must be synergistic to ensure sufficient solubility of all components and promote the catalytic cycle without degrading the starting materials.

  • Boronic Acid Instability: Boronic acids can undergo protodeborylation (replacement of the boronic acid group with hydrogen) or form inactive boroxine trimers, especially in the presence of water or at elevated temperatures.

Troubleshooting Steps & Solutions:

  • Change the Catalyst/Ligand System: To improve robustness, switch from (PPh₃)₄Pd to a more stable catalyst system. A highly effective alternative is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[3] This catalyst is often more resistant to deactivation and can handle a broader range of substrates.

  • Optimize Base and Solvent: If using aqueous bases like Na₂CO₃ or K₂CO₃, ensure the reaction is biphasic with a solvent like toluene or 1,4-dioxane to facilitate the reaction while minimizing boronic acid degradation. Anhydrous conditions with a base like K₃PO₄ in a polar aprotic solvent can also be effective.

  • Monitor Boronic Acid Quality: Use fresh, high-purity boronic acid. If degradation is suspected, consider using a boronate ester (e.g., a pinacol ester), which is generally more stable.

  • Control Reaction Temperature: While heating is necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).

Data Summary: Suzuki Coupling Optimization

Parameter Condition A (Baseline) Condition B (Optimized) Rationale for Change
Catalyst (PPh₃)₄Pd (3 mol%) PdCl₂(dppf) (2 mol%) Increased catalyst stability and robustness.[3]
Base 2M aq. Na₂CO₃ K₃PO₄ (anhydrous) Avoids protodeborylation of the boronic acid.
Solvent Toluene/Ethanol 1,4-Dioxane Better solubility for reactants and intermediates.

| Temperature | 110 °C (Reflux) | 90 °C | Reduces thermal degradation and side reactions. |

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling? CheckCatalyst Is the Pd catalyst/ligand optimal? Start->CheckCatalyst CheckBaseSolvent Are base and solvent appropriate? Start->CheckBaseSolvent CheckBoronicAcid Is boronic acid quality sufficient? Start->CheckBoronicAcid SolutionCatalyst Switch to a robust catalyst like PdCl2(dppf). CheckCatalyst->SolutionCatalyst SolutionBaseSolvent Screen anhydrous bases (K3PO4) and aprotic solvents (Dioxane). CheckBaseSolvent->SolutionBaseSolvent SolutionBoronicAcid Use fresh boronic acid or a stable boronate ester. CheckBoronicAcid->SolutionBoronicAcid Success Yield and Purity Improved SolutionCatalyst->Success SolutionBaseSolvent->Success SolutionBoronicAcid->Success

Caption: Troubleshooting workflow for a low-yield Suzuki coupling reaction.

Q2: I am struggling to achieve high enantiomeric purity (>99% ee) for my chiral piperidine intermediate. Chiral HPLC is too expensive for our scale. What are the best alternatives?

Achieving high enantiopurity is a critical and often costly step. The two main industrial strategies are classical resolution of a racemate and asymmetric synthesis.

Causality & Explanation:

  • Classical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The differing solubilities of these salts allow for their separation by crystallization. The success depends heavily on finding the right resolving agent and crystallization solvent to achieve a significant solubility difference.

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly, often using a chiral catalyst. Biocatalysis, particularly using transaminases, has emerged as a powerful tool for synthesizing chiral amines with very high enantiomeric excess (ee).[4][5] These enzymes can perform a dynamic kinetic resolution (DKR), where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product.[1]

Troubleshooting Steps & Solutions:

  • Diastereomeric Salt Crystallization:

    • Screen Resolving Agents: Do not limit yourself to one agent. Common choices for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid, L-DBTA), mandelic acid, and camphorsulfonic acid.[3]

    • Systematic Solvent Screening: The choice of solvent is as important as the resolving agent. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent/water mixtures to find conditions that maximize the solubility difference between the diastereomeric salts.[3]

  • Adopt a Biocatalytic Approach (Recommended for Scale):

    • Enzyme Selection: Utilize commercially available transaminase (ATA) screening kits. These kits contain a variety of engineered enzymes that work under different conditions. For the synthesis of (S)-amines, an (R)-selective ATA is often used in a kinetic resolution of a ketone precursor. Companies offer robust enzymes like ATA-117 or ATA-301 for these transformations.[5]

    • Dynamic Kinetic Resolution: To exceed the 50% yield limit of a standard kinetic resolution, implement a DKR. This involves the in-situ racemization of the starting material. For the synthesis of the Niraparib intermediate, a DKR of a racemic aldehyde surrogate using an (S)-selective transaminase has been successfully employed at scale.[1]

Q3: The purification of the final (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is difficult. It is a thick oil or a low-melting solid, and column chromatography is not scalable. How can I isolate a pure, solid product?

Many advanced intermediates in multi-step syntheses are not well-behaved crystalline solids, posing significant purification challenges.[6][7] The key is often to form a stable, crystalline salt.

Causality & Explanation: The free amine product may have a low melting point and high solubility in organic solvents, making crystallization difficult. Furthermore, some intermediates can be hygroscopic, complicating handling and storage.[8] Converting the amine to a salt introduces strong ionic interactions, which promotes the formation of a stable crystal lattice.

Troubleshooting Steps & Solutions:

  • Form a Crystalline Salt: After the final synthetic step (e.g., nitro reduction), work up the reaction to isolate the crude free base. Dissolve the crude material in a suitable solvent (e.g., isopropanol, ethyl acetate, or THF) and treat it with a stoichiometric amount of an acid.

    • p-Toluenesulfonic Acid (p-TsOH): This is an excellent choice as it often forms highly crystalline salts. A process has been developed where the Boc-deprotection and tosylate salt formation of Niraparib occur in one pot, with the product crystallizing out upon cooling.[3] This principle can be applied to the intermediate.

    • Hydrochloric Acid (HCl): Adding a solution of HCl in a solvent like isopropanol or diethyl ether is a common method to precipitate the hydrochloride salt.

  • Optimize Crystallization: Once a salt has been formed, perform a recrystallization from a suitable solvent system to remove impurities. Use analytical techniques like HPLC to confirm the purity of the isolated solid.[9]

Key Experimental Protocol: Biocatalytic Dynamic Kinetic Resolution

This protocol is based on advanced process development literature for the enantioselective synthesis of the piperidine core.[1][5] It provides a scalable, efficient alternative to classical resolution.

Objective: To synthesize enantiopure (S)-lactam 64 , a precursor to the desired piperidine intermediate, from a racemic aldehyde bisulfite adduct.

Reaction: Racemic aldehyde bisulfite adduct + Isopropylamine --(Transaminase ATA-302)--> (S)-Lactam 64

Materials:

  • Racemic aldehyde bisulfite adduct (precursor to the piperidine ring)

  • Transaminase enzyme (e.g., ATA-302 or a similar (S)-selective enzyme)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Isopropylamine (amino donor)

  • Potassium phosphate buffer

  • Heptane (or another organic solvent for extraction)

Step-by-Step Methodology:

  • Reactor Setup: To a jacketed reactor, add potassium phosphate buffer (e.g., 1 M, pH 8.5) and warm to the optimal reaction temperature for the enzyme (e.g., 45 °C).

  • Enzyme and Cofactor Addition: Add the transaminase enzyme and the PLP cofactor to the buffer solution and stir gently until dissolved.

  • Substrate and Amine Donor Feed: In a separate vessel, prepare a solution or slurry of the racemic aldehyde bisulfite adduct. Begin a slow, controlled feed of this substrate and the isopropylamine into the enzyme solution over several hours.

    • Causality Note: A slow feed rate is crucial to keep the concentration of the free aldehyde low, preventing enzyme inhibition and unwanted side reactions. The bisulfite adduct serves as a stable reservoir for the aldehyde.[5]

  • In-Process Control (IPC): Monitor the reaction progress by taking periodic samples. Quench the sample, extract with an organic solvent (e.g., ethyl acetate), and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the product.

  • Reaction Work-up: Once the reaction has reached completion (>98% conversion, >99% ee), cool the mixture to room temperature.

  • Extraction: Add an organic solvent like heptane to the reactor. Stir vigorously, then allow the layers to separate. Collect the organic layer. Perform a second extraction of the aqueous layer to maximize recovery.

  • Isolation: Combine the organic layers, wash with brine, and then concentrate under reduced pressure to yield the crude (S)-lactam product. This product can often be used in the next step without further purification or can be recrystallized if necessary.

References

  • Hartmann, M., et al. (1991). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. PubMed. Available at: [Link]

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Available at: [Link]

  • Wang, L., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. PMC - NIH. Available at: [Link]

  • Patel, H. G., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents (US10927095B2).
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available at: [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. New Drug Approvals. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Niraparib Tosylate?. Patsnap Synapse. Available at: [Link]

  • Gullipalli, S. D. M., et al. (2020). Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And Its Application to Pharmacokinetic Study. International Journal of Advances in Pharmacy and Biotechnology. Available at: [Link]

  • Shaanxi University of Science and Technology. (2017). A kind of synthetic method for preparing Niraparib. Google Patents (CN107235957A).
  • Patel, H. G., et al. (2020). Processes for the preparation of niraparib and intermediates thereof. Google Patents (EP3668857B1).
  • ResearchGate. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Request PDF. Available at: [Link]

  • Impactfactor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impactfactor.org. Available at: [Link]

  • Patel, H. G., et al. (2019). Processes for the preparation of Niraparib and intermediates thereof. Googleapis.com (WO 2019/036441 A1). Available at: [Link]

  • Canbi Pharma Tech. (2024). Custom Production of Niraparib Intermediate Successfully Completed. Canbi Pharma Tech. Available at: [Link]

  • De Nicolo, A., et al. (2022). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. NIH. Available at: [Link]

  • Hawkins, E. R., et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. ResearchGate. Available at: [Link]

  • Scholars Middle East Publishers. (2025). RP-HPLC Method Development and Validation for Estimation of Niraparib and Abiraterone. Scholars Middle East Publishers. Available at: [Link]

  • Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing intermediate of anti-tumor drug niraparib and... Google Patents (WO2019072237A1).
  • Jones, C. B., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications - American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith. Google Patents (AU2019404022A1).
  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Available at: [Link]

Sources

Removal of impurities from (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

A Senior Application Scientist's Guide to Impurity Identification and Removal

Welcome to the technical support center for this compound (CAS: 1171197-20-8). This guide is designed for researchers, process chemists, and drug development professionals who work with this critical pharmaceutical intermediate, notably used in the synthesis of PARP inhibitors like Niraparib.[1] Achieving high purity is paramount for successful downstream applications and regulatory compliance.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, drawing from established chemical principles and field experience to help you diagnose and resolve common purity challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: Impurities typically originate from the two main synthetic steps: the reduction of a nitro precursor and the Boc-protection of the piperidine nitrogen. Understanding the source is key to targeted removal.

Table 1: Common Impurities and Their Origins

Impurity Name Probable Source Key Diagnostic Feature
(R)-tert-butyl 3-(4-nitro phenyl)piperidine-1-carboxylate Incomplete reduction of the nitro group. Aromatic protons shifted downfield in ¹H NMR; Distinct UV profile in HPLC.
(R)-3-(4-aminophenyl)piperidine Accidental deprotection of the Boc group. Highly polar; will have a very different retention time in RPLC; lacks the characteristic t-butyl signal in ¹H NMR.
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Enantiomeric impurity from starting materials or racemization. Co-elutes in standard HPLC; requires a chiral column for separation and quantification.
N-phenylhydroxylamine or Nitroso intermediates Incomplete reduction of the nitro group.[2][3] Often colored; can be reactive and lead to azo/azoxy dimers, which are intensely colored (yellow/orange/red).[4]
Dicyclohexylurea (DCU) or related ureas Side reaction of primary amine with Boc-anhydride, especially if a catalyst like DMAP is used.[5] Can precipitate during reaction or workup; often has low solubility in common organic solvents.
Residual Palladium/Tin/Iron Carryover from catalytic hydrogenation or metal-acid reduction.[3][6][7] Can cause discoloration (gray/black tint); detected by ICP-MS.

| Di-Boc protected aniline | Over-protection of the aniline nitrogen. | Higher molecular weight; less polar than the desired product. |

Q2: My purified product has a persistent yellow or brown color. What causes this and how can I fix it?

A2: This is a classic problem with anilines. The color is almost always due to the presence of oxidized impurities.

  • Causality: The aniline functional group is highly susceptible to air oxidation, forming small amounts of intensely colored quinone-imine type structures or azo/azoxy compounds derived from nitroso intermediates.[4][6] Even trace amounts (<0.1%) can impart significant color. Residual metal catalysts can also promote this oxidation.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). Add a small amount (1-5% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter through a pad of Celite® to remove the carbon. This is highly effective for removing baseline colored impurities.

    • Sulfite Wash: During aqueous workup, wash the organic layer with a 5-10% solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). These reducing agents can convert some colored oxidized species back to the colorless aniline.

    • Chromatography: Flash column chromatography on silica gel is very effective at separating these more polar, colored impurities. Ensure you use high-quality, degassed solvents to prevent on-column oxidation.

Q3: My HPLC analysis shows a peak eluting very close to my main product peak. What is it and how do I resolve it?

A3: A closely eluting peak often suggests a structurally similar impurity. The most common culprits are the starting nitro-compound or the (S)-enantiomer.

  • Diagnosis:

    • LC-MS Analysis: The first step is to get a mass for the impurity. If the mass corresponds to the nitro-precursor, you need to optimize your reduction or purification. If the mass is identical to your product, it is almost certainly the (S)-enantiomer.[8][9]

    • Chiral HPLC: To confirm an enantiomeric impurity, you must use a chiral column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC). This is essential for determining the enantiomeric excess (ee) of your product.

  • Resolution Strategy:

    • For Nitro-Impurity: Optimize your flash chromatography. A shallower gradient (e.g., reducing the rate of increase of the polar solvent by half) can improve resolution. Alternatively, recrystallization can be effective if the impurity level is low (<5%).

    • For (S)-Enantiomer: Standard purification methods like flash chromatography or recrystallization will not remove the other enantiomer. If the enantiomeric purity is not sufficient, you must either perform a chiral separation (using preparative chiral HPLC/SFC) or revisit the synthesis, potentially through a resolution step as described in patent literature, often involving diastereomeric salt formation.[10]

Q4: I am losing a significant amount of product during purification. What are the most common loss points?

A4: Yield loss can occur at multiple stages. A systematic check is necessary.

  • Aqueous Workup: The product has some water solubility, especially if the aqueous phase becomes acidic. Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before final extractions to ensure the aniline is in its free base form.

  • Chromatography: The Boc-protecting group is notoriously acid-labile.[11][12][13] Standard silica gel is slightly acidic and can cause partial deprotection during long chromatography runs. This results in the de-Boc'd impurity streaking down the column and represents a direct yield loss.

    • Solution: Deactivate the silica gel by preparing your column slurry with a solvent containing 0.5-1% triethylamine (Et₃N). Run the column with a mobile phase also containing a small amount of Et₃N. This neutralizes the acidic sites and prevents deprotection.

  • Recrystallization: Choosing the wrong solvent system can lead to either poor recovery (product too soluble) or oiling out instead of crystallizing. A good system often involves dissolving the compound in a minimal amount of a good solvent (like ethyl acetate, isopropanol, or dichloromethane) and then slowly adding a poor solvent (an "anti-solvent") like hexanes or heptane until persistent turbidity is observed, followed by cooling.

Workflow & Decision Making

The choice of purification strategy depends on the specific impurity profile of your crude material.

purification_workflow crude Crude Product Analysis (TLC, HPLC, ¹H NMR) catalyst Particulate Matter? (e.g., Pd/C, Celite) crude->catalyst colored Highly Colored? catalyst->colored No step1 Filter through Celite® catalyst->step1 Yes purity Purity < 95% or Multiple Impurities? colored->purity No step2 Activated Carbon Treatment colored->step2 Yes step3 Flash Column Chromatography purity->step3 Yes step4 Recrystallization purity->step4 No (Purity >95%) final_check Final Purity Check (HPLC, NMR, Chiral HPLC) step1->colored step2->purity step3->final_check step4->final_check

Caption: Decision tree for purification strategy.

Validated Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a baseline for assessing the purity of this compound.

  • Principle: Reversed-phase HPLC separates compounds based on their polarity. The non-polar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase.[14] Impurities with different polarities will have different retention times.

  • Instrumentation: Standard HPLC system with UV detection.[14]

Table 2: HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) |

  • Expected Results: The main product peak should be sharp and symmetrical. The nitro-precursor will typically elute later (more retained), while the de-Boc'd impurity will elute much earlier (less retained).

Protocol 2: Preparative Flash Column Chromatography

This protocol is designed to remove a broad range of impurities.

  • Principle: Adsorption chromatography on silica gel separates compounds based on their differential interactions with the stationary phase. Polar compounds interact more strongly and elute later.

  • Methodology:

    • Slurry Preparation: Choose a column size appropriate for your sample amount (e.g., 40 g silica for 1 g crude product). Prepare a slurry of silica gel in 100% hexanes (or heptane) containing 0.5% triethylamine (Et₃N). Pour and pack the column.

    • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method provides better separation. Carefully add the powder to the top of the packed column.

    • Elution: Begin elution with a mobile phase of Hexanes/Ethyl Acetate (EtOAc) 90:10, containing 0.5% Et₃N.

    • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient would be from 10% EtOAc to 40% EtOAc over 10-15 column volumes.

    • Fraction Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate or visualizing under UV light).

    • Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_silica Prepare Silica Slurry (+ 0.5% Et₃N) dry_load Dry Load Sample prep_silica->dry_load elute Elute with Gradient (Hex/EtOAc + Et₃N) dry_load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor pool Pool Pure Fractions monitor->pool evap Evaporate Solvent pool->evap final_product final_product evap->final_product Purified Product

Caption: Workflow for flash column chromatography.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
  • The Pharma Master. Troubleshooting.
  • Benchchem. Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • YouTube. Di-tert-butyl dicarbonate.
  • Wikipedia. Di-tert-butyl dicarbonate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Wikipedia. Reduction of nitro compounds.
  • Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Sigma-Aldrich. Application Note – N-Boc protection.
  • Pharmaguideline. Resolving API Impurity Issues in Drug Development.
  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
  • Sunway Pharm Ltd. This compound.
  • ChemicalBook. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • Google Patents. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.

Sources

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Aminophenylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-Boc protection of aminophenylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuances of this critical synthetic transformation. We will move beyond standard protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of an aminophenylpiperidine challenging compared to a simple aliphatic amine?

The primary challenge arises from the reduced nucleophilicity of the amino group. The nitrogen's lone pair of electrons in an aminophenyl (aniline-type) moiety is delocalized into the aromatic ring system. This resonance stabilization makes the amine less available to act as a nucleophile and attack the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[1] Consequently, reaction conditions that are effective for aliphatic amines, such as piperidine itself, often result in sluggish or incomplete reactions with aminophenylpiperidines.[1]

Q2: What are the "standard" starting conditions for this reaction?

A typical starting point involves dissolving the aminophenylpiperidine substrate in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[2][3] Di-tert-butyl dicarbonate (1.1-1.5 equivalents) is added, often in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acidic byproduct.[3][4] The reaction is usually stirred at room temperature and monitored by TLC or LC-MS.[2] However, as discussed, these conditions frequently require optimization for aniline-type substrates.

Q3: Does it matter which isomer of aminophenylpiperidine I am using?

Yes, the position of the amino group on the phenyl ring and the attachment point of the phenylpiperidine moiety are critical. For instance, in 4-amino-1-phenylpiperidine, the piperidine nitrogen is tertiary and generally unreactive towards (Boc)₂O under standard conditions, while the primary aromatic amine is the target for protection. Conversely, if you are working with a substrate like 1-Boc-4-(phenylamino)piperidine (a precursor to fentanyl and its analogs), the piperidine nitrogen is already protected, and the target is the secondary aniline nitrogen.[5][6][7][8] The electronic and steric environment of the target amine will dictate its reactivity.

Q4: What is the fundamental mechanism of the N-Boc protection reaction?

The reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the carbonyl carbons of (Boc)₂O.[9][10] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] This unstable anion can either deprotonate the now-protonated amine or decompose into carbon dioxide (CO₂) and a tert-butoxide anion, which then acts as the base.[9][10][11]

Diagram 1: Reaction Mechanism

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Aminophenylpiperidine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral BocAmine R-NH-Boc (Protected Amine) Tetrahedral->BocAmine Collapse & Deprotonation Byproducts CO₂ + t-BuOH Tetrahedral->Byproducts

Caption: General mechanism of N-Boc protection.

Troubleshooting and Optimization Guide

This section addresses the most common issues encountered during the Boc protection of aminophenylpiperidines.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low to No Conversion 1. Low Nucleophilicity: The aromatic amine is inherently unreactive.[1]2. Inadequate Base: The chosen base is not strong enough or is sterically hindered.3. Solvent Effects: The solvent does not adequately solvate reactants or stabilize the transition state.1. Increase Reactivity: - Add a Catalyst: Use a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.[12] - Change Solvent: Switch to an alcoholic solvent like methanol or ethanol. Alcohols can act as a bridge, forming hydrogen bonds with both the amine's N-H and the (Boc)₂O carbonyl, stabilizing the transition state and accelerating the reaction significantly (up to 70-fold faster than in CDCl₃).[1] No additional base may be needed in this case.2. Optimize Base: - For standard aprotic conditions (DCM, THF), switch from TEA to a stronger, non-nucleophilic base like DBU or use aqueous NaOH or NaHCO₃ in a biphasic system.[2][13]3. Increase Temperature: - Gently heat the reaction to 40-50 °C. Ensure the temperature does not exceed 80-90°C for prolonged periods to avoid thermal degradation of the Boc group.[2][14]
Formation of Di-Boc Product 1. Excess (Boc)₂O: Using a large excess of the protecting group reagent.2. Highly Activating Conditions: The combination of a strong base and/or DMAP can be too reactive, leading to the protection of the newly formed carbamate nitrogen.1. Stoichiometric Control: - Use a slight excess of (Boc)₂O (1.05-1.1 equivalents). Add the (Boc)₂O solution dropwise to the amine solution to avoid localized high concentrations.2. Moderate Conditions: - If di-protection is observed with DMAP, reduce the amount of catalyst or remove it entirely and compensate by increasing reaction time or temperature.
Starting Material Insolubility 1. Zwitterionic Character: If the aminophenylpiperidine substrate also contains an acidic group (e.g., a carboxylic acid), it may exist as a zwitterion with poor solubility in common organic solvents.[15]2. Poor Solvent Match: The polarity of the solvent is not suitable for the substrate.1. Use a Biphasic System: - Dissolve the substrate in aqueous base (e.g., 1M NaOH) to form the soluble salt, then add (Boc)₂O dissolved in an organic solvent like DCM or THF. The reaction will occur at the interface or in the aqueous phase.[15]2. Screen Solvents: - Test solubility in a range of solvents, including polar aprotics (DMF, DMSO), ethers (THF, Dioxane), and alcohols (MeOH, EtOH).[14][15]
Difficult Workup / Purification 1. Water-Soluble Product: The Boc-protected product may have some solubility in water, leading to loss during aqueous extraction.[16]2. Sublimation of (Boc)₂O: Excess (Boc)₂O can be difficult to remove by chromatography.1. Modify Workup: - After quenching, saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the organic product, improving extraction efficiency into solvents like ethyl acetate or DCM.[16] - Perform multiple extractions (3-5 times) with smaller volumes of organic solvent.2. Remove Excess Reagent: - After the initial workup and concentration, place the crude product under high vacuum for an extended period (24-72 hours). The residual (Boc)₂O will sublimate.[17]

Experimental Protocols

Protocol 1: Standard Boc Protection with DMAP Catalysis

This protocol is a robust starting point for the protection of a weakly nucleophilic aminophenylpiperidine.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminophenylpiperidine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture over 10-15 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using 10% MeOH in DCM or 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction may take 4-24 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Optimization using an Alcoholic Solvent System

This protocol leverages the catalytic effect of alcoholic solvents for sluggish reactions.[1]

  • Preparation: Add the aminophenylpiperidine substrate (1.0 eq) to a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the substrate in methanol (MeOH) to a concentration of 0.2-0.5 M.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) directly to the solution in one portion. Note: No base is typically required.

  • Reaction: Stir at room temperature. The reaction is often significantly faster; monitor closely by TLC or LC-MS starting at 30 minutes. Most primary anilines react within 1-2 hours.[1]

  • Workup:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purification is often simpler due to the cleaner reaction profile.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow cluster_solutions Optimization Steps start Reaction Complete? check_tlc Check TLC/LCMS after 4h start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete byproducts Major Byproducts? incomplete->byproducts Yes workup Proceed to Workup incomplete->workup No sol1 Add cat. DMAP Increase Temp to 40°C byproducts->sol1 No sol3 Decrease (Boc)₂O to 1.05 eq Lower Temperature byproducts->sol3 Yes (Di-Boc) sol4 Check Stoichiometry Use Anhydrous Solvent byproducts->sol4 Yes (Other) stop Purify & Characterize workup->stop sol1->check_tlc Re-run sol2 Switch to MeOH solvent sol1->sol2 If still slow sol2->check_tlc Re-run sol3->check_tlc Re-run sol4->check_tlc Re-run

Caption: A decision tree for troubleshooting Boc protection.

Diagram 3: Interdependence of Reaction Parameters

Parameter Interdependence Substrate Substrate Reactivity Solvent Solvent Choice Substrate->Solvent Dictates Solubility Base Base / Catalyst Substrate->Base Determines Need for Activation Outcome Yield & Selectivity Substrate->Outcome Solvent->Base Influences pKa & Efficacy Temp Temperature Solvent->Temp Limits Range (Boiling Pt.) Solvent->Outcome Base->Temp Can Enable Lower Temp Base->Outcome Temp->Substrate Overcomes Activation Barrier Temp->Outcome

Caption: Key parameters influencing reaction outcome.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Reactions that Work: Boc Protection. Chemtips. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • 1-Boc-4-AP. Wikipedia. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit r/chemhelp. [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]

  • Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Di-tert-butyl dicarbonate. YouTube. [Link]

  • 4-Amino-1-Boc-piperidine, 97%. Scientific Laboratory Supplies. [Link]

  • Substance Details 4-Anilino-1-Boc-piperidine. UNODC. [Link]

  • 1-N-Boc-4-(Phenylamino)piperidine. Chongqing Chemdad Co., Ltd.. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral piperidines. Racemization—the loss of stereochemical purity—is a critical challenge that can compromise the efficacy and safety of pharmaceutical compounds. This document provides in-depth, field-proven insights into why racemization occurs and offers robust troubleshooting strategies and detailed protocols to maintain the stereochemical integrity of your molecules.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of racemization in the context of piperidine chemistry.

Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched compound into an equal mixture of both enantiomers (a racemate), rendering it optically inactive.[1][2] In piperidine synthesis, this typically happens at a stereogenic carbon, most often the C2 or C6 position (alpha to the nitrogen).[1] The process is problematic because different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other could be inactive or even toxic.[3] Therefore, maintaining high enantiomeric excess (e.e.) is a regulatory and safety imperative.

Q2: Which steps in a synthetic route are most susceptible to racemization?

A2: Several common synthetic steps carry a high risk of racemization:

  • Nitrogen Deprotection: The removal of N-protecting groups (e.g., Boc, Cbz) using harsh acidic or basic conditions is a primary culprit.[1]

  • Cyclization: Ring-forming reactions can proceed through intermediates that compromise stereochemistry, especially under thermal or catalytic conditions that allow for equilibration.[1]

  • α-Carbon Functionalization: Any reaction involving the formation of a planar intermediate, such as a carbanion, enolate, or radical, at a stereocenter alpha to the nitrogen can lead to a loss of stereochemical information.[1][4]

  • N-Alkylation/Acylation: These reactions often employ basic conditions that can abstract the α-proton, particularly if it's activated by an adjacent electron-withdrawing group, leading to a planar enamine intermediate.[1]

Q3: How can I accurately detect and quantify the extent of racemization?

A3: Visual inspection or standard chromatographic methods like TLC are insufficient. You must use a chiral analytical technique to determine the enantiomeric excess (e.e.) of your product. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers.

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and higher-resolution separations than HPLC.

  • NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.

  • Derivatization with a Chiral Reagent: Reacting the piperidine with a chiral derivatizing agent (e.g., Marfey's reagent) creates diastereomers, which can then be separated and quantified by standard HPLC-MS.[5]

Section 2: Troubleshooting Guides for Common Synthetic Scenarios

This section provides a problem-cause-solution framework for specific experimental challenges.

Scenario A: Loss of Stereopurity During N-Deprotection
  • Symptom: You've confirmed the high e.e. of your N-protected piperidine, but the final deprotected product shows a significant drop in optical purity.

  • Probable Cause: The deprotection conditions are facilitating the formation of a planar, achiral intermediate.

    • Strong Acids (e.g., TFA, HCl in Dioxane for Boc removal): Can protonate the nitrogen, making the α-proton more acidic and susceptible to removal, or in some cases, lead to transient iminium ion formation.[1][6]

    • Strong Bases (e.g., Piperidine for Fmoc removal): Can directly abstract the α-proton, forming a planar enamine intermediate which then reprotonates non-selectively.[1]

  • Recommended Solutions: The key is to switch to milder conditions or a different protecting group strategy.[6][7][8][9]

Condition Protecting Group Mechanism of Racemization Recommended Mitigation Strategy Expected Outcome
Harsh Acid Boc, CbzFormation of a carbocation or iminium ion intermediate.[1][10]Use milder acids (e.g., 4M HCl in Dioxane at 0°C) or consider gas-phase HCl generation for acid-sensitive substrates.[1][6][11]Minimized racemization, preserving e.e.
Strong Base FmocAbstraction of the α-proton to form a planar enamine.[1]Use a non-nucleophilic base at low temperatures (e.g., DBU at 0°C). Additives like HOBt can sometimes suppress side reactions.[12][13]Reduced proton abstraction and higher stereochemical fidelity.
Hydrogenolysis Cbz, BnOver-hydrogenation or catalyst-mediated isomerization.Use a poisoned catalyst (e.g., Lindlar's catalyst) or carefully control H₂ pressure and reaction time.Selective deprotection without affecting the stereocenter.
Protocol 1: Mild N-Boc Deprotection Using In Situ Generated HCl Gas

This protocol is particularly useful for substrates that are sensitive to racemization in acidic solutions.[1]

  • Setup: In a two-chamber apparatus, place the solid N-Boc protected chiral piperidine (1.0 eq) in Chamber B. In Chamber A, place sodium chloride (NaCl, 3.0 eq).

  • HCl Generation: While stirring, slowly add concentrated sulfuric acid (H₂SO₄) dropwise to the NaCl in Chamber A. The generated HCl gas will flow into Chamber B.

  • Reaction: Gently stir the solid substrate in Chamber B. The reaction is typically complete within 1-4 hours at room temperature.

  • Monitoring & Workup: Monitor the reaction by taking a small aliquot, quenching it with a mild base (e.g., sat. NaHCO₃), and analyzing by TLC or LC-MS. Once complete, purge the system with an inert gas (N₂ or Ar) to remove excess HCl before workup.

Scenario B: Poor Stereoselectivity During Piperidine Ring Formation
  • Symptom: An intramolecular cyclization reaction (e.g., Mannich, Michael addition, or reductive amination) produces a mixture of diastereomers or a racemic product.

  • Probable Cause: The reaction conditions favor thermodynamic equilibrium over kinetic control, or the transition state is not well-organized to favor one stereochemical outcome.

    • High Temperatures: Provide sufficient energy to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the most thermodynamically stable (but not necessarily desired) isomer.[1]

    • Reversible Intermediates: The formation of intermediates like enamines or iminium ions can be reversible, allowing for scrambling of stereocenters before the final product is formed.[1]

  • Recommended Solutions: The goal is to favor the kinetically controlled pathway, which is often the desired stereochemical outcome in asymmetric synthesis.[14]

Visualizing Kinetic vs. Thermodynamic Control

The following diagram illustrates how reaction conditions can dictate the product outcome. Lower temperatures and shorter reaction times favor the faster-forming kinetic product, while higher temperatures and longer times allow the system to equilibrate to the more stable thermodynamic product.

G cluster_main Reaction Energy Profile cluster_conditions Controlling the Outcome Reactants Reactants (Acyclic Precursor) TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (Kinetic) (Lower) TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (Thermo) (Higher) Kinetic_Product Kinetic Product (Less Stable Isomer) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable Isomer) TS_Thermo->Thermo_Product LowTemp Low Temperature (-78°C to 0°C) Short Reaction Time LowTemp->Kinetic_Product Favors HighTemp High Temperature (RT to Reflux) Long Reaction Time HighTemp->Thermo_Product Favors

Caption: Energy profile for kinetic vs. thermodynamic control.

Troubleshooting Strategy:

  • Lower the Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures from -78 °C to room temperature.[1][15]

  • Choice of Catalyst/Reagent: For Lewis acid-catalyzed cyclizations, switching from a strong Lewis acid to a milder one can sometimes favor kinetic control.[15][16] For base-mediated cyclizations, a bulky, non-nucleophilic base may favor deprotonation at a less hindered site, leading to a different kinetic product.

  • Solvent Effects: The polarity of the solvent can influence the stability of transition states. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).

Scenario C: Racemization During α-Functionalization using a Chiral Auxiliary
  • Symptom: You are using a chiral auxiliary to direct the stereoselective alkylation or functionalization of a piperidine precursor, but the diastereoselectivity is poor, or the auxiliary is cleaved under racemic conditions.

  • Probable Cause:

    • Incorrect Base/Temperature for Enolate Formation: The geometry of the enolate is critical for face-selective attack. The choice of base and temperature can lead to a mixture of E/Z enolates, resulting in poor diastereoselectivity.

    • Chelation Control Failure: Many auxiliaries (like Evans' oxazolidinones) rely on chelation with a metal cation (e.g., Li⁺, Mg²⁺) to create a rigid conformation that blocks one face of the enolate.[17][18][19] If chelation is weak, this control is lost.

    • Racemizing Cleavage Conditions: The conditions used to remove the auxiliary after the reaction may be causing epimerization of the newly formed stereocenter.

  • Recommended Solutions:

Workflow for Optimizing Auxiliary-Controlled Reactions

G start Start: Poor Diastereoselectivity check_enolate Step 1: Optimize Enolate Formation start->check_enolate base Screen Bases: LDA, LiHMDS, KHMDS check_enolate->base Is enolate geometry mixed? check_chelation Step 2: Enhance Chelation Control check_enolate->check_chelation No temp Screen Temperatures: -78°C, -40°C, 0°C base->temp additive Consider Additives: LiCl, HMPA (use with caution) temp->additive additive->check_chelation lewis_acid Use Chelating Lewis Acids: TiCl4, MgBr2·OEt2 check_chelation->lewis_acid Is chelation weak? check_cleavage Step 3: Verify Cleavage Conditions check_chelation->check_cleavage No lewis_acid->check_cleavage mild_cleavage Test Mild Cleavage: LiBH4, LiOH/H2O2 check_cleavage->mild_cleavage Is product epimerizing? end End: High Diastereoselectivity check_cleavage->end No mild_cleavage->end

Caption: Troubleshooting workflow for chiral auxiliary reactions.

Section 3: Detailed Analytical Protocol

A robust synthesis is validated by robust analysis. This protocol outlines a standard method for determining the enantiomeric excess of a final chiral piperidine product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for amines. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

  • Sample Preparation: Prepare a stock solution of your final piperidine product (~1 mg/mL) in a suitable solvent (e.g., HPLC-grade isopropanol or ethanol). Prepare a sample of the racemic mixture for comparison if available.

  • Mobile Phase Screening:

    • Start with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to improve peak shape.

    • Run a gradient elution first to determine the approximate retention time.

    • Optimize the mobile phase composition under isocratic conditions to achieve baseline separation of the two enantiomers (typically aiming for a resolution > 1.5).

  • Analysis:

    • Inject the racemic sample to identify the retention times of both enantiomers.

    • Inject your synthesized sample under the optimized conditions.

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • BenchChem Technical Support. (2025). Preventing racemization during synthesis of chiral piperidines.
  • Weidner, K., et al. (2010). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. [Link]

  • Larkin, A. W., et al. (2007). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. [Link]

  • D'hooghe, M., et al. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. PubMed. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. [Link]

  • Larkin, A. W., et al. (2007). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. ACS Publications. [Link]

  • Dickner, T., & Bubeck, D. (2002). Stereoselective Synthesis of Piperidines. Thieme. [Link]

  • Gao, S., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Kunz, H., et al. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Collins, J., & Porter, J. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • Sörme, P., & Boyer, S. (2017). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]

  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Robert, J. D., & Caserio, M. C. (1977). Racemization. Chemistry LibreTexts. [Link]

  • Neely, J. M., & Rovis, T. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. NIH. [Link]

  • Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Wiley. [Link]

  • Neely, J. M., & Rovis, T. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Soderberg, T. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Neely, J. M., & Rovis, T. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Racemization. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). Protecting Groups for Organic Synthesis. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

Sources

Technical Support Center: Scaling the Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this critical pharmaceutical intermediate, notably used in the production of the PARP inhibitor Niraparib.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during synthesis and scale-up, moving beyond simple protocols to explain the underlying chemical principles.

Overview of Synthetic Strategies

The industrial production of enantiomerically pure this compound, a key building block for Niraparib, typically follows one of two main strategies: the resolution of a racemic mixture or an asymmetric synthesis.[3][4] The classical resolution route is common but presents challenges in optimizing yield and optical purity. Asymmetric methods, including biocatalytic approaches, offer more direct pathways but require specialized catalysts and conditions.[4][5]

This guide focuses primarily on the widely adopted method of resolving the racemic intermediate, addressing the most frequent troubleshooting questions encountered in the lab and during scale-up.

Synthesis_Strategies cluster_approaches General Synthetic Approaches Racemic Racemic Synthesis of tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Resolution Chiral Resolution Racemic->Resolution Diastereomeric Salt Formation Asymmetric Asymmetric Synthesis FinalProduct (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Asymmetric->FinalProduct Direct Enantioselective Route Resolution->FinalProduct Salt Break & Isolation

Caption: High-level overview of primary synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you may encounter during the synthesis campaign.

Part 1: Racemate Synthesis & Boc Protection

Question: We are seeing incomplete conversion during the Boc-protection of 3-(4-aminophenyl)piperidine. What are the common causes and solutions?

Answer: This is a frequent issue, often stemming from reaction stoichiometry or conditions. The reaction involves the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O).

  • Causality: Incomplete reaction is typically due to insufficient Boc₂O, inadequate base, or suboptimal temperature. The reaction requires a base to neutralize the acid formed, driving the equilibrium towards the product. Low temperatures can slow the reaction rate significantly.

  • Troubleshooting Steps:

    • Stoichiometry Check: Ensure at least 1.1 to 1.2 equivalents of Boc₂O are used. On a large scale, some reagent can be lost or consumed by moisture.

    • Base Selection & Amount: Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. Ensure at least 1.5 equivalents of the base are present. In a biphasic system (e.g., with NaHCO₃), vigorous stirring is critical for mass transfer.

    • Temperature Control: The reaction is often run at 0-5°C to control exotherms and then allowed to warm to room temperature (20-25°C) to ensure completion.[6] Monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the starting material is fully dissolved before adding the Boc₂O.

Question: What are the primary impurities generated during Boc protection?

Answer: Besides unreacted starting material, the main impurity is the di-Boc protected species, where a second Boc group attaches to the aniline nitrogen. While less common under standard conditions due to the lower nucleophilicity of the aniline, it can occur with excessive Boc₂O or prolonged reaction times at elevated temperatures. Another potential impurity is tert-butanol, a byproduct of the reaction.

  • Minimization Strategy:

    • Strictly control the stoichiometry of Boc₂O.

    • Maintain the recommended reaction temperature.

    • Upon reaction completion, a simple aqueous wash can typically remove most water-soluble byproducts. The di-Boc impurity, if formed, may require column chromatography for removal, which is undesirable for scale-up.

Part 2: Chiral Resolution of the Racemate

The resolution of the racemic mixture via diastereomeric salt formation is the most critical step for achieving high optical purity.

Question: Our resolution with a chiral acid is resulting in low diastereomeric excess (d.e.) and poor yield. How can we optimize this?

Answer: This is the core challenge of this synthetic route. The success of a classical resolution depends on the differential solubility between the two diastereomeric salts. Low d.e. means both salts are co-precipitating.

  • Expert Analysis & Optimization:

    • Choice of Resolving Agent: The selection of the chiral acid is paramount. While various agents can be used, derivatives of tartaric acid and phenylglycine have been reported with success.[6][7]

    • Solvent System: This is the most critical parameter. The ideal solvent system will maximize the solubility of one diastereomer while minimizing the solubility of the desired one. Often, a mixture of solvents (e.g., ethyl acetate/methanol or ethanol/water) is required.[6][7] You must perform a solvent screen to find the optimal system for your specific resolving agent.

    • Temperature & Cooling Profile: The crystallization process must be carefully controlled. A slow, controlled cooling profile is essential to allow for selective crystallization of the desired diastereomer. Crash cooling will trap the undesired diastereomer, leading to poor d.e.

    • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent is a common strategy. This ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer in the mother liquor.

Resolving AgentCommon Solvent SystemKey Considerations
Dibenzoyl-L-tartaric acidEthyl Acetate / MethanolWidely used, but optimization of the solvent ratio is crucial.[6]
D-Phenylglycine derivativesEthanol / WaterCan provide high resolution efficiency and the resolving agent is often recoverable.[7]
L-Tartaric acidEthyl Acetate / WaterA cost-effective option, but may require multiple recrystallizations to achieve high e.e.[6]

Question: We have isolated the diastereomeric salt with high purity, but the yield of the free base is low after the salt break. What could be wrong?

Answer: The "salt break" or liberation of the free amine is a critical step that can lead to significant yield loss if not performed correctly.

  • Underlying Chemistry: This is an acid-base extraction. The goal is to neutralize the chiral acid with a base, making the desired amine product insoluble in the aqueous layer and extractable into an organic solvent.

  • Troubleshooting the Liberation Step:

    • pH Control: The pH of the aqueous layer must be raised sufficiently to deprotonate the piperidine nitrogen. A target pH of 8-10 is typically effective.[7] Use a base like sodium carbonate or sodium hydroxide. Add the base slowly to avoid exotherms.

    • Incomplete Extraction: The free base product has some water solubility. Ensure you perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or DCM to maximize recovery.

    • Emulsion Formation: Vigorous mixing can sometimes lead to emulsions, especially on a larger scale. If this occurs, adding brine can help break the emulsion.

    • Product Isolation: After combining the organic extracts, ensure the solution is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentrating. Residual water can affect the final product's stability and purity.

Part 3: Purification and Scale-Up

Question: Is column chromatography necessary for the final product? What are the alternatives for large-scale purification?

Answer: While chromatography can be used at the lab scale, it is generally not economically viable or practical for large-scale production.[6] The preferred method for industrial-scale purification is recrystallization .

  • Recrystallization Strategy:

    • The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Common solvent systems include isopropanol/water, ethanol, or heptane/ethyl acetate mixtures.

    • A successful recrystallization will not only remove chemical impurities but can also upgrade the enantiomeric excess (e.e.) of the final product.

Question: What are the key safety and handling considerations when scaling up this process?

Answer: Scaling up introduces challenges that may not be apparent at the bench scale.

  • Thermal Hazards: The initial Boc protection can be exothermic. On a large scale, this heat must be managed with appropriate cooling to prevent runaway reactions.

  • Reagent Handling: Handling large quantities of solvents and reagents like Boc-anhydride requires appropriate engineering controls and personal protective equipment.

  • Hydrogenation Risks (for alternative routes): Some synthetic routes may involve hydrogenation steps to reduce a nitro group or a pyridine ring.[8] These reactions carry risks of fire or explosion if not handled in specialized equipment (e.g., a Parr shaker or a dedicated hydrogenation reactor).

Detailed Experimental Protocol: Chiral Resolution

The following protocol is a representative example based on common literature procedures for resolving the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[6][7]

Protocol_Workflow cluster_protocol Resolution Protocol Workflow Start 1. Dissolve Racemate & Resolving Agent Heat 2. Heat to Dissolve Start->Heat Cool 3. Controlled Cooling & Crystallization Heat->Cool Filter 4. Isolate Diastereomeric Salt Cool->Filter SaltBreak 5. Liberate Free Base (Aqueous Base) Filter->SaltBreak Extract 6. Extract with Organic Solvent SaltBreak->Extract Purify 7. Dry, Concentrate & Recrystallize Extract->Purify End 8. Final Product QC (HPLC, Chiral HPLC, NMR) Purify->End

Caption: Step-by-step workflow for the chiral resolution process.

Step 1: Diastereomeric Salt Formation

  • In a suitable reactor, charge racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq).

  • Add the chosen solvent system (e.g., 10 volumes of an ethanol/water mixture).

  • Begin agitation and add the chiral resolving agent (e.g., 0.6 eq of benzenesulfonyl-D-phenylglycine) portion-wise.[7]

  • Heat the mixture (e.g., to 60-65°C) until all solids are dissolved.

  • Initiate a slow, controlled cooling ramp (e.g., 5-10°C per hour) to 20-25°C.

  • Hold at this temperature for 2-4 hours to allow for complete crystallization.

  • Filter the resulting solid and wash the cake with a small amount of the cold solvent mixture.

  • Dry the diastereomeric salt under vacuum.

Step 2: Liberation of the (R)-Enantiomer

  • Suspend the dried salt in a mixture of water (5 volumes) and ethyl acetate (5 volumes).

  • Cool the mixture to 10-15°C.

  • Slowly add an aqueous solution of sodium carbonate (2M) until the pH of the aqueous layer is stable between 9 and 10.

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., isopropanol).

  • If needed, add an anti-solvent (e.g., water or heptane) dropwise until turbidity is observed.

  • Cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Filter the purified solid, wash with cold solvent, and dry under vacuum at 40-50°C.

  • Analyze the final product for chemical purity (>99.0%) and enantiomeric excess (>99.5% e.e.) by HPLC.

References

  • Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring tert-Butyl (S)-3-(4-aminophenyl)
  • Production of Niraparib using Imine Reductases. Research Explorer.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

Validation & Comparative

Spectroscopic Analysis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise structural elucidation of pharmaceutical intermediates is paramount to ensuring the synthesis of pure, effective, and safe active pharmaceutical ingredients (APIs). (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key chiral building block in the synthesis of several important therapeutic agents, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3][4][5][6] A comprehensive understanding of its spectroscopic characteristics is therefore essential for researchers and scientists in the field.

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for the enantiomer, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. In a non-chiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. The data presented herein is based on experimental findings reported in the scientific literature, offering a reliable reference for the characterization of this crucial intermediate.

Molecular Structure and Atom Numbering

To facilitate a clear understanding of the NMR data, the molecular structure of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is presented below with a systematic atom numbering scheme. This numbering will be used for the assignment of the corresponding NMR signals.

Caption: Molecular structure of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with atom numbering.

Experimental Protocol: NMR Spectroscopy

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the target compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ groups.

  • Set the spectral width and acquisition time to ensure adequate resolution of all signals.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

¹H NMR Spectral Data

The ¹H NMR spectrum of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate provides a wealth of information regarding the proton environment within the molecule. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.00d, J ≈ 8.5 Hz2HH-12', H-16' (Aromatic)
~6.65d, J ≈ 8.5 Hz2HH-13', H-15' (Aromatic)
~4.10br s2H-NH₂ (Amino)
~3.60br d2HPiperidine ring protons
~2.70m1HH-3 (Piperidine)
~2.55t2HPiperidine ring protons
~1.80m2HPiperidine ring protons
~1.60m2HPiperidine ring protons
1.47s9H-C(CH₃)₃ (tert-Butyl)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-7.5 ppm): The two doublets at approximately 7.00 and 6.65 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the piperidine ring (H-12' and H-16') are deshielded compared to the protons ortho to the electron-donating amino group (H-13' and H-15').

  • Amino Group (δ ~4.10 ppm): The broad singlet corresponds to the two protons of the primary amine. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Piperidine Ring Protons (δ 1.60-3.60 ppm): The protons on the piperidine ring exhibit complex multiplets due to conformational flexibility and spin-spin coupling. The exact chemical shifts and multiplicities can be influenced by the solvent and temperature.

  • tert-Butyl Group (δ 1.47 ppm): The sharp singlet integrating to nine protons is the characteristic signal for the tert-butyl protecting group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Chemical Shift (δ) ppmAssignment
~154.8C=O (Carbamate)
~144.7C-14' (Aromatic)
~136.5C-11' (Aromatic)
~128.9C-12', C-16' (Aromatic)
~115.3C-13', C-15' (Aromatic)
~79.3-C(CH₃)₃ (tert-Butyl)
~50.5Piperidine ring carbon
~44.5Piperidine ring carbon
~43.8C-3 (Piperidine)
~32.5Piperidine ring carbon
28.6-C(CH₃)₃ (tert-Butyl)
~25.0Piperidine ring carbon

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~154.8 ppm): The signal at the lowest field corresponds to the carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group.

  • Aromatic Carbons (δ 115-145 ppm): Four distinct signals are observed for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbons attached to the amino group (C-14') and the piperidine ring (C-11') are quaternary and often show lower intensity.

  • tert-Butyl Carbons (δ ~79.3 and 28.6 ppm): The quaternary carbon of the tert-butyl group appears around 79.3 ppm, while the three equivalent methyl carbons give a strong signal at approximately 28.6 ppm.

  • Piperidine Ring Carbons (δ 25-51 ppm): The five carbons of the piperidine ring appear in the aliphatic region of the spectrum. The carbon attached to the aromatic ring (C-3) is typically found around 43.8 ppm.

Comparison with Alternatives

While this guide focuses on this compound, it is worth noting that its diastereomers or positional isomers would exhibit distinct NMR spectra. For instance, if the aminophenyl group were at the 2- or 4-position of the piperidine ring, the symmetry and chemical shifts of the piperidine protons and carbons would be significantly different. Similarly, ortho- or meta-isomers of the aminophenyl group would lead to more complex splitting patterns in the aromatic region of the ¹H NMR spectrum and a greater number of signals in the ¹³C NMR spectrum.

The use of a Boc-protecting group is a common strategy in organic synthesis. Alternative protecting groups, such as a benzyloxycarbonyl (Cbz) or acetyl group, would introduce their own characteristic signals in the NMR spectra, which would be readily distinguishable from the tert-butyl signals described here.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a robust analytical fingerprint for this compound. A thorough understanding of these spectra is indispensable for confirming the identity and purity of this vital pharmaceutical intermediate. The provided assignments and interpretations, grounded in established spectroscopic principles, serve as a valuable resource for researchers and professionals engaged in the synthesis and quality control of Niraparib and related compounds.

References

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. Available at: [Link]

  • Jones, P. et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem.2009, 52(22), 7170-85.
  • Google Patents. Processes for the preparation of niraparib and intermediates thereof. EP3668857B1.
  • Farmasino. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate (1171197-20-8). Available at: [Link]

  • Qingmu Pharmaceutical. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • GSRI. TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Available at: [Link]

  • Google Patents. Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. CN106432056A.
  • Google Patents. A kind of synthetic method for preparing Niraparib. CN107235957A.
  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Supporting Information. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a crucial intermediate for the PARP inhibitor Niraparib. The precise control of the stereochemistry at the C3 position of the piperidine ring is paramount for the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary synthetic strategies to obtain this enantiomerically pure compound: Classical Chiral Resolution , Catalytic Asymmetric Synthesis , and Synthesis from the Chiral Pool . Each route is evaluated based on its efficiency, scalability, cost-effectiveness, and environmental impact, supported by available experimental data and mechanistic insights.

Classical Chiral Resolution of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This traditional and industrially common approach involves the synthesis of the racemic compound followed by separation of the enantiomers using a chiral resolving agent. The key principle lies in the formation of diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by crystallization.

Route Overview

The synthesis begins with the preparation of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, which can be achieved through various methods, such as the reduction of the corresponding pyridine derivative followed by N-Boc protection. The core of this route is the resolution step.

Chiral_Resolution_Workflow cluster_racemate Racemic Synthesis cluster_resolution Resolution cluster_liberation Liberation of Enantiomer racemate rac-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-Phenylglycine derivative) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_separation (R,D)-salt (less soluble) (S,D)-salt (more soluble) crystallization->salt_separation acid_hydrolysis Acid Hydrolysis salt_separation->acid_hydrolysis extraction Extraction & Isolation acid_hydrolysis->extraction final_product (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate extraction->final_product

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Resolution with D-Phenylglycine Derivative

This protocol is adapted from a patented method[1].

  • Salt Formation: Dissolve racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable aqueous alcohol solution (e.g., ethanol/water). In a separate vessel, dissolve a D-phenylglycine derivative (e.g., benzenesulfonyl-D-phenylglycine, ~1.0 eq) in 50% (v/v) ethanol.

  • Crystallization: Add the resolving agent solution to the racemic amine solution with stirring. Heat the mixture to 60-70 °C and maintain for 2-3 hours. Slowly cool the solution to 40-45 °C and hold for 1-2 hours to induce crystallization, followed by further cooling to room temperature.

  • Isolation of Diastereomeric Salt: Filter the resulting crystals, which are enriched in the (R)-amine-(D)-acid salt, and wash with a cold solvent.

  • Liberation of the (R)-enantiomer: Suspend the isolated salt in a biphasic system (e.g., ethyl acetate and water). Add an acid (e.g., 10% HCl) to hydrolyze the salt. Separate the aqueous and organic layers. The resolving agent can be recovered from the organic layer.

  • Final Product Isolation: Adjust the pH of the aqueous layer to 8-10 with a base (e.g., ammonia) and extract the free (R)-amine with ethyl acetate. Concentrate the organic extracts to obtain this compound.

Discussion
  • Expertise & Experience: The choice of resolving agent and solvent system is critical and often requires empirical screening to find conditions that provide good discrimination in solubility between the two diastereomeric salts. The rate of cooling during crystallization significantly impacts the purity of the isolated salt.

  • Trustworthiness: This method is reliable and well-established in industrial settings. However, the theoretical maximum yield for the desired enantiomer is 50%, which is a significant drawback in terms of atom economy. To improve the overall yield, the undesired (S)-enantiomer from the mother liquor can be racemized and recycled, though this adds complexity to the process.

Catalytic Asymmetric Synthesis

Modern synthetic chemistry increasingly favors catalytic asymmetric methods, which can directly generate the desired enantiomer in high yield and purity, thus avoiding the inherent 50% yield limitation of classical resolution[2]. For 3-arylpiperidines, rhodium-catalyzed asymmetric reactions have shown great promise[3][4][5].

Route Overview: Asymmetric Reductive Heck Reaction

This approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative with an arylboronic acid[3][4][5].

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_final Final Steps pyridine Pyridine dihydropyridine 1,2-Dihydropyridine derivative pyridine->dihydropyridine arylboronic 4-(Boc-amino)phenylboronic acid rh_catalysis Rh-catalyzed Asymmetric Reductive Heck Reaction (Chiral Ligand) arylboronic->rh_catalysis dihydropyridine->rh_catalysis tetrahydropyridine Enantioenriched Tetrahydropyridine rh_catalysis->tetrahydropyridine reduction Reduction tetrahydropyridine->reduction deprotection Deprotection/Modification reduction->deprotection final_product (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate deprotection->final_product

Caption: Workflow for Catalytic Asymmetric Synthesis.

Experimental Protocol (Proposed)

This is a proposed adaptation based on published methods for similar structures[3][4][5].

  • Preparation of Dihydropyridine: Prepare a suitable N-protected 1,2-dihydropyridine from pyridine.

  • Asymmetric Coupling: In an inert atmosphere, combine the dihydropyridine (1.0 eq), 4-(tert-butoxycarbonylamino)phenylboronic acid (1.5 eq), a rhodium precursor (e.g., [Rh(COD)Cl]₂), and a chiral ligand (e.g., a chiral diene or phosphine ligand) in a suitable solvent (e.g., toluene/water).

  • Reaction: Heat the mixture at a specified temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting enantioenriched tetrahydropyridine derivative by column chromatography.

  • Reduction: Reduce the double bond of the tetrahydropyridine to afford the corresponding piperidine using standard hydrogenation methods (e.g., H₂, Pd/C).

  • Final Modification: If necessary, modify protecting groups to yield the final product.

Discussion
  • Expertise & Experience: The success of this route hinges on the selection of the chiral ligand, which controls the enantioselectivity. The reaction conditions, including the rhodium source, solvent, and temperature, must be carefully optimized. The synthesis and handling of the dihydropyridine starting material can also be challenging due to its potential instability.

  • Trustworthiness: Catalytic asymmetric synthesis offers high atom economy and the potential for high yields of the desired enantiomer (approaching 100%). However, the development and optimization of the catalytic system can be time-consuming and expensive, particularly due to the cost of rhodium and chiral ligands. Scalability can also be a concern, as catalyst performance may differ on a larger scale.

Synthesis from the Chiral Pool

This strategy utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. L-glutamic acid is a suitable precursor for the synthesis of chiral 3-aminopiperidine derivatives[6].

Route Overview

This is a multi-step synthesis that transforms L-glutamic acid into the target molecule.

Chiral_Pool_Workflow glutamic_acid L-Glutamic Acid diester Diester Formation glutamic_acid->diester n_boc N-Boc Protection diester->n_boc diol Reduction to Diol n_boc->diol ditosylate Ditosylation diol->ditosylate cyclization Cyclization with 4-nitrobenzylamine ditosylate->cyclization nitro_reduction Nitro Group Reduction cyclization->nitro_reduction n_boc_piperidine N-Boc Protection of Piperidine nitro_reduction->n_boc_piperidine final_product (R)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate n_boc_piperidine->final_product

Caption: Workflow for Synthesis from L-Glutamic Acid.

Experimental Protocol (Proposed Outline)

This is a proposed multi-step sequence based on a published route for similar piperidines[6].

  • Preparation of Diol: Convert L-glutamic acid to its corresponding N-Boc protected diol in several steps: esterification, N-Boc protection, and reduction of the ester groups (e.g., with NaBH₄).

  • Cyclization: Convert the diol to a ditosylate, followed by cyclization with a suitable amine (e.g., 4-nitrobenzylamine) to form the piperidine ring.

  • Aryl Group Introduction: The 4-aminophenyl group is introduced via the cyclization with 4-nitrobenzylamine.

  • Final Steps: Reduce the nitro group to an amine (e.g., with H₂, Pd/C) and protect the piperidine nitrogen with a Boc group to yield the final product.

Discussion
  • Expertise & Experience: This is a lengthy synthetic sequence requiring careful control over multiple steps. Each step needs to be optimized to achieve a reasonable overall yield. The cyclization step is crucial and can be prone to side reactions.

  • Trustworthiness: The chirality is sourced from an inexpensive natural product, which is a significant advantage. However, the long synthetic route often leads to a low overall yield and is less atom-economical. This approach may be more suitable for smaller-scale synthesis or when a specific substitution pattern is required that is difficult to achieve by other means.

Comparative Analysis

FeatureClassical Chiral ResolutionCatalytic Asymmetric SynthesisSynthesis from Chiral Pool (L-Glutamic Acid)
Overall Yield Low (theoretically max 50% without racemization)Potentially High (>80%)Low to Moderate (due to multiple steps)
Enantiomeric Excess High (>99% achievable with optimization)High (>99% achievable with a good catalyst)High (>99%, derived from starting material)
Number of Steps Moderate (racemic synthesis + resolution)Short to ModerateLong (multi-step transformation)
Scalability Well-established and scalableCan be challenging; catalyst performance may varyChallenging due to the number of steps
Cost-Effectiveness Can be cost-effective if resolving agent is cheap and recyclable. Waste of one enantiomer is a major cost.High initial cost for catalyst development, rhodium, and ligands. Potentially very cost-effective at scale due to high yield.Low cost of starting material, but overall cost can be high due to reagents and long synthesis.
Atom Economy PoorExcellentPoor
Key Advantage Technically straightforward and reliable.High efficiency and atom economy.Unambiguous source of chirality.
Key Disadvantage Inherent 50% yield limit.High development cost and catalyst sensitivity.Long synthetic sequence, low overall yield.

Conclusion

The choice of synthetic route to This compound depends heavily on the specific requirements of the project, including the scale of production, cost constraints, and available expertise.

  • Classical Chiral Resolution remains a viable and often-used method in industry, especially when the undesired enantiomer can be efficiently racemized and recycled. Its main drawback is the poor atom economy.

  • Catalytic Asymmetric Synthesis represents the most modern and elegant approach, offering the potential for high yields and excellent enantioselectivity in a more sustainable manner. While the initial investment in catalyst screening and optimization can be high, it is likely the most cost-effective and environmentally friendly option for large-scale manufacturing.

  • Synthesis from the Chiral Pool is a robust method for ensuring high enantiopurity but is often hampered by a long and inefficient synthetic sequence, making it less attractive for large-scale production unless other methods are not feasible.

For drug development professionals, investing in the development of a robust catalytic asymmetric synthesis is highly recommended for the long-term, scalable, and sustainable production of this compound.

References

  • Khom et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Zhang, X. et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8882-8887. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Livingstone, R. C., & Yu, J. Q. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 20(10), 1251-1253. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • Khom et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

Sources

A Comparative Guide to Orthogonal Protection Strategies for 3-(4-Aminophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of bifunctional molecules like 3-(4-aminophenyl)piperidine is a frequent challenge. This molecule possesses two distinct nucleophilic centers: a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine). To achieve regioselective modification, a robust and orthogonal protecting group strategy is paramount. This guide provides an in-depth comparison of alternative protecting groups for 3-(4-aminophenyl)piperidine, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Synthetic Challenge: Differentiating Two Amine Nucleophiles

The core challenge in the chemistry of 3-(4-aminophenyl)piperidine lies in the differential reactivity of its two amino groups. The piperidine nitrogen is a more nucleophilic, basic, and sterically accessible secondary amine, while the aniline nitrogen is a less nucleophilic primary amine due to the delocalization of its lone pair into the aromatic ring. Any synthetic route aiming to selectively modify one of these sites requires a protecting group strategy that can be applied and removed with high selectivity, leaving the other amine functionality intact for subsequent reactions. This principle of selective removal is known as orthogonality.[1][2][3]

Core Principles for Selecting a Protecting Group

An ideal protecting group should be:[4][5]

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Readily and selectively removed in high yield under conditions that do not affect other functional groups, including other protecting groups.[4][5]

This guide will focus on a comparative analysis of commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trifluoroacetyl (TFA), evaluating their suitability for the orthogonal protection of 3-(4-aminophenyl)piperidine.

Visualization of Orthogonal Protection Strategy

The following diagram illustrates the concept of an orthogonal protection strategy for 3-(4-aminophenyl)piperidine, enabling selective functionalization of either the piperidine or the aniline nitrogen.

G cluster_0 Protection cluster_1 Selective Functionalization cluster_2 Deprotection & Final Product A 3-(4-aminophenyl)piperidine B Selectively Protected Intermediate A->B Orthogonal Protection C Functionalization of Piperidine B->C D Functionalization of Aniline B->D E Final Derivatized Product C->E Deprotection D->E Deprotection

Caption: A generalized workflow for the selective functionalization of 3-(4-aminophenyl)piperidine using an orthogonal protecting group strategy.

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the planned synthetic route and the stability of other functional groups present in the molecule. Below is a comparative summary of key protecting groups.

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsOrthogonality
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, and mild nucleophiles.[6][7]Strong acids (e.g., TFA, HCl).[8][9]Orthogonal to Cbz, Fmoc, and TFA.[10]
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions.[11][12]Catalytic hydrogenolysis (H₂/Pd-C).[2][11][13]Orthogonal to Boc, Fmoc, and TFA.[10][12]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuStable to acidic conditions and hydrogenolysis.[10][14]Basic conditions (e.g., 20% piperidine in DMF).[2][14][15]Orthogonal to Boc, Cbz, and TFA.[10]
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA), Ethyl trifluoroacetateStable to strong acids and catalytic hydrogenolysis.[16][17]Mild basic conditions (e.g., K₂CO₃/MeOH, aqueous piperidine).[16][18]Orthogonal to Boc and Cbz.[16]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the protection and deprotection of the amino groups in 3-(4-aminophenyl)piperidine.

Protocol 1: Selective Boc Protection of the Piperidine Nitrogen

The greater nucleophilicity of the secondary aliphatic amine of the piperidine ring allows for its selective protection over the less nucleophilic aniline under carefully controlled conditions.

Methodology:

  • Dissolution: Dissolve 3-(4-aminophenyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and enhance selectivity.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents) in the same solvent to the cooled solution of the amine. The slow addition is crucial to avoid di-protection.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and minimal formation of the di-protected product.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the N-Boc-3-(4-aminophenyl)piperidine.

Protocol 2: Cbz Protection of the Piperidine Nitrogen

Similar to Boc protection, the Cbz group can be selectively introduced onto the more nucleophilic piperidine nitrogen.

Methodology:

  • Dissolution: Dissolve 3-(4-aminophenyl)piperidine (1 equivalent) in a mixture of dioxane and water.

  • Cooling and Basification: Cool the solution to 0 °C and add a mild base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 equivalents) to neutralize the HCl generated during the reaction.[12]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.[12]

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.[15]

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Fmoc Protection of the Aniline Nitrogen

The Fmoc group is an excellent choice for protecting the aniline nitrogen, especially when orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups is required.

Methodology:

  • Dissolution: Dissolve the N-protected piperidine derivative of 3-(4-aminophenyl)piperidine (1 equivalent) in a mixture of dioxane and water or aqueous media.[19]

  • Basification: Add a base such as sodium bicarbonate to maintain a pH between 8-9.[15]

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.2 equivalents) portion-wise at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.[15]

  • Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 4: Trifluoroacetyl (TFA) Protection of the Aniline Nitrogen

The TFA group is highly stable to acidic conditions, making it an excellent orthogonal protecting group for the aniline nitrogen when subsequent reactions require strong acids.[16]

Methodology:

  • Dissolution: Dissolve the N-protected piperidine derivative of 3-(4-aminophenyl)piperidine (1 equivalent) in a suitable aprotic solvent like DCM.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add trifluoroacetic anhydride (TFAA) (1.2 equivalents).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the TFA-protected product, which may be purified by chromatography.

Deprotection Strategies: The Key to Orthogonality

The true utility of a protecting group strategy lies in the selective removal of each group.

Boc Deprotection (Acidic Cleavage)
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane.[8][9]

  • Procedure: Dissolve the Boc-protected compound in the acidic solution and stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure.

Cbz Deprotection (Hydrogenolysis)
  • Reagents: H₂ gas, 10% Palladium on carbon (Pd/C).[13][15]

  • Procedure: Dissolve the Cbz-protected compound in a solvent like methanol or ethanol. Add a catalytic amount of 10% Pd/C. The mixture is then stirred under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated.[13][15]

Fmoc Deprotection (Basic Cleavage)
  • Reagents: 20% piperidine in N,N-dimethylformamide (DMF).[14][15]

  • Procedure: Dissolve the Fmoc-protected compound in the piperidine/DMF solution and stir at room temperature for 30-60 minutes. The solvent and excess piperidine are removed under high vacuum.[15]

TFA Deprotection (Mild Basic Cleavage)
  • Reagents: Potassium carbonate (K₂CO₃) in methanol/water or aqueous piperidine.[16]

  • Procedure: Dissolve the TFA-protected compound in a mixture of methanol and water. Add an excess of K₂CO₃ and stir at room temperature for several hours. Monitor the reaction for completion. The product is then extracted with an organic solvent.

Workflow Visualization

The following diagram illustrates a potential orthogonal synthetic route for the selective functionalization of 3-(4-aminophenyl)piperidine.

G A 3-(4-aminophenyl)piperidine B N-Boc-3-(4-aminophenyl)piperidine A->B (Boc)₂O C N-Boc-3-(4-N-Fmoc-aminophenyl)piperidine B->C Fmoc-Cl D Selective Deprotection of Boc C->D TFA or HCl F Selective Deprotection of Fmoc C->F Piperidine/DMF E Functionalization of Piperidine D->E R-X H Final Product E->H Piperidine/DMF G Functionalization of Aniline F->G R'-Y G->H TFA or HCl

Caption: An example of an orthogonal protection and functionalization sequence for 3-(4-aminophenyl)piperidine.

Conclusion

The selective functionalization of 3-(4-aminophenyl)piperidine is a readily achievable synthetic goal with a well-designed orthogonal protecting group strategy. The choice between Boc, Cbz, Fmoc, and TFA protecting groups should be made based on the specific requirements of the overall synthetic plan. By understanding the stability and deprotection conditions of each group, researchers can devise flexible and efficient routes to novel derivatives of this versatile scaffold. The protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in the laboratory.

References

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing). Available at: [Link]

  • Stability of Amino Protecting Groups | PDF | Aldehyde | Organic Chemistry - Scribd. Available at: [Link]

  • Piperidine Definition - Organic Chemistry II Key Term - Fiveable. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. Available at: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline - GSC Online Press. Available at: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. Available at: [Link]

  • Protection for amino group and amino acid | PPTX - Slideshare. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. Available at: [Link]

  • Protecting Groups - Stability - Organic Chemistry Portal. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents.
  • AN IMPROVED SYNTHESIS OF N-BOC PROTECTED ARYL AMINES - Taylor & Francis. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature - ResearchGate. Available at: [Link]

  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society. Available at: [Link]

  • Protecting Groups for Amines - YouTube. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • KR101083935B1 - Trifluoroacetylation for amines - Google Patents.
  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. Available at: [Link]

  • Trifluoroacetamides - Organic Chemistry Portal. Available at: [Link]

  • Cbz Protection - Common Conditions. Available at: [Link]

  • Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore | Request PDF - ResearchGate. Available at: [Link]

  • The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups - the University of Bath's research portal. Available at: [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC - NIH. Available at: [Link]

  • Protecting Groups For Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

Sources

Chiral Crossroads: A Comparative Guide to the Bioactivity of (R) and (S) Enantiomers of 3-(4-aminophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For chiral molecules, enantiomers—non-superimposable mirror images—can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the bioactivity of (R) and (S) enantiomers of 3-(4-aminophenyl)piperidine derivatives, a scaffold of significant interest in drug discovery. We will delve into the stereospecific interactions of these compounds with their biological targets, supported by experimental data, and provide detailed protocols for their evaluation.

The 3-(4-aminophenyl)piperidine core is notably present in aminoglutethimide, a first-generation aromatase inhibitor. The stereocenter at the 3-position of the piperidine ring plays a pivotal role in the molecule's interaction with the active site of its target enzymes. Understanding the influence of this chirality is paramount for the rational design of more potent and selective therapeutic agents.

The Decisive Role of Stereochemistry: A Case Study in Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target for the treatment of estrogen-receptor-positive breast cancer. It catalyzes the final step in estrogen biosynthesis, the conversion of androgens to estrogens. The inhibition of this enzyme is a well-established therapeutic strategy. Aminoglutethimide and its analogs serve as excellent examples of the stereoselectivity of drug action.

Experimental evidence consistently demonstrates that the biological activity of these inhibitors resides predominantly in one enantiomer. For instance, the dextrorotatory ((+))-enantiomer of aminoglutethimide is a significantly more potent inhibitor of human placental aromatase than its levorotatory ((-))-counterpart.[1][2] This disparity in potency underscores the importance of a precise three-dimensional fit between the inhibitor and the enzyme's active site.

A study on 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione, a potent aminoglutethimide analog, further illuminates this principle. The (+)-enantiomer of this compound was found to be a substantially more potent aromatase inhibitor both in vitro and in vivo compared to the (-)-enantiomer.[3]

Quantitative Comparison of Enantiomeric Bioactivity

The following table summarizes the comparative inhibitory activities of the enantiomers of aminoglutethimide and a cyclohexyl analog against aromatase.

CompoundEnantiomerIC50 (µM) for Aromatase InhibitionKi (nM) for Aromatase InhibitionNotes
Aminoglutethimide Racemic37408Reference compound.[3]
d-enantiomer--38 times more potent than the l-enantiomer.[1][2]
l-enantiomer--
3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione Racemic0.33.9Highly potent analog.[3]
(+)-enantiomer0.152.0The primary contributor to the racemate's activity.[3]
(-)-enantiomer4.6-Significantly less active than the (+)-enantiomer.[3]

The "Why": Understanding the Structure-Activity Relationship (SAR)

The observed differences in bioactivity between the enantiomers of 3-(4-aminophenyl)piperidine derivatives can be attributed to their differential binding to the active site of aromatase. The 4-aminophenyl group is crucial for binding, with the amino group coordinating to the heme iron of the cytochrome P450 enzyme.[4] The stereochemistry at the C3 position of the piperidine ring dictates the optimal orientation of this key interacting moiety within the confines of the active site.

The more active enantiomer is able to adopt a conformation that maximizes favorable interactions with key amino acid residues in the binding pocket, while minimizing steric clashes. This precise positioning enhances the binding affinity and, consequently, the inhibitory potency.

SAR_Concept cluster_Enzyme Aromatase Active Site Heme Iron Heme Iron Binding Pocket Binding Pocket R_Enantiomer (R)-Enantiomer R_Enantiomer->Heme Iron Suboptimal Binding (Low Affinity) R_Enantiomer->Binding Pocket Steric Hindrance S_Enantiomer (S)-Enantiomer S_Enantiomer->Heme Iron Optimal Binding (High Affinity) S_Enantiomer->Binding Pocket Favorable Interactions

Caption: Conceptual diagram of the stereoselective binding of enantiomers to the aromatase active site.

Experimental Protocols

To empower researchers in this field, we provide detailed, self-validating experimental protocols for the chiral separation and bioactivity assessment of 3-(4-aminophenyl)piperidine derivatives.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a prerequisite for their individual biological evaluation. Chiral HPLC is a powerful technique for this purpose.

HPLC_Workflow Start Start: Racemic Mixture Derivatization Optional: Pre-column Derivatization (e.g., with PTSC for non-chromophoric amines) Start->Derivatization Injection Inject Sample onto Chiral Column Derivatization->Injection Separation Elution with Mobile Phase (e.g., Ethanol/Hexane) Injection->Separation Detection UV Detection Separation->Detection Analysis Quantify Enantiomeric Purity Detection->Analysis End End: Separated Enantiomers Analysis->End

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Step-by-Step Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compound and column. For amine-containing compounds, the addition of a small amount of an amine modifier like diethylamine can improve peak shape.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration. If the compound lacks a chromophore for UV detection, pre-column derivatization with a UV-active agent may be necessary.[5]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Maintain a constant column temperature, as temperature can affect chiral recognition.

    • Detection: Use a UV detector at a wavelength where the compound or its derivative absorbs maximally.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) and purity of the separated fractions.

In Vitro Aromatase Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of aromatase. Human placental microsomes are a common source of the enzyme.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at physiological pH.

    • Substrate Solution: Prepare a solution of a fluorogenic aromatase substrate in the assay buffer.[7]

    • NADPH Solution: Prepare a fresh solution of NADPH, a required cofactor for the enzyme.

    • Enzyme Preparation: Use commercially available recombinant human aromatase or microsomes prepared from human placenta.[6][7]

    • Test Compound Solutions: Prepare serial dilutions of the (R) and (S) enantiomers and the racemic mixture in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, enzyme preparation, and the test compound solution.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the NADPH solution followed by the fluorogenic substrate.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer and the racemate by fitting the data to a suitable dose-response curve.

Concluding Remarks

The stark contrast in bioactivity between the (R) and (S) enantiomers of 3-(4-aminophenyl)piperidine derivatives provides a compelling illustration of the principles of stereopharmacology. For researchers and drug development professionals, this underscores the critical need for early-stage chiral separation and enantiomer-specific biological evaluation. By understanding the nuanced structure-activity relationships at the enantiomeric level, we can more effectively design and develop safer and more efficacious medicines. The protocols and data presented in this guide offer a robust framework for the continued exploration of this important chemical scaffold.

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57. [Link]

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective Inhibition of Aromatase by Enantiomers of Aminoglutethimide. Endocrinology, 105(1), 52-57. [Link]

  • Hartmann, R. W., & Batzl, C. (1989). Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type. Journal of medicinal chemistry, 32(11), 2412–2418. [Link]

  • Foster, A. B., Jarman, M., Mann, J., & Parr, I. B. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 23(5A), 591–603. [Link]

  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

Sources

A Comparative Cost Analysis of Synthetic Methodologies for a Key Niraparib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the development of PARP (poly-ADP ribose polymerase) inhibitors has marked a significant advancement in the treatment of cancers with specific genetic mutations. Niraparib (marketed as Zejula®) has emerged as a critical oral PARP inhibitor for various cancers, including ovarian and breast cancers. The efficiency and cost-effectiveness of its synthesis are paramount for ensuring patient access and enabling further research. This guide provides an in-depth comparative cost analysis of three prominent synthetic routes to a key chiral intermediate of Niraparib, (3S)-3-(4-aminophenyl)piperidine, and its protected forms. We will delve into the medicinal chemistry route, a process chemistry approach utilizing chiral chromatography, and an innovative biocatalytic method, evaluating them on key performance indicators such as overall yield, process mass intensity (PMI), atom economy, and estimated costs.

Introduction to Niraparib and its Strategic Intermediate

Niraparib's chemical structure, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, features a chiral piperidine moiety. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity. Consequently, the synthesis of the chiral amine intermediate, specifically the (S)-enantiomer, is a focal point of process development and cost optimization. This guide will compare the synthesis of this key intermediate, highlighting the evolution from early discovery routes to more sustainable and scalable manufacturing processes.

Comparative Analysis of Synthetic Routes

The synthesis of the chiral piperidine intermediate has evolved significantly from the initial medicinal chemistry approaches. Below, we compare three distinct strategies:

  • Medicinal Chemistry Route: Characterized by a multi-step synthesis with a classical resolution of a racemic mixture.

  • Process Chemistry Route with Chiral Chromatography: An improvement on the initial route, replacing classical resolution with more efficient chiral high-performance liquid chromatography (HPLC).

  • Biocatalytic Route: A modern approach employing a transaminase enzyme for the asymmetric synthesis of the chiral amine, offering potential for high stereoselectivity and improved process greenness.

Table 1: High-Level Comparison of Synthetic Routes

MetricMedicinal Chemistry RouteProcess Chemistry Route (Chiral Chromatography)Biocatalytic Route
Overall Yield ~3-4%[1]~11%[1]High (Reported >95% for key step)
Key Challenge Low-yielding resolution, multiple steps[1]Throughput and cost of chiral chromatography[1]Enzyme cost, activity, and stability
Scalability PoorModeratePotentially High
Environmental Impact High solvent and reagent usageHigh solvent consumption in chromatographyReduced solvent usage, biodegradable catalyst

In-Depth Analysis of Each Synthetic Route

The Medicinal Chemistry Route

The initial discovery synthesis of Niraparib involved a lengthy sequence of approximately 10 steps.[1] A key feature of this route is the late-stage resolution of a racemic intermediate to isolate the desired (S)-enantiomer. This classical resolution often involves diastereomeric salt formation with a chiral resolving agent, followed by multiple recrystallizations.

Workflow Diagram:

Figure 1: Medicinal Chemistry Route Workflow

Critique:

  • Low Overall Yield: The primary drawback of this route is the theoretical maximum yield of 50% for the resolution step, which in practice is often significantly lower due to multiple recrystallizations needed to achieve high enantiomeric purity. The overall yield for the entire Niraparib synthesis via this route is reported to be a mere 3-4%.[1]

  • High Process Mass Intensity (PMI): The numerous steps, coupled with extensive use of solvents for reactions, extractions, and purifications, lead to a very high PMI. PMI is a key green chemistry metric calculated as the total mass of input materials (raw materials, solvents, water) divided by the mass of the final product.

  • Poor Atom Economy: The use of stoichiometric resolving agents and the discarding of the undesired (R)-enantiomer contribute to poor atom economy. Atom economy measures the efficiency of a reaction in converting reactant atoms into the desired product.

Process Chemistry Route with Chiral Chromatography

To overcome the inefficiencies of classical resolution, process chemists developed a route utilizing preparative chiral HPLC to separate the enantiomers of a key intermediate.

Workflow Diagram:

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Chiral Piperidines

The piperidine ring is the most prevalent nitrogen-containing heterocycle found in pharmaceuticals, forming the core scaffold of numerous blockbuster drugs, including antipsychotics like Preclamol and the anticancer agent Niraparib.[1][2] The precise three-dimensional arrangement of substituents on this ring—its stereochemistry—is often critical to a drug's efficacy and safety. Consequently, the development of efficient, stereoselective methods for synthesizing chiral piperidines is a paramount objective in medicinal and process chemistry.[3][4]

This guide provides a comparative analysis of the three principal catalytic technologies employed for this purpose: transition metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols for representative systems. Our focus is not merely on the "how," but on the "why"—explaining the causal relationships between catalyst structure, reaction conditions, and stereochemical outcome to empower researchers in catalyst selection and methods development.

Comparative Analysis of Catalytic Strategies

The optimal catalytic strategy for synthesizing a specific chiral piperidine depends on factors such as the desired substitution pattern, required enantiopurity, scalability, and tolerance of various functional groups. Below, we compare the leading catalytic paradigms.

Transition Metal Catalysis: The Powerhouse of Asymmetric Hydrogenation and Cross-Coupling

Transition metal catalysis is a mature and powerful platform, renowned for its high efficiency and broad substrate scope. Methods like asymmetric hydrogenation of pyridinium salts or tetrahydropyridines, and more recently, cross-coupling reactions, are staples in the field.

Mechanism & Rationale: In asymmetric hydrogenation, a chiral ligand coordinated to a metal center (commonly Iridium or Rhodium) creates a chiral environment.[5] The substrate, a pyridine or its derivative, coordinates to this metal complex. Hydrogen gas then adds across the double bonds in a stereocontrolled manner, dictated by the steric and electronic properties of the chiral ligand, which effectively blocks one face of the substrate from the incoming hydride.

A more recent innovation involves the Rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl boronic acids with dihydropyridines.[1][6][7] This method forms a C-C bond and sets a stereocenter simultaneously, offering a distinct advantage for creating 3-arylpiperidines.[1][6][7]

Causality in Catalyst Selection: The choice of ligand is paramount. For instance, ligands like MeO-BoQPhos are used in Iridium-catalyzed hydrogenations because their specific geometry and electronic properties create a highly effective chiral pocket for the substrate, leading to excellent enantioselectivity.[5]

Transition_Metal_Catalysis_Workflow sub Pyridine Substrate Selection & Preparation reaction Asymmetric Hydrogenation (High Pressure H2) sub->reaction cat_prep Catalyst Precursor & Chiral Ligand Selection activation In-situ Catalyst Activation cat_prep->activation activation->reaction workup Reaction Quench & Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Chiral Analysis (e.g., Chiral HPLC) purification->analysis

Caption: General workflow for a typical transition metal-catalyzed asymmetric hydrogenation.

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze transformations, avoiding potentially toxic and expensive transition metals. This field has grown rapidly, with enamine and iminium catalysis being particularly relevant for piperidine synthesis. Proline and its derivatives are hallmark catalysts in this domain.

Mechanism & Rationale: A common organocatalytic route is the domino Michael addition/cyclization. For example, a chiral secondary amine catalyst (like a prolinol derivative) reacts with an aldehyde to form a nucleophilic enamine intermediate.[8] This enamine then attacks an electrophilic nitroalkene in a stereocontrolled Michael addition. The resulting intermediate undergoes an intramolecular cyclization and hydrolysis to release the catalyst and yield a polysubstituted piperidine.[8]

Causality in Catalyst Selection: The catalyst's structure directly influences the transition state's geometry. For instance, the bulky silyl ether group on O-TMS protected diphenylprolinol sterically shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thus ensuring high enantioselectivity.[8]

Organocatalysis_Cycle sub_ketone Ketone enamine Enamine Intermediate sub_ketone->enamine + Catalyst sub_imine Δ1-Piperideine (Imine) mannich_adduct Mannich Adduct sub_imine->mannich_adduct catalyst L-Proline enamine->mannich_adduct + Imine product 2-Substituted Piperidine mannich_adduct->product Hydrolysis product->catalyst Regenerates Catalyst

Caption: Simplified cycle for proline-catalyzed synthesis of 2-substituted piperidines.

Biocatalysis: Nature's Approach to Precision

Biocatalysis harnesses the power of enzymes to perform highly selective chemical transformations under mild, environmentally benign conditions.[3] Enzymes like transaminases, ene-reductases, and lipases are increasingly being used, often in chemo-enzymatic cascades.[3][9]

Mechanism & Rationale: Enzymes possess deeply grooved active sites with precisely arranged amino acid residues. This chiral pocket binds the substrate in a specific orientation, allowing for near-perfect enantio- and regioselectivity. A chemo-enzymatic cascade might involve an initial chemical step to prepare a substrate, followed by one or more enzymatic steps. For example, a transaminase can convert a linear diamine into a cyclic imine, which is then intercepted by an organocatalyst for a Mannich reaction. Another powerful approach uses an amine oxidase/ene-reductase cascade to convert tetrahydropyridines into chiral piperidines.[3]

Causality in Catalyst Selection: The choice of enzyme is substrate-specific. Modern enzyme engineering and screening of large enzyme panels allow for the rapid identification of a biocatalyst with the desired activity and selectivity for a novel substrate.[3]

Performance Data: A Head-to-Head Comparison

The following table summarizes representative data from the literature to provide an objective comparison of the different catalytic systems.

Catalyst System Methodology Substrate Type Yield (%) ee (%) / er Key Advantages Reference
[Ir(cod)Cl]₂ / MeO-BoQPhos Transition Metal (Asymmetric Hydrogenation)2-Alkylpyridinium Salts76-95up to 93:7 erHigh efficiency, good for 2-substituted piperidines.[5]
[Rh(cod)₂]BF₄ / Ligand Transition Metal (Reductive Heck)Dihydropyridines / Arylboronic Acids72-85up to 96% eeExcellent for 3-arylpiperidines, broad scope.[1][6][7]
O-TMS Diphenylprolinol Organocatalysis (Domino Michael/Cyclization)Aldehydes & Nitroolefins60-85>95% eeMetal-free, creates multiple stereocenters.[8]
L-Proline & Transaminase (ATA) Hybrid Bio- / OrganocatalysisCadaverine & Ketones~60RacemicBiomimetic, mild conditions.
Amine Oxidase & Ene-Reductase Biocatalysis (Enzymatic Cascade)N-Substituted TetrahydropyridinesHighHighGreen, highly selective for 3- and 3,4-substitution.[3]
Immobilized CALB Lipase Biocatalysis (Multicomponent Reaction)Benzaldehydes, Anilines, Acetoacetatesup to 91N/A (Diastereoselective)Reusable catalyst, good for functionalized piperidines.[9]

ee = enantiomeric excess; er = enantiomeric ratio. Data is representative and specific results may vary based on substrate and conditions.

Experimental Protocols

To ensure this guide is practically applicable, we provide detailed, self-validating protocols for two distinct and powerful methods.

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Arylpiperidines

(Adapted from Li, X. et al., J. Am. Chem. Soc. 2023)[6]

Rationale: This protocol is chosen for its novelty and utility in synthesizing medicinally relevant 3-arylpiperidines. The use of a specific chiral ligand with the rhodium precursor is critical for achieving high enantioselectivity. The reaction is run under an inert atmosphere to prevent oxidation of the catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a 4 mL vial, add [Rh(cod)₂]BF₄ (2.0 mg, 0.005 mmol, 2.5 mol %), the specified chiral ligand (e.g., a chiral diene, 0.0055 mmol, 2.75 mol %), and 1,4-dioxane (1.0 mL). Stir the mixture at room temperature for 30 minutes. Causality: Pre-mixing the rhodium precursor and chiral ligand allows for the formation of the active chiral catalyst complex prior to introducing the reactants.

  • Reaction Assembly: To the vial containing the catalyst solution, add the phenyl pyridine-1(2H)-carboxylate substrate (0.2 mmol, 1.0 equiv.), the arylboronic acid (0.3 mmol, 1.5 equiv.), and water (3.6 µL, 0.2 mmol, 1.0 equiv.). Causality: Water acts as the proton source for the final protodemetalation step that regenerates the active catalyst.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 60 °C and stir for 24 hours.

  • Workup and Purification: After 24 hours, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched 3-substituted tetrahydropyridine product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

  • Conversion to Piperidine: The resulting tetrahydropyridine can be hydrogenated (e.g., using Pd/C and H₂) and deprotected to yield the final chiral piperidine.[1][6][7]

Protocol 2: Chemo-Enzymatic Cascade for 3-Substituted Piperidines

(Adapted from Rowles, H. T. et al., J. Am. Chem. Soc. 2022)[3]

Rationale: This protocol showcases the synergy between chemical synthesis and biocatalysis. It uses a sequence of enzymes to perform a stereoselective dearomatization, a transformation that is challenging using traditional chemical methods. The reaction is run in an aqueous buffer, highlighting the green nature of biocatalysis.

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NAD⁺ (1 mM). Causality: The buffer maintains the optimal pH for enzyme activity. Glucose and NAD⁺ are part of a cofactor regeneration system required by the enzymes.

  • Enzyme and Substrate Addition: To a 1.5 mL microcentrifuge tube, add the buffer solution (500 µL). Add the N-substituted tetrahydropyridine substrate (10 mM final concentration from a DMSO stock).

  • Enzyme Cascade Initiation: Add the required enzymes: glucose dehydrogenase (for cofactor regeneration), the amine oxidase (6-HDNO), and the ene-reductase (EneIRED). The optimal concentration of each enzyme should be determined via screening.

  • Reaction Execution: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours. The amine oxidase first oxidizes the tetrahydropyridine to a dihydropyridinium intermediate, which is then stereoselectively reduced by the ene-reductase.

  • Workup and Extraction: After 24 hours, quench the reaction by adding an equal volume of ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers. Carefully collect the organic (top) layer. Repeat the extraction twice more.

  • Analysis: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and analyze the crude product by chiral Gas Chromatography (GC) or HPLC to determine conversion and enantiomeric excess.

Conclusion and Future Outlook

The synthesis of chiral piperidines has evolved significantly, with transition metal catalysis, organocatalysis, and biocatalysis now offering a complementary and powerful toolkit for the modern chemist.

  • Transition metal catalysis remains the workhorse for many applications, offering high turnover numbers and broad applicability, especially with the advent of novel cross-coupling strategies.[1][4]

  • Organocatalysis provides a crucial metal-free alternative, excelling in the construction of complex, polysubstituted piperidines through elegant cascade reactions.[8]

  • Biocatalysis , once a niche methodology, is rapidly entering the mainstream.[3] Its unparalleled selectivity and environmentally friendly reaction conditions make it an increasingly attractive option, particularly as more robust and diverse enzymes become commercially available.

The future of this field lies in the synergy between these disciplines. Hybrid approaches, such as combining biocatalysis with organocatalysis in one-pot cascades, are blurring the lines between traditional synthetic categories and paving the way for even more efficient and elegant solutions to complex synthetic challenges. As our understanding of catalytic mechanisms deepens, we can expect the development of next-generation catalysts capable of producing virtually any desired chiral piperidine with unprecedented precision and efficiency.

References

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Taday, F., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]

  • Taday, F., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. RSC Publishing. Available at: [Link]

  • Taday, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin. Available at: [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Alcaide, B., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, Y-G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, P., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science. Available at: [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Ali, A., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies and a detailed validation protocol for the quantitative analysis and enantiomeric purity determination of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its chemical and stereochemical purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported guidance for establishing a robust, validated analytical method in a regulated environment.

Introduction: The Analytical Imperative

This compound is a chiral building block whose enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). As such, a well-validated, stability-indicating analytical method is a regulatory necessity to ensure product quality. The primary analytical challenges lie in achieving adequate separation of the (R)-enantiomer from its (S)-isomer and potential process-related impurities or degradation products. This guide will explore suitable analytical techniques and provide a detailed roadmap for validating a selected High-Performance Liquid Chromatography (HPLC) method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Chiral Separation Techniques

The key to a successful analysis of this compound is the chiral separation. Several techniques can be employed, each with its own set of advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Analyte
Chiral HPLC (Normal Phase) Utilizes a chiral stationary phase (CSP), often polysaccharide-based, and a non-polar mobile phase to achieve enantioseparation.[6][7]High resolution, broad applicability to various chiral compounds.[6][7]Requires non-polar, often flammable and more expensive solvents. May have lower sample throughput.High: Polysaccharide-based CSPs are effective for piperidine derivatives.[6][7] The Boc- and amino- functionalities provide sites for chiral recognition.
Chiral HPLC (Reversed Phase) Employs a CSP with a polar mobile phase.Uses more common, less hazardous aqueous-organic mobile phases. Generally compatible with mass spectrometry (MS).Fewer commercially available and broadly applicable reversed-phase CSPs compared to normal phase.Moderate: Method development can be more challenging. May require specific ion-pairing agents or buffers to achieve separation.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase, often with a co-solvent."Green" technique with lower solvent consumption, faster analysis times, and high efficiency.[7]Requires specialized instrumentation. Method development can be complex.High: An excellent alternative for high-throughput screening and purification. Often uses similar polysaccharide-based CSPs as normal phase HPLC.
Pre-column Derivatization followed by HPLC The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]Can enhance detectability (e.g., by adding a chromophore) and allows use of standard HPLC columns.[6][8]Introduces an additional reaction step which must be validated for completeness and lack of kinetic resolution. The derivatizing agent must be enantiomerically pure.Moderate: A viable option, especially if the analyte has a poor UV chromophore, though the primary amino group on the phenyl ring should provide adequate UV absorbance.

Recommendation: For routine quality control, Chiral HPLC under normal phase conditions is often the most robust and reliable starting point for this type of molecule, offering a high probability of achieving baseline separation.[7][9]

Recommended Analytical Method: Chiral HPLC-UV

Based on the analysis of similar structures, a normal phase HPLC method using a polysaccharide-based chiral stationary phase is proposed.

Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (or similar amylose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 3 µm

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Rationale for Choices: The Chiralpak IC-3 column is selected for its proven success in separating a wide range of chiral compounds, including those with piperidine rings.[7][9] The mobile phase composition is a common starting point for normal phase chiral separations, with the small amount of diethylamine added to improve peak shape for the basic amine analyte.[10]

Validation of the Proposed HPLC Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The following validation parameters will be addressed as per ICH Q2(R1) guidelines.[1][4]

System Suitability

Before commencing validation, system suitability tests are performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a system suitability solution containing both the (R)- and (S)-enantiomers at a relevant concentration.

  • Inject the solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time, peak area, and tailing factor.

  • Calculate the resolution between the enantiomer peaks.

Acceptance Criteria:

  • %RSD of peak area for (R)-enantiomer: ≤ 2.0%

  • Resolution (Rs) between (R)- and (S)-enantiomers: ≥ 2.0

  • Tailing factor for the (R)-enantiomer peak: ≤ 2.0

G cluster_Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Method Validated Analytical Method Specificity->Method Accuracy Accuracy (% Recovery) Linearity->Method Precision Precision (Repeatability & Intermediate) Accuracy->Method LOQ Limit of Quantitation (for S-isomer) Precision->Method Robustness Robustness LOQ->Method Robustness->Method

Caption: Key parameters for analytical method validation.

Conclusion

The chiral HPLC method detailed in this guide provides a robust and reliable approach for the quality control of this compound. The comprehensive validation protocol, grounded in ICH Q2(R1) principles, ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose. By following this guide, analytical laboratories can confidently establish a scientifically sound and regulatory-compliant method for the analysis of this critical pharmaceutical intermediate. The provided data tables and workflows serve as a practical template for execution and documentation, reinforcing the trustworthiness and scientific integrity of the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Stability Indicating Method Development & Validation - Eagle Analytical. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • Stability-Indicating Method Validation: Regulatory Considerations. [Link]

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC International. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. [Link]

  • Enantiomeric separations of various compounds with primary amine groups... - ResearchGate. [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. [Link]

  • Analytical method validation: A brief review. [Link]

  • VALIDATION OF ANALYTICAL METHODS - IKEV. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1263284-59-8), a compound for which detailed hazard information is not fully available. By integrating established principles of chemical safety with data from structurally related compounds, we can establish a robust and cautious approach to its waste management.

The Precautionary Principle: Acknowledging the Unknown

The Safety Data Sheets (SDS) for this compound currently lack comprehensive hazard data.[1] This necessitates a conservative approach, treating the compound with a high degree of caution. Structurally, it is a derivative of piperidine, which is known to be flammable, corrosive, and toxic.[2][3][4] A similar compound, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, is classified as a skin and eye irritant that may cause respiratory irritation.[5] Therefore, it is prudent to assume that this compound may possess similar hazardous properties.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to mitigate potential exposure:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory.

  • Body Protection: A flame-retardant laboratory coat should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound waste. This process aligns with the guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the principles of the Resource Conservation and Recovery Act (RCRA).[6]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal.[7]

  • Do not mix this compound with other waste streams unless their compatibility is certain.

  • Given its piperidine backbone, it should be treated as a potentially flammable and corrosive substance. Therefore, it must be segregated from acids, oxidizing agents, and other incompatible materials.[2]

  • Collect waste in a dedicated container specifically for this compound or for halogenated organic waste, depending on your institution's waste management plan.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[8]

  • Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS number: 1263284-59-8

    • The words "Hazardous Waste"

    • An indication of the potential hazards (e.g., "Potential Irritant," "Handle with Caution")

    • The date when the first waste was added to the container.

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources or direct sunlight.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 4: Final Disposal

The ultimate disposal of the chemical waste must be handled by a licensed professional waste disposal service.[10]

  • Recommended Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended method of disposal for this type of organic compound.[10] This ensures the complete destruction of the molecule, minimizing its environmental impact.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

Summary of Key Information

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 1263284-59-8[1]
Molecular Formula C16H24N2O2[1]
Molecular Weight 276.38 g/mol [1]
Known Hazards Data not fully available. Assumed to be a potential skin, eye, and respiratory irritant based on structurally similar compounds.[1][5]
Incompatible Materials Acids, oxidizing agents, and other reactive chemicals.[2]
Recommended Disposal Incineration by a licensed professional waste disposal service.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation characterize Step 1: Characterize & Segregate Waste Treat as potentially hazardous due to lack of data. Segregate from incompatible materials. start->characterize containerize Step 2: Select & Label Container Use a compatible, leak-proof container. Label with full chemical name, CAS#, and 'Hazardous Waste'. characterize->containerize accumulate Step 3: Accumulate & Store Safely Store in a designated Satellite Accumulation Area. Use secondary containment and keep the container closed. containerize->accumulate dispose Step 4: Arrange for Final Disposal Contact EHS for pickup. Do not dispose of in sink or trash. accumulate->dispose end End: Waste Disposed Compliantly dispose->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Chem-Impex International, Inc. * this compound (CAS No. 1263284-59-8) SDS*.
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
  • ChemSupply Australia. Safety Data Sheet PIPERIDINE.
  • Fisher Scientific. SAFETY DATA SHEET - Piperidine.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.

Sources

Personal protective equipment for handling (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling Guide for (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling this compound (CAS No. 1263284-59-8). Given the limited specific toxicological data for this compound, this guide synthesizes best practices from handling structurally related chemicals, namely aromatic amines and piperidine derivatives, to ensure the highest level of laboratory safety.

Hazard Assessment: A Precautionary Approach
  • Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health risks, including potential carcinogenicity and mutagenicity.[4][5][6] PAAs can be readily absorbed through the skin, making dermal contact a primary route of exposure.[4]

  • Piperidine Derivatives: Piperidine and its derivatives can be toxic and corrosive, causing severe skin burns and eye damage.[7][8] They can also be toxic if inhaled or absorbed through the skin.[7][8] A structurally similar compound, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, is classified as a skin and eye irritant.[9]

Therefore, this compound must be handled as a hazardous substance, with all necessary precautions taken to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[2][7][10]Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][10]Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection A laboratory coat or a chemical-resistant apron.[10]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[2][10]Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization.
Safe Handling Workflow: From Receipt to Disposal

Adherence to a strict operational workflow is critical for minimizing risk. All operations involving this compound should be performed within a certified chemical fume hood to control potential vapors or dust.[11]

prep Preparation - Verify fume hood certification. - Don PPE. weigh Weighing - Use an analytical balance inside the fume hood. - Handle with care to avoid dust generation. prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the solid. - Keep the container closed when not in use. weigh->dissolve reaction Reaction/Use - Maintain engineering controls. - Monitor for any signs of spills or exposure. dissolve->reaction decon Decontamination - Wipe down surfaces with an appropriate solvent. - Decontaminate all equipment used. reaction->decon waste Waste Disposal - Segregate solid and liquid waste. - Label containers clearly as hazardous amine waste. decon->waste

Caption: Workflow for Handling this compound.

Step-by-Step Protocol: Weighing and Dissolving the Compound

This protocol provides a detailed procedure for a common laboratory task, ensuring it is performed with the highest degree of safety.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Place a decontaminated weighing paper or boat on the analytical balance inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weighing paper. Minimize any dust formation during this process.[2]

    • Securely close the main container immediately after weighing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel.

    • Slowly add the desired solvent to the vessel, ensuring there is no splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Procedure:

    • Decontaminate the spatula and any other equipment that came into contact with the compound.

    • Dispose of the weighing paper and any contaminated materials in the designated solid hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[11] Do not allow the material to enter drains.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[12]

  • Containers: Use clearly labeled, sealed, and appropriate containers for both solid and liquid waste.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[13] Chemical incineration with an afterburner and scrubber is a recommended disposal method for similar compounds.[2]

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals. [Link]

  • MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Figshare. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.